1,1-Methanediyl bismethanethiosulfonate
Description
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Properties
IUPAC Name |
bis(methylsulfonylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDVHMSSISWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233340 | |
| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22418-52-6 | |
| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1-Methanediyl bismethanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Methanediyl bismethanethiosulfonate is a homobifunctional sulfhydryl cross-linking reagent. Its synthesis, while not extensively documented in readily available literature, can be achieved through a plausible multi-step pathway. This guide provides a detailed theoretical framework and experimental protocol for the synthesis of this compound, including the preparation of a key precursor, potassium methanethiosulfonate (B1239399). The proposed pathway involves the reaction of methanesulfonyl chloride with a sulfide (B99878) salt to form the methanethiosulfonate salt, followed by a nucleophilic substitution reaction with diiodomethane (B129776). This document is intended to serve as a comprehensive resource for researchers requiring this specialized cross-linking agent for their work in fields such as protein chemistry, drug delivery, and materials science. All quantitative data presented is based on analogous reactions and should be considered representative.
Introduction
This compound is a chemical reagent utilized for the cross-linking of sulfhydryl groups in proteins and other molecules. This process is crucial for studying protein structure and function, stabilizing protein conformations, and developing novel biomaterials and drug delivery systems. The molecule features two methanethiosulfonate groups linked by a methylene (B1212753) bridge, allowing for the formation of disulfide bonds with two cysteine residues. While commercially available, understanding its synthesis pathway is critical for custom modifications, isotopic labeling, and cost-effective production for large-scale applications.
This technical guide outlines a proposed two-step synthesis for this compound, providing detailed, actionable experimental protocols. Additionally, it includes visualizations of the chemical pathway and experimental workflow to aid in comprehension and practical implementation.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in two primary stages:
-
Synthesis of Potassium Methanethiosulfonate: This key intermediate is prepared by the reaction of methanesulfonyl chloride with a sulfide salt, such as potassium sulfide.
-
Synthesis of this compound: The final product is synthesized via a nucleophilic substitution reaction between potassium methanethiosulfonate and diiodomethane.
The overall reaction scheme is presented below:
Experimental Protocols
Synthesis of Potassium Methanethiosulfonate
This protocol is based on the general reactivity of sulfonyl chlorides with sulfide nucleophiles.
Materials:
-
Methanesulfonyl chloride (CH₃SO₂Cl)
-
Potassium sulfide (K₂S)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add potassium sulfide (1.1 equivalents) to anhydrous acetonitrile.
-
Stir the suspension and cool the flask to 0 °C in an ice bath.
-
Dissolve methanesulfonyl chloride (1 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.
-
Add the methanesulfonyl chloride solution dropwise to the stirred suspension of potassium sulfide over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude potassium methanethiosulfonate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Synthesis of this compound
This protocol is adapted from general procedures for the alkylation of thiosulfonate salts.
Materials:
-
Potassium methanethiosulfonate (CH₃SO₂SK)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium methanethiosulfonate (2.2 equivalents) in anhydrous DMF.
-
Add diiodomethane (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data (Representative)
| Parameter | Step 1: Potassium Methanethiosulfonate Synthesis (Analog) | Step 2: this compound Synthesis (Analog) |
| Reactant 1 | Methanesulfonyl Chloride | Potassium Methanethiosulfonate |
| Reactant 2 | Potassium Sulfide | Diiodomethane |
| Solvent | Acetonitrile | DMF |
| Reaction Time | 2-4 hours | 12-24 hours |
| Temperature | Reflux | Room Temperature |
| Yield | 70-85% (estimated) | 60-80% (estimated) |
| Melting Point | N/A (Salt) | Not reported |
| ¹H NMR (CDCl₃, δ) | N/A | Not reported |
| ¹³C NMR (CDCl₃, δ) | N/A | Not reported |
Workflow and Logical Relationships
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Application: Sulfhydryl Cross-linking
This compound acts as a cross-linking agent by reacting with free sulfhydryl groups (e.g., from cysteine residues in proteins) to form stable disulfide bonds. This reaction is a key application for this reagent in biochemical research.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed two-step method, involving the preparation of a potassium methanethiosulfonate intermediate followed by its reaction with diiodomethane, is based on established chemical principles. The detailed experimental protocols and workflow diagrams are intended to provide a solid foundation for researchers to produce this valuable cross-linking reagent in a laboratory setting. It is important to reiterate that the quantitative data provided is representative of similar reactions and actual results may vary. Standard laboratory safety precautions should be followed at all times during the execution of these procedures.
An In-depth Technical Guide to MTS Tetrazolium Salt: Chemical Properties, Structure, and Assay Protocol
This technical guide provides a comprehensive overview of the MTS tetrazolium salt, a crucial reagent in cell viability and cytotoxicity testing. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, structure, and the experimental protocol for its application in the widely used MTS assay.
Core Chemical Properties and Structure
MTS, chemically known as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, is a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan (B1609692) product.[1][2] This conversion, carried out by NAD(P)H-dependent dehydrogenase enzymes, results in a product that is soluble in cell culture media, allowing for direct measurement of absorbance.[1]
The structure of the MTS tetrazolium salt is (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl) 2-(4-sulfophenyl)-2H-tetrazolium).[3] It is an analog of MTT, developed to facilitate a more convenient, one-step cell viability assay.[3][4]
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇N₅O₆S₂ | [1][5] |
| Molecular Weight | 487.5 g/mol | [5][6] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO and DPBS (2 mg/ml) | [6] |
| Absorbance Maximum of Formazan Product | 490-500 nm | [4] |
| CAS Number | 138169-43-4 | [1][5] |
Mechanism of Action in Cell Viability Assays
The MTS assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTS to a purple, soluble formazan.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[7] This allows for the quantification of cell viability by measuring the absorbance of the formazan at 490-500 nm. Unlike the MTT assay, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step and making the assay more convenient.[4]
Experimental Protocol: MTS Assay
The following is a detailed methodology for performing a standard MTS cell viability assay.
Reagent Preparation
-
MTS Solution Preparation : Dissolve MTS powder in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 2 mg/ml.[7][8][9] The solution should be a clear, golden-yellow.
-
PES Solution Preparation : Dissolve phenazine (B1670421) ethyl sulfate (B86663) (PES) powder in the MTS solution to a final concentration of 0.21 mg/ml.[7][8][9] PES acts as an intermediate electron acceptor.
-
pH Adjustment : Adjust the pH of the combined MTS/PES solution to 6.0-6.5 using 1N HCl.[7][8][9]
-
Sterilization and Storage : Filter-sterilize the final solution through a 0.2 µm filter into a sterile, light-protected container.[7][8][9] Store the solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[7][8][9]
Assay Procedure
-
Cell Plating : Prepare cells in a 96-well plate with a final volume of 100 µl per well.[7][8] Include wells with medium only for background subtraction.
-
Incubation with Test Compound : Add the test compounds to the appropriate wells and incubate for the desired period.
-
Addition of MTS Reagent : Add 20 µl of the prepared MTS/PES solution to each well.[7][8]
-
Incubation : Incubate the plate for 1 to 4 hours at 37°C in a standard cell culture incubator.[7][8]
-
Absorbance Measurement : Record the absorbance at 490 nm using a microplate reader.[7]
Visualizations
Caption: Experimental workflow for the MTS cell viability assay.
Caption: Simplified signaling pathway of MTS reduction in viable cells.
References
- 1. MTS Reagent | 138169-43-4 [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | C20H17N5O6S2 | CID 2762693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MTS Reagent, cell proliferation assay reagent (CAS 138169-43-4) (ab223881) | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Bonds: A Technical Guide to Sulfhydryl Cross-Linking by 1,1-Methanediyl bismethanethiosulfonate (MDBM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of sulfhydryl cross-linking by 1,1-Methanediyl bismethanethiosulfonate (MDBM), a homobifunctional cross-linking agent. MDBM is utilized in the study of protein structure and interactions by covalently linking proximal sulfhydryl groups of cysteine residues. This document details the reaction mechanism, presents available quantitative data, outlines experimental protocols for its application, and provides visualizations to facilitate a deeper understanding of its biochemical utility. While specific kinetic and mechanistic data for MDBM is limited in publicly available literature, this guide extrapolates from the well-established chemistry of monofunctional methanethiosulfonate (B1239399) (MTS) reagents to provide a robust theoretical and practical framework for researchers.
Introduction
The study of protein-protein interactions and the three-dimensional structure of proteins is fundamental to understanding cellular processes and for the rational design of therapeutics. Chemical cross-linking, in conjunction with techniques like mass spectrometry, has emerged as a powerful tool for elucidating these structural details. Cross-linking agents covalently link functional groups on amino acid residues that are in close proximity, providing distance constraints that can be used to model protein complexes and conformational changes.
Cysteine, with its reactive sulfhydryl (thiol) group, is a relatively rare amino acid, making it an attractive target for specific cross-linking. This compound (MDBM) is a homobifunctional cross-linker designed to specifically target and link two sulfhydryl groups. Its structure features two methanethiosulfonate reactive groups separated by a short methylene (B1212753) spacer. This guide delves into the core mechanism of MDBM-mediated sulfhydryl cross-linking, offering a valuable resource for researchers employing this reagent in their work.
The Core Mechanism of MDBM-Mediated Sulfhydryl Cross-Linking
The cross-linking reaction of MDBM with sulfhydryl groups proceeds through a two-step nucleophilic substitution, analogous to the reaction of other methanethiosulfonate reagents.
Step 1: Initial Reaction with the First Sulfhydryl Group
The reaction is initiated by the nucleophilic attack of a deprotonated sulfhydryl group (thiolate anion, RS⁻) from a cysteine residue on one of the sulfur atoms of the thiosulfonate group in MDBM. This results in the formation of an asymmetrical disulfide bond between the cysteine residue and the MDBM molecule, with the concomitant release of a methanesulfinate (B1228633) leaving group.
Step 2: Intramolecular or Intermolecular Cross-Linking
The now-monofunctionally attached MDBM possesses a second, unreacted methanethiosulfonate group. This group can then react with a second, proximal sulfhydryl group from another cysteine residue. This second reaction, which also proceeds via nucleophilic attack, results in the formation of a stable disulfide bridge, effectively cross-linking the two cysteine residues. The cross-link can be either intramolecular (within the same protein) or intermolecular (between different proteins), depending on the proximity of the reactive cysteine residues.
Quantitative Data
| Parameter | Typical Value for MTS Reagents | Notes |
| Second-order rate constant (k) | 10² - 10⁵ M⁻¹s⁻¹ | Highly dependent on the pKa of the sulfhydryl group, pH, temperature, and steric accessibility. |
| Optimal pH Range | 7.0 - 8.5 | The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. However, at higher pH, hydrolysis of the methanethiosulfonate group can become a competing reaction. |
| Spacer Arm Length | ~3.3 Å (S-S distance) | The short methylene spacer imposes a strict distance constraint for cross-linking, making it suitable for probing very close sulfhydryl proximities. |
Table 1: Approximated Quantitative Data for MDBM Cross-Linking
Experimental Protocols
The following are generalized protocols for protein cross-linking using MDBM. Optimization of buffer conditions, reagent concentrations, and reaction times is crucial for successful cross-linking.
General Protein Cross-Linking in Solution
This protocol outlines the basic steps for cross-linking proteins in a purified or semi-purified state.
Methodology:
-
Protein Preparation:
-
The protein of interest should be in a buffer free of primary amines and thiols (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.
-
If present, reducing agents used for protein stability must be removed prior to the addition of MDBM, for example, by dialysis or using a desalting column.
-
The protein concentration should be optimized to favor either intramolecular or intermolecular cross-linking as desired. Higher protein concentrations favor intermolecular cross-linking.
-
-
MDBM Solution Preparation:
-
Prepare a stock solution of MDBM (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use, as methanethiosulfonates can be susceptible to hydrolysis.
-
-
Cross-Linking Reaction:
-
Add the MDBM stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of MDBM over the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Incubation times and temperatures should be optimized for the specific system.
-
-
Quenching:
-
Terminate the reaction by adding a quenching reagent containing a free sulfhydryl group, such as DTT, β-mercaptoethanol, or L-cysteine, to a final concentration that is in large excess to the initial MDBM concentration (e.g., 20-50 mM). This will consume any unreacted MDBM.
-
-
Analysis:
-
The cross-linked products can be analyzed by various techniques. SDS-PAGE is commonly used to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
-
For detailed identification of the cross-linked sites, mass spectrometry analysis of the digested protein is required.
-
Analysis of MDBM Cross-Linked Peptides by Mass Spectrometry
This protocol outlines the general steps for identifying MDBM-cross-linked peptides.
Methodology:
-
Sample Preparation:
-
The quenched cross-linking reaction mixture is typically subjected to SDS-PAGE. The bands corresponding to the cross-linked species of interest are excised.
-
Alternatively, the entire reaction mixture can be processed in-solution.
-
-
Protein Digestion:
-
The protein is denatured, and disulfide bonds not formed by MDBM can be reduced and alkylated.
-
The protein is then digested with a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Specialized cross-linking software is used to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. This software is capable of identifying peptide pairs that are covalently linked by the MDBM cross-linker, taking into account the mass of the linker remnant.
-
Conclusion
This compound is a valuable tool for probing the spatial arrangement of cysteine residues in proteins and protein complexes. Its short spacer arm provides high-resolution distance information. While specific mechanistic and kinetic data for MDBM are not extensively documented, a thorough understanding of the general reactivity of methanethiosulfonate reagents allows for its effective application in structural biology research. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments using MDBM, contributing to a deeper understanding of protein structure and function. Further studies characterizing the precise kinetic parameters of MDBM would be beneficial to the scientific community.
An In-depth Technical Guide to Methanethiosulfonate (MTS) Reagents in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methanethiosulfonate (B1239399) (MTS) reagents, powerful tools in biochemistry for the site-specific modification of cysteine residues. MTS reagents are invaluable for elucidating protein structure and function, particularly for membrane proteins such as ion channels, transporters, and receptors. This document details their chemical properties, diverse applications, and provides experimental protocols for their use.
Introduction to Methanethiosulfonate (MTS) Reagents
Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that covalently modify the side chain of cysteine residues in proteins. This specific and rapid reaction forms a mixed disulfide bond, allowing for the introduction of various chemical moieties at a specific site within a protein. This technique, often coupled with site-directed mutagenesis to introduce cysteine residues at desired locations, is a cornerstone of the Substituted Cysteine Accessibility Method (SCAM).
The versatility of MTS reagents stems from the wide array of available functional groups that can be attached to the methanethiosulfonate core. These groups can alter the charge, size, or hydrophobicity of the modified residue, or introduce spectroscopic probes, affinity tags, or cross-linking agents. This allows researchers to probe the local environment of a specific residue, map the topology of membrane proteins, and investigate conformational changes associated with protein function.
Chemical Properties and Reaction Mechanism
MTS reagents react specifically and rapidly with the thiolate anion (R-S⁻) of a cysteine residue. The reaction proceeds via a nucleophilic attack of the thiolate on the sulfur atom of the thiosulfonate group, leading to the formation of a disulfide bond and the release of methanesulfinic acid.
General Reaction Scheme:
Protein-SH + CH₃SO₂-S-R → Protein-S-S-R + CH₃SO₂H
The reactivity of MTS reagents is highly dependent on the pH of the solution, as the deprotonation of the cysteine thiol group to the more nucleophilic thiolate is favored at higher pH. The pKa of a cysteine thiol is typically around 8.5 in solution but can be significantly perturbed by the local protein environment.
A key advantage of MTS reagents is the reversibility of the modification. The formed disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT), allowing for the restoration of the native protein.[1]
Types of MTS Reagents
MTS reagents are available with a wide variety of R groups, each offering unique properties for specific applications. They can be broadly categorized as follows:
-
Charged MTS Reagents: These reagents introduce a positive or negative charge upon reaction with a cysteine residue.
-
Positively Charged: MTSEA (2-aminoethyl methanethiosulfonate) and MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate) are commonly used to probe the electrostatic environment of a residue and can induce functional changes in ion channels by altering the local charge landscape.[1]
-
Negatively Charged: MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate) introduces a negative charge and is often used in conjunction with positively charged reagents to map the electrostatic potential within a channel pore or binding pocket.[1]
-
-
Uncharged MTS Reagents: These reagents are useful for sterically probing a specific site without altering the local charge. MMTS (methyl methanethiosulfonate) is the smallest MTS reagent and is often used as a reversible cysteine-blocking agent.[1]
-
Biotinylated MTS Reagents: These reagents, such as MTSEA-biotin, attach a biotin (B1667282) molecule to the cysteine residue. This allows for the detection and purification of labeled proteins using streptavidin-based affinity chromatography or blotting techniques.
-
Fluorescent MTS Reagents: These reagents are conjugated to a fluorophore, enabling the study of protein conformational changes in real-time through fluorescence spectroscopy. Changes in the local environment of the attached fluorophore can lead to alterations in its fluorescence intensity, emission wavelength, or polarization.
-
Cross-linking MTS Reagents: Bifunctional MTS reagents can be used to create disulfide bonds between two different cysteine residues, providing information about the proximity of these residues in the protein structure.
Quantitative Data of Common MTS Reagents
The following tables summarize key quantitative data for commonly used MTS reagents. This information is crucial for designing and interpreting experiments.
Table 1: Physicochemical Properties of Selected MTS Reagents
| Reagent | Abbreviation | Charge | Molecular Weight ( g/mol ) | Approx. Dimensions (Å) | Membrane Permeability |
| 2-Aminoethyl methanethiosulfonate | MTSEA | Positive | 157.2 | 3.6 (headgroup) | Permeable |
| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | Positive | 224.2 | 5.8 (headgroup) | Impermeable |
| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative | 222.2 | 5.8 (headgroup) | Impermeable |
| Methyl methanethiosulfonate | MMTS | Neutral | 110.2 | Smallest | Permeable |
Table 2: Reactivity and Stability of Selected MTS Reagents
| Reagent | Second-Order Rate Constant with Cysteine (M⁻¹s⁻¹) | Relative Reactivity | Half-life in Aqueous Solution (pH 7.0, 20-25°C) |
| MTSEA | ~1 x 10⁵ | 1x | ~12 minutes |
| MTSET | ~2.5 x 10⁵ | 2.5x vs MTSEA | ~10 minutes |
| MTSES | ~1 x 10⁴ | 0.1x vs MTSEA | ~20 minutes |
Note: Second-order rate constants can vary depending on experimental conditions (pH, temperature) and the specific protein environment of the cysteine residue. The values presented are approximate and intended for comparative purposes. The intrinsic reactivity of MTS reagents with thiols is generally on the order of 10⁵ M⁻¹s⁻¹.
Applications of MTS Reagents in Biochemistry
The primary application of MTS reagents is the Substituted Cysteine Accessibility Method (SCAM) . This powerful technique provides insights into protein structure and function by systematically introducing cysteine residues into a protein of interest and then probing their accessibility to various MTS reagents.
Substituted Cysteine Accessibility Method (SCAM)
SCAM can be used to:
-
Map the topology of membrane proteins: By using membrane-impermeant MTS reagents, researchers can determine whether an engineered cysteine residue is located on the extracellular or intracellular side of the membrane.
-
Identify residues lining a channel or pore: Cysteine residues lining a water-accessible pore will be reactive with hydrophilic MTS reagents. The rate of reaction can provide information about the accessibility and local environment of the residue.
-
Probe the electrostatic environment: The differential reactivity of charged MTS reagents can be used to map the electrostatic potential within a protein.
-
Study conformational changes: Changes in the accessibility of a cysteine residue to MTS reagents upon ligand binding, channel gating, or other functional transitions can provide information about the conformational changes involved.
Experimental Protocols
This section provides a general protocol for a typical SCAM experiment using electrophysiology to assess the functional effects of MTS reagent modification on an ion channel.
General Protocol for SCAM using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
1. Preparation of Cysteine-Substituted Mutants: a. The gene encoding the protein of interest is subcloned into an appropriate oocyte expression vector. b. Site-directed mutagenesis is used to introduce a cysteine codon at the desired position. If the wild-type protein contains reactive native cysteines, they should be mutated to a non-reactive amino acid like serine or alanine. c. The sequence of the mutant construct is verified by DNA sequencing. d. cRNA is synthesized in vitro from the linearized plasmid DNA.
2. Oocyte Preparation and Injection: a. Xenopus laevis oocytes are harvested and defolliculated. b. Oocytes are injected with 50-100 ng of the cRNA encoding the cysteine mutant channel. c. Injected oocytes are incubated for 2-7 days at 16-18°C to allow for protein expression.
3. Preparation of MTS Reagent Solutions: a. MTS reagents are hygroscopic and should be stored desiccated at -20°C. b. On the day of the experiment, a stock solution of the MTS reagent (e.g., 100 mM) is prepared in anhydrous DMSO. c. Immediately before use, the stock solution is diluted to the final working concentration (typically 0.1 - 10 mM) in the desired recording buffer. It is crucial to use freshly prepared solutions as MTS reagents hydrolyze in aqueous solutions.
4. Electrophysiological Recording and MTS Application: a. Oocytes expressing the mutant channel are placed in a recording chamber and impaled with two microelectrodes for voltage clamping. b. The oocyte is continuously perfused with recording buffer. c. Control currents are elicited by applying the appropriate agonist or voltage protocol. d. The perfusion is switched to a buffer containing the MTS reagent for a defined period (e.g., 30 seconds to 5 minutes). e. The oocyte is then washed with control buffer to remove the MTS reagent. f. The effect of the MTS modification is assessed by reapplying the agonist or voltage protocol and comparing the current to the control recording.
5. Data Analysis: a. The extent of current inhibition or potentiation is quantified. b. The rate of modification can be determined by applying the MTS reagent for varying durations and fitting the resulting current changes to an exponential function. The second-order rate constant can then be calculated by dividing the apparent first-order rate constant by the MTS concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a typical SCAM experimental workflow and a simplified signaling pathway where MTS reagents are used for investigation.
Substituted Cysteine Accessibility Method (SCAM) Workflow
Caption: A flowchart illustrating the key steps in a Substituted Cysteine Accessibility Method (SCAM) experiment.
Simplified Dopamine D2 Receptor Signaling Pathway Investigation
Caption: Simplified signaling cascade of the Dopamine D2 receptor, a target for MTS-based structural studies.
Conclusion
Methanethiosulfonate reagents are indispensable tools in modern biochemistry, providing a versatile platform for the site-specific modification of cysteine residues. Their application in the Substituted Cysteine Accessibility Method has revolutionized our understanding of the structure and function of a wide range of proteins, particularly those embedded in the cell membrane. Careful selection of the appropriate MTS reagent and meticulous experimental design are paramount for obtaining reliable and insightful data. This guide serves as a foundational resource for researchers embarking on the use of these powerful chemical probes.
References
Physical and chemical properties of MTS-1-MTS reagent
An In-depth Technical Guide to MTS Reagent
A Note on Nomenclature: The term "MTS-1-MTS reagent" did not yield specific results in a comprehensive search of publicly available scientific literature and product databases. It is highly probable that this term is a specific laboratory or manufacturer designation, or a variation of the widely recognized "MTS reagent." This document provides a detailed technical overview of the MTS reagent, chemically identified as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium.
Introduction
The MTS reagent is a tetrazolium salt that is extensively utilized in colorimetric assays to assess cell metabolic activity. Due to the principle that metabolic activity is directly proportional to the number of viable cells, MTS assays are a cornerstone for quantifying cell viability, proliferation, and cytotoxicity in response to various stimuli.[1][2][3][4] Metabolically active cells, through the action of dehydrogenase enzymes, reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in cell culture media.[1][5][6] The intensity of the resulting color can be quantified spectrophotometrically, providing a robust method for high-throughput screening in drug development and biomedical research.[1][2]
Physical and Chemical Properties
The MTS reagent is a yellow, solid compound with specific chemical characteristics that are foundational to its application in cellular assays.[5] Its solubility in aqueous solutions is a key feature that distinguishes it from its predecessor, the MTT reagent.
| Property | Value | Source(s) |
| Alternate Names | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; Owen's reagent | [5] |
| Molecular Formula | C₂₀H₁₇N₅O₆S₂ | [5] |
| Molecular Weight | 487.51 g/mol | [5][6] |
| Appearance | Yellow solid | [5] |
| Solubility | Soluble in DMSO and DPBS (2 mg/ml) | [5][6] |
| Purity | ≥98% by HPLC | [5] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [5][6] |
Mechanism of Action: The MTS Assay Signaling Pathway
The MTS assay is predicated on a biochemical signaling pathway that translates cellular metabolic activity into a measurable colorimetric signal. In viable cells, NAD(P)H-dependent dehydrogenase enzymes reduce the MTS tetrazolium salt to a purple formazan product.[7][8] Unlike MTT, MTS is negatively charged and does not readily penetrate cells.[9] Therefore, an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS) or phenazine ethyl sulfate (B86663) (PES), is required.[7][10] This electron acceptor can enter the cell, be reduced by cellular dehydrogenases, and then exit the cell to convert the extracellular MTS into its soluble formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4][11]
Caption: MTS reduction pathway in viable cells.
Experimental Protocols
The following sections detail standardized protocols for the preparation of MTS reagents and the execution of cell viability assays.
MTS Reagent Preparation
Proper preparation of the MTS reagent is critical for the accuracy and reproducibility of the assay.
-
Dissolution of MTS: Dissolve the MTS powder in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 2 mg/ml.[7][9] This will result in a clear, golden-yellow solution.[9]
-
Addition of Electron Coupling Reagent: Dissolve the electron coupling reagent, such as PES, into the MTS solution to a final concentration of 0.21 mg/ml.[7][9]
-
pH Adjustment: Adjust the pH of the combined solution to between 6.0 and 6.5 using 1N HCl.[9][11]
-
Sterilization: Filter-sterilize the final solution through a 0.2 µm filter into a sterile, light-protected container.[7][9][11]
-
Storage: Store the MTS solution protected from light. For frequent use, it can be stored at 4°C for up to four weeks.[1] For long-term storage, it is recommended to store it at -20°C.[1][7][9]
MTS Cell Viability Assay Protocol
This protocol outlines the steps for performing a typical MTS assay in a 96-well plate format.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density in a final volume of 100 µl of culture medium per well.[7][9] Include wells with medium only for background subtraction.[7][9]
-
Incubation with Test Compound: Treat the cells with the test compound and incubate for the desired exposure period (e.g., 20-48 hours).[1]
-
Addition of MTS Reagent: Add 20 µl of the prepared MTS solution to each well.[7][9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO₂ atmosphere.[7][9][11] The optimal incubation time can vary depending on the cell type and density.[1]
-
Absorbance Measurement: Record the absorbance at 490 nm using a multi-well spectrophotometer.[1][7][11]
Caption: A typical experimental workflow for an MTS assay.
Data Presentation and Interpretation
The absorbance values obtained from the MTS assay are directly proportional to the number of viable cells in each well. The data is typically presented as a percentage of the control (untreated cells) after subtracting the background absorbance from the medium-only wells. A decrease in absorbance indicates cytotoxicity, while an increase suggests cell proliferation.
Conclusion
The MTS reagent is a reliable and efficient tool for the assessment of cell viability and proliferation. Its primary advantages over similar tetrazolium salts, such as MTT, include the solubility of its formazan product in aqueous solutions, which simplifies the assay protocol by eliminating the need for a solubilization step.[11] This makes the MTS assay more amenable to high-throughput screening applications in drug discovery and other areas of biomedical research. Careful adherence to standardized protocols and proper data interpretation are essential for obtaining accurate and reproducible results.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. iscaconsortium.org [iscaconsortium.org]
- 4. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [worldwide.promega.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. MTS Reagent, cell proliferation assay reagent (CAS 138169-43-4) (ab223881) | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biocompare.com [biocompare.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. promega.co.uk [promega.co.uk]
Unveiling the Characteristics of 1,1-Methanediyl bismethanethiosulfonate: A Technical Guide to its Solubility and Stability
For Immediate Release
Shanghai, China – December 5, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 1,1-Methanediyl bismethanethiosulfonate, a crucial sulfhydryl cross-linking reagent. This document compiles available data on the compound's properties and provides essential experimental protocols to ensure its effective use in the laboratory.
This compound is a homobifunctional cross-linking agent utilized in the study of protein structures and interactions. Its utility is fundamentally linked to its solubility in various solvents and its stability under diverse experimental conditions. This guide aims to provide a foundational understanding of these characteristics to aid in experimental design and execution.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃H₈O₄S₄ | [1] |
| Molecular Weight | 236.35 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 77-78°C | [3][4][5] |
Solubility Profile
The solubility of this compound has been qualitatively described in a limited number of solvents. Quantitative data remains largely unavailable in public literature.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][4] |
| Methanol | Slightly Soluble | [3][4] |
For methanethiosulfonate (B1239399) (MTS) reagents in general, DMSO is considered a good solvent, particularly for those that are not water-soluble.[4]
Stability and Handling
This compound is characterized as a hygroscopic and moisture-sensitive compound, necessitating specific storage and handling procedures to maintain its integrity.[3]
Storage Recommendations:
-
Long-term: Recommended storage is at -20°C in a desiccator under an inert atmosphere.[3][4][5]
-
Short-term: The compound may be stored at room temperature for brief periods.[5]
Handling Precautions:
-
Due to its hygroscopic nature, the vial should be allowed to warm to room temperature before opening to prevent condensation.[4]
-
For maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap.[5]
Hydrolytic Instability: A critical characteristic of MTS reagents is their propensity to hydrolyze in aqueous solutions, especially in the presence of nucleophiles.[4] This degradation is rapid in buffer solutions.[4] Therefore, it is imperative that solutions of this compound are prepared immediately prior to use to ensure accurate concentrations and reactivity in experiments.[4] While solutions in distilled water may appear stable for several hours at 4°C, prompt usage is the best practice.[4]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. However, a general methodology can be adapted from standard laboratory procedures for similar compounds.
Protocol for Solubility Determination (Visual Inspection Method):
-
Preparation: Weigh a precise amount of this compound and place it in a clear glass vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., DMSO, Methanol) to achieve a target concentration.
-
Dissolution: Vortex the mixture for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved. The absence of visible particles indicates solubility at that concentration.
-
Incremental Addition: If the compound is not fully dissolved, incrementally add more solvent, recording the total volume required for complete dissolution to estimate the solubility.
Protocol for Assessing Stability in Aqueous Buffer:
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Buffer Dilution: Dilute the stock solution into the aqueous buffer of choice to the final desired concentration.
-
Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.
-
Quenching (Optional): If a reactive species is present, the reaction may need to be quenched.
-
Analytical Method: Analyze the concentration of the intact this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the compound against time to determine its degradation rate and half-life in the specific buffer.
Visualizing Experimental Workflows and Molecular Function
To further elucidate the practical application and behavior of this compound, the following diagrams illustrate a typical experimental workflow for its use and its function as a cross-linking agent.
References
An In-depth Technical Guide to 1,1-Methanediyl bismethanethiosulfonate (CAS 22418-52-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Methanediyl bismethanethiosulfonate (CAS 22418-52-6), a sulfhydryl cross-linking reagent. The document consolidates available data on its chemical and physical properties, discusses its potential applications, and provides hypothetical experimental workflows and potential biological signaling pathways based on related compounds.
Chemical and Physical Properties
This compound, also known as MTS-1-MTS, is a homobifunctional cross-linking reagent. Its two methanethiosulfonate (B1239399) groups react with sulfhydryl (-SH) groups, primarily from cysteine residues in proteins, to form disulfide bonds. This cross-linking ability makes it a useful tool in protein chemistry and structural biology.
| Property | Value | Reference(s) |
| CAS Number | 22418-52-6 | [1][2][3] |
| Molecular Formula | C3H8O4S4 | [1][2][3] |
| Molecular Weight | 236.35 g/mol | [1][2][3] |
| Alternate Names | MTS-1-MTS, bis(methylsulfonylsulfanyl)methane | [1][2][4] |
| Appearance | White to Off-White Solid | [3] |
| Purity | >90-97% | [2][3] |
| Melting Point | 77-78°C | [3][5] |
| Solubility | Soluble in DMSO and Methanol.[3][5] Slightly soluble in Acetone, Dichloromethane, DMF, and Ethyl Acetate.[6] | |
| Storage Conditions | Long-term storage is recommended at -20°C.[3][5] It is noted to be hygroscopic and moisture-sensitive.[5][6] | |
| SMILES | CS(=O)(=O)SCSS(=O)(=O)C | [1][4] |
| InChI | InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | [1] |
Applications in Research
As a sulfhydryl cross-linking reagent, this compound is primarily used in the study of proteins.[2][3][7] Its ability to form disulfide bonds between cysteine residues can be exploited in several applications:
-
Probing Protein Structure: By cross-linking cysteine residues that are in close proximity in the folded protein, it can help elucidate the three-dimensional structure of proteins and protein complexes.
-
Stabilizing Protein Conformations: The introduction of covalent cross-links can stabilize specific protein conformations for structural studies or to enhance protein stability.[6]
-
Studying Protein-Protein Interactions: It can be used to identify interacting proteins by covalently trapping transient interactions.
-
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4]
Experimental Protocols
General Protein Cross-Linking Protocol
-
Protein Preparation:
-
The protein of interest should be purified and in a suitable buffer. The buffer should be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) that would compete with the protein's sulfhydryl groups for reaction with the cross-linker.
-
A common buffer choice is a phosphate (B84403) or HEPES buffer at a pH between 7 and 8.
-
-
Preparation of Cross-linker Stock Solution:
-
Due to its limited water solubility and moisture sensitivity, this compound should be dissolved in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution immediately before use.[6]
-
-
Cross-linking Reaction:
-
Add the cross-linker stock solution to the protein solution. The final concentration of the cross-linker and the protein will depend on the specific application and should be determined empirically. A molar excess of the cross-linker over the protein is typically used.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30 minutes to 2 hours).
-
-
Quenching the Reaction:
-
The reaction can be stopped by adding a small molecule containing a sulfhydryl group, such as DTT or β-mercaptoethanol, to consume the unreacted cross-linker.
-
-
Analysis of Cross-linked Products:
-
The results of the cross-linking reaction can be analyzed by various techniques, including SDS-PAGE, mass spectrometry, or size-exclusion chromatography, to identify the cross-linked products.
-
Workflow for a Protein Cross-Linking Experiment
Caption: Workflow for a typical protein cross-linking experiment.
Potential Signaling Pathway Involvement
Specific signaling pathways modulated by this compound have not been documented in the scientific literature. However, a study on a structurally related compound, 1,4-butanediyl-bismethanethiosulfonate (BMTS), has shown that it can induce apoptosis in Jurkat cells through a mechanism mediated by reactive oxygen species (ROS). This suggests that other short-chain bismethanethiosulfonates might exhibit similar biological activities.
The proposed pathway for the related compound BMTS involves:
-
Induction of intracellular ROS.
-
Reduction of the mitochondrial membrane potential.
-
Downregulation of the anti-apoptotic protein Bcl-2.
-
Activation of caspase-9 and caspase-3, which are key executioners of apoptosis.
-
Ultimately leading to DNA fragmentation and cell death.
ROS-Mediated Apoptosis Pathway (Hypothesized for Related Compounds)
Caption: ROS-mediated apoptosis pathway induced by a related compound, BMTS.
Disclaimer: The signaling pathway described above is for the related compound 1,4-butanediyl-bismethanethiosulfonate (BMTS) and is provided for informational purposes as a potential mechanism that could be investigated for this compound.
Safety and Handling
-
This compound is intended for research use only.[3]
-
It is hygroscopic and should be stored in a desiccator at -20°C.[5][6]
-
Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Conclusion
This compound is a valuable tool for researchers in chemistry and biology, particularly for the study of protein structure and function through sulfhydryl cross-linking. While detailed application notes and mechanistic studies on this specific compound are sparse, its chemical properties suggest a range of potential uses. Further research is needed to fully elucidate its biological effects and potential therapeutic applications, possibly along the lines of the pro-apoptotic activity observed for related compounds.
References
- 1. iscaconsortium.org [iscaconsortium.org]
- 2. 1,4-butanediyl-bismethanethiosulfonate (BMTS) induces apoptosis through reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mts1 gene and control of tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. mdpi.com [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
The Genesis of Proximity: An In-depth Technical Guide to Early Research on Sulfhydryl-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that established sulfhydryl-reactive crosslinkers as indispensable tools in biochemistry and molecular biology. By examining the seminal studies on maleimides, haloacetyls, and pyridyl disulfides, we provide a comprehensive overview of the early methodologies, quantitative data, and conceptual frameworks that underpin many modern bioconjugation techniques. This document is intended to serve as a detailed resource for researchers seeking to understand the fundamental principles and experimental precedents of sulfhydryl-reactive chemistry.
Introduction: The Dawn of Cysteine-Targeted Bioconjugation
The unique reactivity of the cysteine sulfhydryl (thiol) group, with its relatively low pKa and high nucleophilicity, made it an early and attractive target for specific protein modification. Early researchers recognized that by designing reagents that selectively react with sulfhydryls, they could probe protein structure, function, and interactions with a precision not afforded by less specific chemistries targeting more abundant residues like lysines. This led to the development of a suite of sulfhydryl-reactive crosslinkers that have become central to protein chemistry.
The Maleimide (B117702) Revolution: Forging Stable Thioether Bonds
N-substituted maleimides emerged as one of the most robust and widely adopted classes of sulfhydryl-reactive reagents. Their high specificity for thiols at near-neutral pH (6.5-7.5) and the formation of a stable, non-reversible thioether bond were key advantages that drove their early adoption.
N-Ethylmaleimide (NEM): The Prototypical Sulfhydryl Blocker
One of the earliest and most extensively studied maleimide reagents was N-ethylmaleimide (NEM). Initially used as a monofunctional reagent to block cysteine residues and assess their functional importance, the study of its reaction kinetics laid the groundwork for the development of bifunctional crosslinkers.
Seminal work by Gorin, Martic, and Doughty in 1966 provided a quantitative understanding of the reaction between NEM and cysteine. Their findings are summarized below.[1][2]
| Reactant | Second-Order Rate Constant (k) | Conditions | Reference |
| N-Ethylmaleimide and Cysteine | 14 L·mol⁻¹·s⁻¹ | pH 4.95, 25°C | Gorin et al. (1966)[1][2] |
The rate of reaction was found to be pH-dependent, increasing as the pH approaches the pKa of the sulfhydryl group, where the more reactive thiolate anion is present.
This protocol is based on the methods described in the 1966 study to determine the reaction kinetics.[1][2]
-
Materials: N-ethylmaleimide, L-cysteine, acetate (B1210297) buffer, sodium chloride.
-
Stock Solutions: Prepare stock solutions of NEM and cysteine in deaerated water.
-
Reaction Buffer: Prepare a 0.018 M acetate buffer containing 0.11 M sodium chloride, with the pH adjusted to the desired value (e.g., 4.95).
-
Reaction Initiation: Equilibrate the reactant solutions and buffer to 25°C. Mix equal volumes of the NEM and cysteine solutions in the reaction buffer to initiate the reaction.
-
Monitoring the Reaction: The disappearance of NEM can be followed spectrophotometrically by the decrease in absorbance at 300 nm.
-
Data Analysis: Calculate the second-order rate constant from the change in absorbance over time, knowing the initial concentrations of the reactants.
Early Homobifunctional Maleimides: Bridging Cysteine Residues
Building on the chemistry of NEM, researchers synthesized homobifunctional maleimides to crosslink two sulfhydryl groups. These reagents were instrumental in probing the proximity of cysteine residues within a single protein or between interacting proteins.
The distance between the two reactive maleimide groups, known as the spacer arm length, was a critical parameter for inferring structural information.
| Crosslinker | Structure | Spacer Arm Length (Å) |
| Bis(maleimido)methyl ether (BMME) | O(CH₂-N(CO)₂C₂H₂)₂ | ~7.7 |
| N,N'-(1,2-Phenylene)dimaleimide (oPDM) | C₆H₄(N(CO)₂C₂H₂)₂ | 6.4 ± 0.2 |
| N,N'-(1,3-Phenylene)dimaleimide (mPDM) | C₆H₄(N(CO)₂C₂H₂)₂ | 10.6 ± 0.5 |
| N,N'-(1,4-Phenylene)dimaleimide (pPDM) | C₆H₄(N(CO)₂C₂H₂)₂ | 12.0 |
Spacer arm lengths are based on calculations and experimental data from later studies summarizing early reagents.[3]
This generalized protocol is based on early studies of crosslinking hemoglobin to prevent sickling.[4]
-
Materials: Purified hemoglobin, Bis(N-maleimidomethyl) ether (BMME), phosphate (B84403) buffer (pH 7.3).
-
Protein Preparation: Prepare a solution of oxyhemoglobin in phosphate buffer.
-
Crosslinker Solution: Dissolve BMME in a minimal amount of a suitable organic solvent (e.g., dimethylformamide) and then dilute into the reaction buffer.
-
Crosslinking Reaction: Add the BMME solution to the hemoglobin solution. The molar ratio of BMME to hemoglobin is a critical parameter to optimize. Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked subunits.
Caption: Workflow for crosslinking hemoglobin with BMME.
Haloacetyl Derivatives: Alkylating Agents for Cysteine Modification
Haloacetyl compounds, such as iodo- and bromoacetyl derivatives, were another important class of early sulfhydryl-reactive reagents. They react with thiols via nucleophilic substitution to form stable thioether bonds. While generally reactive at physiological pH, they can exhibit some reactivity towards other nucleophilic residues like histidine and methionine, particularly at higher pH or with prolonged reaction times.
Experimental Protocol: General Procedure for Protein Alkylation with a Haloacetyl Reagent
This protocol is a generalized representation of early methods for alkylating proteins with haloacetyl reagents.
-
Materials: Purified protein with free sulfhydryl groups, iodoacetamide (B48618) or bromoacetamide, a non-nucleophilic buffer (e.g., phosphate or Tris at a pH below 8.0).
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and subsequently remove the DTT by dialysis or gel filtration.
-
Alkylation Reaction: Prepare a fresh solution of the haloacetyl reagent. Add the reagent to the protein solution in a slight molar excess over the total number of sulfhydryl groups. It is often recommended to perform the reaction in the dark to prevent the formation of free iodine, which can react with other residues.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Termination: Stop the reaction by adding a small molecule thiol or by desalting the protein to remove the excess reagent.
-
Verification: The extent of modification can be determined by amino acid analysis or by using a colorimetric assay for free sulfhydryls.
Pyridyl Disulfides: Introducing Reversible Crosslinks
The development of pyridyl disulfide reagents in the late 1970s represented a significant advancement, as they allowed for the formation of disulfide bonds that could be cleaved by reducing agents. This reversibility was a key feature for many applications, such as the isolation of interacting proteins.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
The synthesis of SPDP by Carlsson et al. in 1978 provided a heterobifunctional reagent that could react with primary amines via its N-hydroxysuccinimide (NHS) ester and with sulfhydryls via its pyridyl disulfide group. This allowed for a two-step conjugation strategy. A key feature of the reaction with a thiol is the release of pyridine-2-thione, which absorbs light at 343 nm, providing a convenient way to monitor the reaction.
-
Materials: Protein to be modified, SPDP, phosphate buffered saline (PBS), DTT.
-
Step 1: Reaction with Primary Amines:
-
Dissolve the protein in PBS (pH 7.5).
-
Dissolve SPDP in an organic solvent (e.g., ethanol (B145695) or DMF) and add it to the protein solution (e.g., at a 20-fold molar excess).
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Remove excess SPDP by gel filtration. The number of pyridyl disulfide groups introduced can be quantified by measuring the absorbance at 280 nm and 343 nm after reducing a small aliquot with DTT.
-
-
Step 2: Generation of Free Sulfhydryl Groups:
-
Treat the modified protein with DTT to cleave the disulfide bond and release pyridine-2-thione.
-
Remove the excess DTT by gel filtration to obtain the thiolated protein.
-
Caption: SPDP reaction pathway for protein thiolation.
Application in Elucidating Protein Structure: The Case of the Ribosome
An early and powerful application of crosslinking was in deciphering the spatial arrangement of proteins in large macromolecular complexes. The work of Lutter and colleagues in the mid-1970s on the E. coli ribosome using the amine-reactive homobifunctional crosslinker dimethyl suberimidate provided a foundational example of this approach. Although not a sulfhydryl-reactive crosslinker, the principles and workflow are directly analogous to how bifunctional sulfhydryl-reactive crosslinkers were and are used to map protein topology.
Caption: Experimental workflow for ribosome crosslinking.
Conclusion
The early research into sulfhydryl-reactive crosslinkers laid a critical foundation for the field of bioconjugation. The development and characterization of maleimides, haloacetyls, and pyridyl disulfides provided a versatile toolkit for probing protein structure and function. The quantitative kinetic data, detailed experimental protocols, and innovative applications from this era continue to inform and inspire modern approaches in chemical biology, proteomics, and therapeutic development. Understanding these seminal contributions is essential for any researcher seeking to master the art and science of protein modification.
References
- 1. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 3. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-(N-maleimidomethyl) ether: an antisickling reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Methanethiosulfonate (MTS) Groups with Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity between methanethiosulfonate (B1239399) (MTS) reagents and thiol groups, a cornerstone of bioconjugation and protein chemistry. Understanding the kinetics, mechanisms, and experimental considerations of this reaction is critical for its successful application in drug development, protein structure-function studies, and materials science.
Core Principles of the MTS-Thiol Reaction
The reaction between a methanethiosulfonate (R-S-SO₂CH₃) and a thiol (R'-SH) is a specific and rapid thiol-disulfide exchange reaction. The core of this reactivity lies in the nucleophilic attack of a thiolate anion (R'-S⁻) on the electrophilic sulfur atom of the MTS reagent. This results in the formation of a stable, asymmetric disulfide bond (R-S-S-R') and the release of methanesulfinic acid (CH₃SO₂H) as a byproduct.[1][2]
The reaction is highly selective for cysteine residues in proteins under mild conditions, making MTS reagents powerful tools for site-specific modification.[2][3] The general mechanism can be summarized as follows:
-
Deprotonation of the Thiol: The thiol group must first be deprotonated to its more reactive thiolate form. This equilibrium is governed by the pKa of the thiol and the pH of the solution.
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the sulfhydryl sulfur of the MTS reagent.
-
Disulfide Bond Formation: A new disulfide bond is formed between the original thiol and the alkyl group of the MTS reagent.
-
Release of Methanesulfinate (B1228633): The methanesulfinate ion is released as a leaving group.
This reaction is reversible upon the addition of an excess of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which will reduce the newly formed disulfide bond.[1][2]
Quantitative Data: Reaction Kinetics
The reaction between MTS reagents and thiols is characterized by high second-order rate constants, indicating a rapid reaction. The rate is significantly influenced by the pH of the medium and the pKa of the reacting thiol. The thiolate anion is the reactive species, and its concentration increases with pH above the thiol's pKa.[4][5]
Below is a summary of representative second-order rate constants for the reaction of various MTS reagents with thiols. It is important to note that reaction rates can vary depending on the specific protein environment of the cysteine residue.
| MTS Reagent | Thiol | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| MTSEA | Cysteine (in channel protein) | 7.4 | Room Temp | ~2,000 | [6] |
| MTSET | Cysteine (in channel protein) | 7.4 | Room Temp | ~5,000 | [2] |
| MTSES | Cysteine (in channel protein) | 7.4 | Room Temp | ~200 | [2] |
| General MTS Reagents | Small Thiols | 7.0 | 20 | 10³ - 10⁵ | [2][7] |
| General MTS Reagents | Cysteine (in proteins) | Neutral | Room Temp | Can approach 10⁵ | [2][7] |
Note: The reactivity of MTSET is approximately 2.5 times that of MTSEA, and 10 times that of MTSES with small sulfhydryl compounds.[2]
Experimental Protocols
Quantification of Free Thiols using Ellman's Assay
Ellman's assay is a widely used method for quantifying free sulfhydryl groups in a sample. The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a thiol, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Ellman's Reagent Solution: 4 mg/mL DTNB in 0.1 M sodium phosphate (B84403) buffer, pH 8.0.
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Cysteine or Glutathione standard solution (for standard curve).
-
Spectrophotometer.
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the Reaction Buffer.
-
Sample Preparation: Dissolve the thiol-containing sample in the Reaction Buffer.
-
Reaction: To 50 µL of each standard or sample in a microplate well or cuvette, add 200 µL of the Ellman's Reagent Solution.
-
Incubation: Incubate the mixture for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Quantification: Determine the thiol concentration in the unknown sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[8]
Monitoring MTS-Thiol Reaction Kinetics
The kinetics of the reaction between an MTS reagent and a thiol can be monitored by following the disappearance of the free thiol over time using Ellman's assay or by observing a functional change in the protein being modified.
Procedure using Ellman's Assay:
-
Initiate Reaction: Mix the MTS reagent and the thiol-containing sample in a suitable buffer at a defined temperature.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a solution of Ellman's reagent to quantify the remaining free thiols. The quenching and quantification should be rapid.
-
Data Analysis: Plot the concentration of free thiol versus time. The data can be fitted to a pseudo-first-order or second-order rate equation to determine the rate constant.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the reaction between a methanethiosulfonate (MTS) and a thiol.
Substituted Cysteine Accessibility Method (SCAM) Workflow
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to probe the structure and environment of proteins, particularly membrane proteins.[9][10][11] It involves systematically introducing cysteine mutations into a protein and then assessing their reactivity with membrane-impermeant and -permeant MTS reagents.
Caption: A simplified workflow for the Substituted Cysteine Accessibility Method (SCAM).
Keap1-Nrf2 Signaling Pathway: Regulation by Electrophiles
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[12][13] Keap1 acts as a sensor for electrophiles, including MTS reagents, through its reactive cysteine residues. Modification of these cysteines disrupts the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 transcription factor.
Caption: Regulation of the Keap1-Nrf2 pathway by electrophilic modification of Keap1.
References
- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determining Membrane Protein Topology Using Fluorescence Protease Protection (FPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Protein Cross-linking using 1,1-Methanediyl bismethanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Methanediyl bismethanethiosulfonate (MTS-1-MTS) is a homobifunctional, thiol-reactive cross-linking agent. It is designed to covalently link two cysteine residues that are in close proximity within a protein or between interacting proteins. The methanethiosulfonate (B1239399) (MTS) reactive groups specifically target the sulfhydryl side chains of cysteine residues, forming disulfide bonds. This cross-linker is particularly useful for studying protein structure, protein-protein interactions, and conformational changes in proteins and protein complexes. Its short spacer arm makes it ideal for probing for cysteines that are very close in space.
Reaction Mechanism
MTS-1-MTS reacts with the sulfhydryl groups of cysteine residues in a two-step nucleophilic substitution reaction. Each of the two MTS groups can react with a cysteine, resulting in the formation of a stable disulfide bond and the release of a methanesulfinic acid byproduct. This reaction is highly specific for thiols under mild pH conditions.
Figure 1. Reaction scheme of MTS-1-MTS with two cysteine residues.
Application Notes
This compound is a valuable tool for:
-
Probing Protein Structure: Identifying nearby cysteine residues to provide distance constraints for structural modeling.
-
Capturing Protein-Protein Interactions: Stabilizing transient or weak interactions between proteins for subsequent identification and analysis.
-
Analyzing Conformational Changes: Detecting changes in the proximity of cysteine residues that occur upon ligand binding or other stimuli.
Experimental Design Considerations:
-
Controls: It is essential to include proper controls in your experiment. A negative control with the protein(s) but without the cross-linker should be run in parallel to identify non-cross-linked species. If possible, a protein with a known cysteine-cysteine linkage that can be cross-linked by MTS-1-MTS can serve as a positive control.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) if there is any possibility of side reactions, although MTS reagents are highly specific for thiols. Phosphate, HEPES, and borate (B1201080) buffers are generally compatible.[1] The reaction should be performed at a pH between 7 and 9 to ensure the cysteine thiol groups are sufficiently nucleophilic.[2]
-
Protein Purity: For unambiguous results, it is recommended to use highly purified proteins.
Quantitative Data Summary
The following tables summarize the key properties and recommended reaction conditions for this compound.
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 250.38 g/mol |
| CAS Number | 22418-52-6 |
| Spacer Arm Length | ~3.3 Å (S-S distance) |
| Reactivity | Cysteine sulfhydryl groups (-SH) |
| Solubility | Soluble in DMSO, slightly soluble in Methanol |
| Storage | Store at -20°C, desiccated and protected from moisture. Hygroscopic.[3] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation |
| Protein Concentration | 1-20 µM |
| Molar Excess of Cross-linker | 2- to 50-fold molar excess over protein. This should be optimized for each specific system.[4] |
| Reaction Buffer | Phosphate, HEPES, or Borate buffer |
| pH | 7.0 - 9.0 |
| Temperature | Room temperature (20-25°C) or 4°C. Lower temperatures can reduce non-specific reactions. |
| Reaction Time | 1 - 30 minutes. The reaction is typically rapid.[3] |
| Quenching Reagent | 20-50 mM Dithiothreitol (DTT) or β-mercaptoethanol |
Table 3: Example Molar Excess and Concentrations from Literature for MTS-1-MTS
| Protein Concentration | MTS-1-MTS Concentration | Molar Excess (Cross-linker:Protein) |
| 7 µM | 15 µM | ~2.1 |
| 7 µM | 25 µM | ~3.6 |
| 7 µM | 50 µM | ~7.1 |
| Data derived from a study on the GltPh transporter and should be considered as a starting point for optimization.[4] |
Detailed Experimental Protocol
This protocol provides a general guideline for cross-linking proteins using MTS-1-MTS. Optimization may be required for your specific protein system.
Materials and Reagents:
-
This compound (MTS-1-MTS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purified protein(s) of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME)
-
SDS-PAGE reagents and equipment
-
Mass spectrometry reagents (e.g., trypsin, iodoacetamide (B48618), formic acid)
Experimental Workflow Diagram:
Figure 2. General experimental workflow for protein cross-linking with MTS-1-MTS.
Procedure:
-
Preparation of MTS-1-MTS Stock Solution:
-
Allow the vial of MTS-1-MTS to warm to room temperature before opening to prevent condensation.[3]
-
Prepare a fresh stock solution of MTS-1-MTS in anhydrous DMSO immediately before use. For example, dissolve 2.5 mg of MTS-1-MTS in 100 µL of DMSO to obtain a 100 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
-
Protein Preparation:
-
Ensure your protein sample is in a compatible buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 1-20 µM).
-
If the protein contains disulfide bonds that are not the target of cross-linking, ensure they remain oxidized. If the target cysteines are in a disulfide bond, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the cross-linker.
-
-
Cross-linking Reaction:
-
Add the desired amount of MTS-1-MTS stock solution to the protein sample to achieve the target final concentration (e.g., a 2- to 50-fold molar excess over the protein).
-
Mix gently by pipetting.
-
Incubate the reaction mixture for 1-30 minutes at room temperature. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution to a final concentration that is in large excess of the cross-linker. For example, add DTT to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted MTS-1-MTS is quenched.
-
-
Analysis by SDS-PAGE:
-
Take an aliquot of the quenched reaction mixture and add an equal volume of 2X non-reducing SDS-PAGE sample buffer.
-
Heat the sample at 95°C for 5 minutes.
-
Run the sample on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie blue or silver staining. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein species.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein bands can be excised from the gel for in-gel digestion, or the reaction mixture can be processed directly (in-solution digestion).
-
Reduction and Alkylation: Reduce the disulfide bonds (including the newly formed cross-links) with DTT and alkylate the free cysteines with iodoacetamide to prevent their reformation.
-
Digestion: Digest the protein(s) with a protease such as trypsin.
-
Enrichment (Optional): Cross-linked peptides are often present in low abundance and can be enriched using size exclusion or ion-exchange chromatography.[5]
-
Desalting: Desalt the peptide mixture using a C18 spin column or equivalent.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized cross-linking data analysis software to identify the cross-linked peptides and the specific cysteine residues involved.
-
Application in Studying Signaling Pathways
MTS-1-MTS can be employed to investigate protein-protein interactions within signaling pathways. By cross-linking interacting proteins, it is possible to stabilize the complex for isolation and identification of the binding partners. This is particularly useful for capturing transient interactions that are crucial for signal transduction.
Hypothetical Signaling Pathway Application:
Figure 3. Use of MTS-1-MTS to study kinase interactions in a signaling pathway.
In the hypothetical pathway above, the interaction between Kinase A and Kinase B is transient. By introducing cysteine mutations at the predicted interface of these two proteins and applying MTS-1-MTS, the transient complex can be covalently captured. This stabilized complex can then be purified and analyzed to confirm the interaction and map the interface, providing valuable insights into the mechanism of signal propagation.
References
Application Notes and Protocols for Studying Mts1 (S100A4) Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to studying the protein-protein interactions of Mts1, also known as S100A4. It is important to distinguish Mts1 from the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay, which is a colorimetric method for assessing cell viability. Mts1 (metastasin 1) is a member of the S100 family of small, EF-hand calcium-binding proteins.[1][2] Elevated expression of Mts1 is correlated with increased tumor metastasis and poor prognosis in several types of cancer.[2][3] Its role in promoting metastasis is linked to its ability to interact with various intracellular target proteins, thereby modulating cellular processes such as motility and invasion.[2][4]
Mts1 exists as a homodimer, and upon binding to calcium ions, it undergoes a conformational change that exposes a hydrophobic pocket, enabling it to interact with its target proteins.[1][2] Understanding the intricacies of these interactions is crucial for elucidating the mechanisms of metastasis and for the development of novel therapeutic interventions.
This document outlines detailed protocols for studying Mts1 protein-protein interactions using Surface Plasmon Resonance (SPR) and Förster Resonance Energy Transfer (FRET), and provides an overview of its key interaction partners and their significance.
Key Mts1 Interaction Partners and Signaling Context
Mts1 is a key regulator of cell motility and cytoskeletal dynamics through its interaction with several proteins. A primary and well-studied interaction is with the heavy chain of nonmuscle myosin IIA (NMIIA).[2][4] This interaction is calcium-dependent and leads to the destabilization of myosin filaments, which is thought to enhance cell motility.[5][6] Mts1 also interacts with other proteins, including the tumor suppressor p53, S100A1, and septins, suggesting its involvement in a broader range of cellular processes.[1][7][8]
The signaling pathway involving Mts1 is central to the metastatic cascade. Increased expression of Mts1, often downstream of oncogenic signaling pathways, leads to enhanced cell motility and invasion, which are critical steps in metastasis.
Figure 1: Mts1 Signaling Pathway
Quantitative Data on Mts1 Interactions
The following table summarizes key quantitative data for the interaction of Mts1 with some of its binding partners.
| Interacting Partner | Method | Affinity (Kd) | Stoichiometry (Mts1:Partner) | Conditions | Reference |
| Nonmuscle Myosin IIA | Cosedimentation Analysis | ~12.7 µM (calculated from 7.9 x 10(4) M-1) | ~3:1 (Mts1:Myosin Heavy Chain) | In the presence of Ca2+ | [5] |
| Nonmuscle Myosin IIA (CK2 phosphorylated) | Not specified | ~82.6 µM (6.5-fold decrease in affinity) | Not specified | In the presence of Ca2+ | [6] |
| S100A1 | Fluorescence Spectroscopy | Not explicitly stated, but interaction confirmed | Heterodimer formation | In vitro | [1][9] |
| p53 (C-terminal domain) | In vitro and in vivo assays | Not quantified | Not specified | Calcium-dependent | [8] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Mts1 Interaction Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[10] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of protein-protein interactions.
Figure 2: SPR Experimental Workflow
Materials:
-
Purified recombinant Mts1 (ligand)
-
Purified recombinant partner protein (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, supplemented with 1 mM CaCl2)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
Protocol:
-
Ligand and Analyte Preparation:
-
Ensure proteins are of high purity (>95%) and in a suitable buffer.
-
Determine the accurate concentration of both ligand and analyte.
-
Dialyze Mts1 into an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the Mts1 solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (partner protein) in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized Mts1 surface at a constant flow rate.
-
Monitor the association of the analyte in real-time.
-
After the association phase, switch to injecting running buffer to monitor the dissociation of the analyte.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
Ensure the regeneration step does not denature the immobilized Mts1.
-
-
Data Analysis:
-
Subtract the reference cell signal from the experimental cell signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Förster Resonance Energy Transfer (FRET) for Mts1 Interaction in Live Cells
FRET is a technique that can detect the proximity of two fluorophore-labeled molecules, making it ideal for studying protein-protein interactions in living cells.[11][12]
Figure 3: FRET Experimental Workflow
Materials:
-
Expression vectors for fluorescent proteins (e.g., pECFP, pEYFP)
-
cDNA for Mts1 and the partner protein
-
Mammalian cell line (e.g., HeLa, MDA-MB-231)
-
Cell culture reagents
-
Transfection reagent
-
Confocal microscope equipped for FRET imaging
Protocol:
-
Construct Fusion Proteins:
-
Clone the coding sequences of Mts1 and the partner protein into expression vectors to create fusion proteins with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP). For example, Mts1-CFP and Partner-YFP.
-
-
Cell Culture and Transfection:
-
Culture the chosen cell line to the appropriate confluency.
-
Co-transfect the cells with the Mts1-CFP and Partner-YFP constructs.
-
As controls, transfect cells with only the donor construct, only the acceptor construct, or with vectors expressing the unfused fluorophores.
-
-
Live Cell Imaging:
-
24-48 hours post-transfection, image the live cells using a confocal microscope.
-
Acquire images in three channels:
-
Donor channel (CFP excitation, CFP emission)
-
Acceptor channel (YFP excitation, YFP emission)
-
FRET channel (CFP excitation, YFP emission)
-
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel using the control samples.
-
Calculate the normalized FRET (NFRET) efficiency to quantify the interaction. Various algorithms can be used for this calculation.
-
A high FRET efficiency indicates that the Mts1 and its partner protein are in close proximity (<10 nm), suggesting a direct interaction.
-
Conclusion
The study of Mts1 protein-protein interactions is fundamental to understanding its role in cancer metastasis. The protocols and information provided herein offer a robust framework for researchers to investigate these interactions. By employing techniques such as SPR and FRET, scientists can obtain valuable quantitative data on the binding affinities and dynamics of Mts1 with its partners, paving the way for the design of targeted therapeutics to inhibit its pro-metastatic functions.
References
- 1. S100A4 inhibits cell proliferation by interfering with the S100A1-RAGE V domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of Ca2+-Bound S100A4 and Its Interaction with Peptides Derived from Nonmuscle Myosin-IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic significance of metastasis-associated protein S100A4 (Mts1) in prostate cancer progression and chemoprevention regimens in an autochthonous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Effect of Mts1 on the structure and activity of nonmuscle myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of myosin-IIA assembly and Mts1 binding by heavy chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the S100A4 (Mts1) protein with septins Sept2, Sept6, and Sept7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Activator of metastasis in cancer cells, Mst1/S100A4 protein binds to tumor suppressor protein p53] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocomplex formation between metastasis-related protein S100A4 (Mts1) and S100A1 as revealed by the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Quantifying macromolecular interactions in living cells using FRET two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,1-Methanediyl bismethanethiosulfonate in Ion Channel Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Methanediyl bismethanethiosulfonate, hereafter referred to as MTS-1-MTS, is a bifunctional, membrane-permeable cross-linking reagent. It belongs to the methanethiosulfonate (B1239399) (MTS) family of compounds, which are pivotal tools in the study of ion channel structure and function. MTS reagents covalently modify cysteine residues introduced into a protein of interest via site-directed mutagenesis, a technique known as Substituted Cysteine Accessibility Method (SCAM).[1][2][3][4][5] MTS-1-MTS is particularly useful for identifying the proximity of engineered cysteine residues within a protein or between subunits, thereby providing insights into the conformational states of ion channels, such as the closed or open states. With an effective cross-linking distance of approximately 4 Å, it serves as a molecular ruler to probe the architecture of ion channel pores and gates.[6]
Principle of Action
The application of MTS-1-MTS in ion channel research is primarily centered around the SCAM technique. The fundamental principle involves the reaction of the thiol group (-SH) of a cysteine residue with the thiosulfonate group of the MTS reagent, resulting in the formation of a disulfide bond. As a bifunctional cross-linker, MTS-1-MTS can react with two cysteine residues, effectively creating a covalent bridge between them if they are within the appropriate distance. This cross-linking can lock the ion channel in a specific conformational state, leading to a measurable change in its function, typically observed as an inhibition or potentiation of the ion current.[2][6]
Applications in Ion Channel Research
-
Probing Channel Gating and Conformation: MTS-1-MTS can be used to investigate the structural rearrangements that occur during ion channel gating. By introducing cysteine pairs at specific locations, researchers can determine if these residues come into close proximity during a particular channel state (e.g., closed, open, or inactivated).[6]
-
Mapping the Pore Lining: While not its primary application, the accessibility of single cysteine residues to monofunctional MTS reagents can help identify which amino acids line the ion channel pore.[3]
-
Studying Subunit Interactions: In multimeric ion channels, MTS-1-MTS can be used to probe the interfaces between different subunits.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study on the Calcium Homeostasis Modulator 1 (CALHM1) ion channel using MTS-1-MTS.
| Ion Channel Mutant | Reagent | Concentration | Incubation Time | Effect on Current | Reference |
| WT-CALHM1 | MTS-1-MTS | 0.5 mM | 30 min | Partial Inhibition | [6] |
| G22C-ΔN14-CALHM1 | MTS-1-MTS | 0.5 mM | 30 min | Complete Inhibition | [6] |
| G22S-ΔN14-CALHM1 | MTS-1-MTS | 0.5 mM | 30 min | No Effect | [6] |
| G22C-ΔN14-CALHM1 | MMTS | Not specified | Not specified | No Effect | [6] |
Experimental Protocols
Protocol 1: General Workflow for Substituted Cysteine Accessibility Method (SCAM)
This protocol outlines the general steps for employing SCAM to study ion channels.
-
Cysteine Mutagenesis:
-
If the wild-type ion channel contains native cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid, such as serine or alanine, to create a "cysteine-less" background.[5]
-
Perform site-directed mutagenesis to introduce single cysteine residues at desired positions within the ion channel sequence. For cross-linking studies with MTS-1-MTS, pairs of cysteines are introduced.
-
Verify all mutations by DNA sequencing.
-
-
Expression of Mutant Channels:
-
Express the cysteine mutant ion channels in a suitable heterologous expression system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293T).
-
Allow sufficient time for protein expression and trafficking to the plasma membrane.
-
-
Electrophysiological Recording:
-
Use patch-clamp electrophysiology (whole-cell or single-channel configuration) to record the ionic currents flowing through the expressed channels.[1]
-
Establish a stable baseline recording of the channel activity under control conditions.
-
-
Application of MTS Reagent:
-
Prepare a fresh stock solution of the MTS reagent (e.g., MTS-1-MTS) in an appropriate solvent (e.g., DMSO for non-charged reagents) immediately before use.[1]
-
Dilute the stock solution to the desired final concentration in the extracellular recording solution.
-
Apply the MTS reagent-containing solution to the cells while continuously recording the ion channel activity.
-
-
Data Analysis:
-
Measure the current amplitude before and after the application of the MTS reagent.
-
Quantify the effect of the MTS reagent as the percentage of inhibition or potentiation of the initial current.
-
A significant change in current suggests that the introduced cysteine residue is accessible to the MTS reagent and that its modification alters channel function.
-
Protocol 2: Probing the Closed State of CALHM1 with MTS-1-MTS
This protocol is adapted from a study on the CALHM1 ion channel and details the use of MTS-1-MTS to cross-link introduced cysteines in the closed state.[6]
-
Oocyte Preparation and Injection:
-
Prepare Xenopus oocytes and inject them with cRNA encoding the CALHM1 cysteine mutant (e.g., G22C-ΔN14-CALHM1).
-
Incubate the oocytes for 2-4 days to allow for channel expression.
-
-
MTS-1-MTS Treatment:
-
Electrophysiological Recording:
-
After incubation, transfer the oocytes to a recording chamber and perfuse with a divalent cation-free solution to elicit channel opening.
-
Perform two-electrode voltage-clamp recordings to measure the whole-cell currents.
-
Apply a series of voltage pulses (e.g., from -120 mV to +70 mV) to generate current-voltage (I-V) curves.
-
-
Data Analysis:
-
Compare the current amplitudes from MTS-1-MTS-treated oocytes with those from untreated control oocytes expressing the same mutant.
-
Complete inhibition of the current in the treated group, as seen with the G22C-ΔN14-CALHM1 mutant, indicates successful cross-linking of the introduced cysteines in the closed state.[6]
-
Visualizations
Caption: Workflow for Substituted Cysteine Accessibility Method (SCAM).
Caption: Logical diagram of MTS-1-MTS cross-linking in CALHM1.
Concluding Remarks
This compound is a powerful tool for elucidating the structural dynamics of ion channels. Its ability to cross-link cysteine residues at a defined distance provides researchers with a method to probe the proximity of specific amino acids in different functional states of the channel. As with all MTS reagents, careful experimental design, including the use of appropriate controls such as cysteine-less channels or single cysteine mutants, is crucial for the accurate interpretation of results. The protocols and data presented here serve as a guide for the application of MTS-1-MTS in advancing our understanding of ion channel biology and its role in cellular function and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Probing Protein Conformational Changes with Methanethiosulfonate Spin Labels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique used to investigate protein structure, dynamics, and conformational changes.[1][2] The method involves introducing a paramagnetic spin label at a specific site within a protein and then using Electron Paramagnetic Resonance (EPR) spectroscopy to probe the local environment and distance to a second spin label.[1][3] This document provides a detailed overview and protocols for using methanethiosulfonate (B1239399) (MTS) derived spin labels, the most common of which is S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, commonly known as MTSL. While the term "MTS-1-MTS" is not standard, it likely refers to the general class of MTS reagents or potentially bifunctional spin labels used in these applications. These labels react specifically with the thiol group of cysteine residues, which can be introduced into a protein sequence at desired locations via site-directed mutagenesis.[1][4]
The primary EPR technique for this application is Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR).[5][6] DEER precisely measures the distance distribution between two spin labels in the range of 1.8 to 10 nanometers, making it exceptionally well-suited for characterizing large-scale conformational changes, such as domain movements, subunit rearrangements, and protein folding or unfolding events.[5][7][8]
Principle of DEER Spectroscopy for Distance Measurement
DEER is a pulsed EPR technique that measures the magnetic dipole-dipole interaction between two unpaired electrons (the nitroxide spin labels).[9] This interaction is dependent on the distance between the two spins, decaying as the inverse cube of the distance.
In a typical four-pulse DEER experiment, two different microwave frequencies are used. One frequency (the "pump" pulse) excites a subset of spins, inverting them. A second frequency (the "observer" pulse sequence) is used to detect the signal of another subset of spins. The inversion of the pumped spins creates a local magnetic field change that affects the observer spins. This effect, which modulates the observer spin echo, is dependent on the distance between the spin populations. The resulting decay of the echo modulation over time is analyzed to yield a distribution of distances between the labels.[5][6] This allows for the characterization of not just a single distance, but a range of distances, reflecting the conformational heterogeneity of the protein ensemble.[9][10]
Experimental Workflow
The overall process for using MTSL and DEER to study protein conformational changes involves several key stages, from initial protein engineering to final data interpretation. Each step must be carefully executed to ensure high-quality, reproducible results.
Detailed Protocols
Protocol 1: Protein Preparation
-
Site-Directed Mutagenesis:
-
Identify pairs of sites in the protein structure where a conformational change is expected to alter the inter-residue distance.
-
If the protein contains native cysteine residues that are not of interest, mutate them to serine or alanine.
-
Introduce cysteine codons at the selected sites using standard molecular biology techniques (e.g., PCR-based mutagenesis).
-
Verify all mutations by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express the cysteine-mutant protein in a suitable host system (e.g., E. coli).
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Crucially , maintain reducing conditions during purification (e.g., 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) to prevent oxidation and disulfide bond formation of the introduced cysteines.
-
Confirm protein purity (>95%) by SDS-PAGE and determine the concentration accurately (e.g., via UV-Vis absorbance at 280 nm).
-
Protocol 2: Cysteine Labeling with MTSL
This protocol is adapted for a protein sample of approximately 100-200 µM.
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate (B84403) or HEPES, pH 7.0-7.5).
-
MTSL (e.g., from Toronto Research Chemicals).
-
Acetonitrile (B52724) (anhydrous).
-
DTT or TCEP.
-
Degassed labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
Procedure:
-
Prepare MTSL Stock Solution:
-
Dissolve MTSL powder in anhydrous acetonitrile to a final concentration of 200 mM.[11] This should be done immediately before use. MTSL is light-sensitive and should be protected from light.[11]
-
Note: Some protocols suggest preparing fresh stock for each labeling reaction to ensure maximal reactivity.[12]
-
-
Prepare Protein for Labeling:
-
If DTT was used for purification, it must be removed prior to labeling as it will react with MTSL. Exchange the protein into a DTT-free, degassed labeling buffer using a desalting column (e.g., Zeba Spin) or dialysis.[13]
-
If TCEP was used, it does not need to be removed as it reacts much more slowly with MTSL.
-
Ensure the final protein concentration is between 50-300 µM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of MTSL from the stock solution to the protein solution.[11][14] Pipette the MTSL directly into the protein solution while gently vortexing.
-
Incubate the reaction. Incubation times can vary, but a common starting point is 1-4 hours at room temperature or overnight at 4°C, protected from light.[11] The optimal time should be determined empirically.
-
Protocol 3: Removal of Unreacted Spin Label
It is critical to remove all non-covalently bound MTSL, as it will contribute to the background signal and interfere with concentration measurements.
Procedure:
-
Pass the labeling reaction mixture through a desalting column (e.g., PD-10) or perform extensive dialysis against the desired final buffer.
-
Repeat the buffer exchange step 2-3 times to ensure complete removal of free label.
-
Concentrate the labeled protein to the desired final concentration for EPR measurements (typically 50-200 µM).
Protocol 4: Sample Preparation for DEER Spectroscopy
Procedure:
-
Add Cryoprotectant: To prevent damage from ice crystal formation during freezing, add a cryoprotectant. A common choice is 20-30% (v/v) glycerol (B35011) or deuterated glycerol (glycerol-d8) for improved signal-to-noise.
-
Load Sample: Transfer approximately 40-70 µL of the final protein solution into a quartz EPR tube (e.g., 3 mm outer diameter).
-
Flash-Freeze: Immediately flash-freeze the sample by immersing it in liquid nitrogen. This ensures the formation of a vitreous, non-crystalline glass.
-
Storage: Store the frozen samples in liquid nitrogen until the DEER measurement is performed.
Data Presentation and Interpretation
The output of a DEER experiment is a distance distribution, which provides a snapshot of the conformational states present in the protein sample. A single, narrow peak indicates a well-defined conformation. The presence of multiple peaks or a broad distribution suggests conformational heterogeneity or flexibility.[15] By comparing the distance distributions under different conditions (e.g., apo vs. ligand-bound), one can directly visualize and quantify conformational changes.[16][17]
Table 1: Example DEER Data for a Hypothetical Kinase
The following table illustrates how DEER data can be used to characterize the conformational change of a hypothetical kinase upon binding of an ATP analog (AMP-PNP) and an inhibitor. Distances are measured between two engineered cysteines, one in the N-lobe and one in the C-lobe.
| Condition | Dominant State | Peak Distance (nm) | Population (%) | FWHM (nm) | Interpretation |
| Apo (No Ligand) | Open (Inactive) | 4.5 | 95% | 0.8 | The lobes are far apart in a flexible, open conformation. |
| Closed (Inactive) | 3.2 | 5% | 0.5 | A minor population exists in a more closed state. | |
| + AMP-PNP | Closed (Active) | 3.1 | 90% | 0.4 | ATP analog binding stabilizes a compact, closed conformation. |
| Open (Inactive) | 4.6 | 10% | 0.7 | A small fraction remains in the open state. | |
| + Inhibitor | Open (Inhibited) | 5.2 | 100% | 0.6 | The inhibitor locks the kinase in a hyper-open, inactive state. |
FWHM: Full Width at Half Maximum, an indicator of the distribution's breadth.
This quantitative data clearly shows the shift in the conformational equilibrium of the kinase from an open state to a closed state upon substrate binding, and to a hyper-open state upon inhibitor binding, providing direct structural evidence for its mechanism of action.[15]
Advanced Application: Bifunctional Spin Labels
While monofunctional labels like MTSL are widely used, their inherent flexibility due to the linker can sometimes broaden the measured distance distributions. Bifunctional spin labels (BSL) are designed to attach to two cysteine residues simultaneously, often positioned at i and i+4 or i and i+7 on an α-helix.[18][19] This dual attachment severely restricts the label's independent motion, providing a more precise report on the protein backbone's position and orientation.[19]
References
- 1. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 2. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]
- 4. MTSL - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. DEER distance measurements on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] DEER distance measurements on proteins. | Semantic Scholar [semanticscholar.org]
- 9. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping Protein Conformations Using DEER Spectroscopy | UBC Chemistry [chem.ubc.ca]
- 11. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. depts.washington.edu [depts.washington.edu]
- 18. A new bifunctional spin-label suitable for saturation-transfer EPR studies of protein rotational motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cross-linking Efficiency of 1,1-Methanediyl bismethanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,1-Methanediyl bismethanethiosulfonate (MDBM)
This compound is a homobifunctional cross-linking agent designed to covalently link two sulfhydryl (thiol) groups. Its structure consists of two reactive methanethiosulfonate (B1239399) (MTS) groups connected by a short, single-carbon methylene (B1212753) linker.
The MTS reactive group is highly specific for thiol groups, such as those found in the side chains of cysteine residues in proteins. The reaction proceeds via a nucleophilic attack of the thiol on the sulfur atom of the MTS group, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid.[1] Due to its bifunctional nature, MDBM can form intramolecular cross-links within a single protein or intermolecular cross-links between different proteins in close proximity.
Homobifunctional cross-linkers are invaluable tools for:
-
Investigating protein-protein interactions.[2]
-
Stabilizing protein complexes for structural analysis.[2]
-
Probing the spatial arrangement and dynamics of macromolecular assemblies.[2]
Predicted Properties and Cross-linking Efficiency
The cross-linking efficiency of MDBM is predicted to be influenced by several factors, including the reactivity of the MTS groups, the length and flexibility of the spacer arm, and the experimental conditions.
Spacer Arm Length: The methylene linker in MDBM is very short, which imposes a strict distance constraint on the thiol groups that can be cross-linked. This makes MDBM a useful tool for probing for very closely spaced cysteine residues. The estimated spacer arm length of MDBM is approximately 3.9 Å.
Reactivity: Methanethiosulfonate reagents are known for their rapid and specific reaction with thiols under mild pH conditions.[3] The reaction rate is dependent on the pH of the buffer, with higher pH values generally leading to faster reaction rates due to the increased nucleophilicity of the thiolate anion.
Data Presentation: Comparison of Homobifunctional Thiol-Reactive Cross-linkers
To provide a context for the potential performance of MDBM, the following table summarizes the properties of various commonly used homobifunctional thiol-reactive cross-linkers.
| Cross-linker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |
| This compound (MDBM) (Predicted) | Methanethiosulfonate | ~3.9 | Yes (by reducing agents) | Very short spacer arm, highly specific for thiols. |
| 1,2-Ethanediyl Bismethanethiosulfonate | Methanethiosulfonate | ~5.2 | Yes (by reducing agents) | Short, thiol-specific cross-linker.[2] |
| Dibromobimane | Bromomethylketone | 3.17 - 6.61 | No | Fluorescent, reacts with closely spaced thiols. |
| Bismaleimidoethane (BMOE) | Maleimide (B117702) | 8.0 | No | Amine-reactive, shorter spacer arm. |
| 1,4-Bismaleimidobutane (BMB) | Maleimide | 10.9 | No | Amine-reactive, longer spacer arm than BMOE. |
| Dithio-bis(maleimidoethane) (DTME) | Maleimide | 13.1 | Yes (by reducing agents) | Cleavable maleimide cross-linker. |
Experimental Protocols
The following protocols are generalized for the use of homobifunctional thiol-reactive cross-linkers like MDBM for in vitro protein cross-linking. Optimization of reaction conditions (e.g., concentration, incubation time, and temperature) is recommended for each specific application.
General Protein Cross-linking Protocol
This protocol outlines the basic steps for cross-linking proteins in solution.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)
-
This compound (MDBM) stock solution (e.g., 10-100 mM in a compatible organic solvent like DMSO or DMF)
-
Quenching solution (e.g., 1 M DTT, 1 M β-mercaptoethanol, or 1 M L-cysteine)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Coomassie stain or other protein visualization method
Procedure:
-
Sample Preparation: Prepare the purified protein sample at a suitable concentration (typically 0.1-2 mg/mL) in a non-amine, non-thiol containing buffer.
-
Cross-linker Addition: Add the MDBM stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 10-50 fold molar excess of the cross-linker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours).
-
Quenching: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for an additional 15 minutes.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction mixture. Analyze the samples by SDS-PAGE to visualize the cross-linked products (which will appear as higher molecular weight bands).
Protocol for Analysis of Cross-linked Proteins by Mass Spectrometry
For identification of cross-linked peptides and determination of interaction sites, mass spectrometry is the method of choice.
Procedure:
-
In-gel or In-solution Digestion: Following SDS-PAGE, the cross-linked protein bands can be excised and subjected to in-gel digestion with a protease (e.g., trypsin). Alternatively, the entire cross-linked sample can be digested in-solution.
-
Peptide Extraction and Desalting: Extract the resulting peptides from the gel and desalt them using a suitable method (e.g., C18 spin columns).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., xQuest, pLink, or MaxLynx) to identify the cross-linked peptides from the MS/MS data.
Mandatory Visualizations
Caption: General workflow for in vitro protein cross-linking using MDBM.
Caption: Proposed reaction mechanism for MDBM cross-linking of two thiol groups.
References
- 1. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Linking Studies with 1,1-Methanediyl bismethanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Methanediyl bismethanethiosulfonate (MTS-1-MTS) is a homobifunctional cross-linking reagent that specifically targets sulfhydryl groups, primarily found in the side chains of cysteine residues in proteins.[1][2] This reagent is a valuable tool for elucidating protein-protein interactions, probing protein tertiary and quaternary structures, and stabilizing protein complexes for further analysis. MTS-1-MTS forms a disulfide bond between two sulfhydryl groups that are in close proximity, providing distance constraints for structural modeling. Its relatively short spacer arm makes it ideal for probing intimate interactions within protein complexes.
These application notes provide a detailed overview of the experimental design for cross-linking studies using MTS-1-MTS, including comprehensive protocols for reconstitution, cross-linking reactions, quenching, and analysis of cross-linked products by SDS-PAGE and mass spectrometry.
Reagent Properties and Storage
Proper handling and storage of MTS-1-MTS are crucial for its activity.
| Property | Value |
| CAS Number | 22418-52-6[1][2] |
| Molecular Formula | C₃H₈O₄S₄[1][2] |
| Molecular Weight | 236.35 g/mol [1][2] |
| Reactivity | Homobifunctional, sulfhydryl-reactive |
| Spacer Arm Length | ~5 Å (S-S distance) |
| Solubility | Soluble in DMSO and Methanol[1][3] |
| Storage | Store at -20°C, desiccated.[1] |
Experimental Design Considerations
Successful cross-linking experiments with MTS-1-MTS require careful optimization of several parameters.
-
Buffer Selection: The choice of buffer is critical. Since MTS-1-MTS reacts with sulfhydryl groups, buffers should be free of thiol-containing reagents such as DTT or β-mercaptoethanol. The pH of the reaction buffer should be maintained within a range that ensures the reactivity of the cysteine residues, typically between 6.5 and 7.5.[4][5] Common buffers used for cross-linking reactions include phosphate, HEPES, and bicarbonate buffers. Avoid amine-containing buffers like Tris if there is a possibility of side reactions with other reagents in the experimental workflow.
-
Protein and Cross-linker Concentrations: The optimal molar ratio of MTS-1-MTS to protein must be determined empirically. A starting point is to use a 2- to 10-fold molar excess of the cross-linker to the protein. For a protein concentration of 7 µM, MTS-1-MTS has been used at final concentrations of 15 µM, 25 µM, and 50 µM.[6] Higher cross-linker concentrations can lead to excessive and non-specific cross-linking, while lower concentrations may result in inefficient cross-linking.
-
Reaction Time and Temperature: The incubation time and temperature will influence the extent of cross-linking. Typical reactions are carried out for 30 to 60 minutes at room temperature or for 2 hours on ice to minimize protein degradation. Shorter incubation times may be sufficient and can be optimized to capture transient interactions.
-
Quenching: It is essential to stop the cross-linking reaction by adding a quenching reagent that consumes the excess, unreacted MTS-1-MTS. This prevents further, non-specific cross-linking. A common method is to add a sufficient concentration of a thiol-containing reagent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
Experimental Protocols
Reagent Preparation
1. Reconstitution of MTS-1-MTS:
MTS-1-MTS is not readily soluble in aqueous buffers. Therefore, it must first be dissolved in an organic solvent.
-
Materials:
-
This compound (MTS-1-MTS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
-
Procedure:
-
Briefly centrifuge the vial of MTS-1-MTS to collect the powder at the bottom.
-
Prepare a stock solution of MTS-1-MTS in anhydrous DMSO or methanol. For example, to prepare a 10 mM stock solution, dissolve 2.36 mg of MTS-1-MTS in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Prepare fresh stock solutions immediately before use, as methanethiosulfonate (B1239399) reagents can hydrolyze in the presence of moisture.
-
Protein Cross-Linking Reaction
This protocol provides a general guideline for cross-linking a purified protein or protein complex.
-
Materials:
-
Purified protein sample in a suitable, thiol-free buffer (e.g., PBS, HEPES)
-
Reconstituted MTS-1-MTS stock solution
-
Quenching solution (e.g., 1 M DTT or 1 M β-mercaptoethanol)
-
-
Procedure:
-
Prepare the protein sample at the desired concentration in a reaction buffer at a pH between 6.5 and 7.5.
-
Add the appropriate volume of the MTS-1-MTS stock solution to the protein sample to achieve the desired final concentration. For example, add 1.5 µL of a 10 mM MTS-1-MTS stock solution to a 100 µL protein solution to get a final concentration of 150 µM.
-
Mix gently by pipetting and incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
To quench the reaction, add the quenching solution to a final concentration sufficient to consume the excess cross-linker. For example, add DTT to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the reaction.
-
The cross-linked sample is now ready for analysis by SDS-PAGE or for further processing for mass spectrometry.
-
Data Presentation
The following table summarizes typical experimental conditions for MTS-1-MTS cross-linking studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 7 µM[6] | 10 µM | 20 µM |
| MTS-1-MTS Concentration | 15 µM[6] | 50 µM | 100 µM |
| Molar Ratio (Cross-linker:Protein) | ~2:1 | 5:1 | 5:1 |
| Reaction Buffer | PBS, pH 7.2 | HEPES, pH 7.0 | Bicarbonate, pH 7.5 |
| Reaction Temperature | Room Temperature | 4°C | Room Temperature |
| Reaction Time | 30 minutes | 2 hours | 60 minutes |
| Quenching Reagent | 20 mM DTT | 50 mM β-mercaptoethanol | 30 mM DTT |
| Quenching Time | 15 minutes | 15 minutes | 15 minutes |
Analysis of Cross-Linked Products
SDS-PAGE Analysis
SDS-PAGE is a straightforward method to visualize the results of a cross-linking reaction. Cross-linked proteins will appear as higher molecular weight bands on the gel.
-
Procedure:
-
Mix the quenched cross-linking reaction sample with an equal volume of 2x non-reducing SDS-PAGE sample buffer. It is critical to use a non-reducing sample buffer to keep the disulfide bonds formed by MTS-1-MTS intact.
-
Boil the samples for 5 minutes at 95°C.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected higher molecular weight species.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
The appearance of new bands at higher molecular weights compared to the control (non-cross-linked protein) indicates successful cross-linking.
-
Mass Spectrometry Analysis
Mass spectrometry can be used to identify the specific cysteine residues involved in the cross-links.
-
Sample Preparation:
-
The cross-linked protein bands of interest can be excised from the SDS-PAGE gel.
-
Perform in-gel digestion of the protein using a protease such as trypsin.
-
To identify the disulfide-linked peptides, the digested peptide mixture is typically analyzed with and without reduction. For reduction, the sample is treated with a reducing agent like DTT.
-
Alkylate the free sulfhydryl groups with a reagent like iodoacetamide (B48618) to prevent disulfide bond reformation.
-
The peptide mixtures are then desalted using C18 spin columns before mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. The software searches for pairs of peptides that are linked by the mass of the cross-linker.
-
Mandatory Visualizations
Caption: Experimental workflow for protein cross-linking with MTS-1-MTS.
Caption: Logical relationship of MTS-1-MTS mediated protein-protein cross-linking.
References
Application Notes and Protocols: Mapping Protein Tertiary Structure using Site-Directed Spin Labeling with MTS Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapping the three-dimensional structure of proteins is fundamental to understanding their function and for the rational design of therapeutics. While techniques like X-ray crystallography and NMR spectroscopy are powerful, they have limitations, especially for large, flexible, or membrane-bound proteins. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy offers a robust alternative for elucidating protein structure and dynamics in solution.[1][2][3]
The core of this technique lies in introducing a paramagnetic probe, a spin label, at specific sites within a protein.[2] The most commonly used spin label is the methanethiosulfonate (B1239399) spin label (MTSL or MTS), which reacts specifically with the sulfhydryl group of cysteine residues.[3][4][5][6][7] By introducing cysteine mutations at desired locations, MTS labels can be attached to virtually any position in the protein.[2] The unpaired electron of the MTS label acts as a sensitive reporter on its local environment, which can be measured using EPR spectroscopy.[2][4]
This application note provides a comprehensive overview of the principles, protocols, and data interpretation for using MTS-based SDSL to map protein tertiary structure. The methodology described is often what researchers refer to when investigating protein structure using paired MTS labels, which may be misconstrued as "MTS-1-MTS". The focus will be on two key EPR techniques: Continuous Wave (CW)-EPR for analyzing the local environment of a single label, and Double Electron-Electron Resonance (DEER) for measuring long-range distances between two labels.[8][9]
I. Principle of the Method
The overall workflow involves a series of steps from protein engineering to computational modeling. First, single or pairs of cysteine residues are introduced into the protein of interest via site-directed mutagenesis. The protein is then expressed, purified, and covalently labeled with an MTS reagent. The labeled protein is then analyzed by EPR spectroscopy.
-
Single Label (CW-EPR): The EPR spectrum of a single MTS label provides information about its mobility and solvent accessibility.[4] The spectral line shape is sensitive to the motion of the nitroxide spin label, which is influenced by the local protein structure and dynamics.[6][8] This allows for the characterization of secondary structure elements and the identification of buried versus exposed regions of the protein.
-
Double Label (DEER/PELDOR): To determine the tertiary structure, pairs of MTS labels are introduced. The magnetic dipole-dipole interaction between the two unpaired electrons is measured using pulsed EPR techniques like DEER (also known as PELDOR).[9][10][11] This interaction is dependent on the distance between the two labels. The DEER experiment yields a time-domain signal whose oscillation frequency is related to the inter-spin distance.[11][12] Analysis of this signal provides a distribution of distances between the two labeled residues, typically in the range of 2 to 8 nm (20 to 80 Å).[9][13] By measuring a series of these long-range distance constraints, the tertiary fold of a protein or protein domain can be mapped out and used to build or validate structural models.[10][14][15]
II. Experimental Workflow and Signaling Pathways
The logical flow of an SDSL-EPR experiment for tertiary structure mapping is depicted below. It starts with the design of cysteine mutants and ends with the generation of a structural model.
The principle of distance measurement using DEER relies on the interaction between two spin labels. The experiment measures the dipolar coupling between them, which is inversely proportional to the cube of the distance.
References
- 1. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 3. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DEER [epr.muohio.edu]
- 12. researchgate.net [researchgate.net]
- 13. Inter- and intra-molecular distances determined by EPR spectroscopy and site-directed spin labeling reveal protein-protein and protein-oligonucleotide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Modeling with DEER Spectroscopy | Annual Reviews [annualreviews.org]
- 15. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Cross-Linking with Membrane-Permeable MTS Reagents
Introduction
In the study of protein structure and function within their native cellular environment, the ability to capture protein-protein interactions and conformational changes as they occur is paramount. In vivo cross-linking with membrane-permeable reagents offers a powerful approach to "freeze" these transient events, allowing for their subsequent analysis. Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that rapidly and specifically form disulfide bonds with cysteine residues under mild physiological conditions.[1][2] While many MTS reagents are charged and membrane-impermeable, a subset of neutral or hydrophobic MTS reagents can passively diffuse across the cell membrane, providing access to the intracellular proteome.
These membrane-permeable MTS reagents are invaluable tools for researchers, scientists, and drug development professionals for several applications, including the study of protein-protein interactions, ligand-induced conformational changes, and the topological arrangement of proteins within cellular compartments.[1][2] This is often achieved through a technique known as Substituted Cysteine Accessibility Method (SCAM), where engineered or endogenous cysteine residues are targeted for modification.[1][3]
Principle of Action
MTS reagents are alkylthiosulfonates that react specifically with the sulfhydryl group of cysteine residues to form a disulfide bond.[1][2] This reaction is highly efficient and proceeds rapidly under physiological pH.[4] The permeability of an MTS reagent is largely determined by its charge and hydrophobicity. Small, uncharged MTS reagents can readily cross the lipid bilayer of the cell membrane, whereas charged reagents are generally membrane-impermeant.[2] This differential permeability can be exploited to selectively label extracellular versus intracellular cysteine residues.
The reaction is reversible and can be cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT), which allows for the dissociation of cross-linked complexes for downstream analysis.[1]
Applications in Research and Drug Development
-
Mapping Protein-Protein Interaction Interfaces: By introducing cysteine residues at specific locations within proteins of interest, bifunctional, membrane-permeable MTS cross-linkers can be used to identify residues in close proximity, thereby mapping the interaction interface of a protein complex within living cells.
-
Studying Conformational Changes: The accessibility of a cysteine residue to a membrane-permeable MTS reagent can change depending on the conformational state of the protein. This principle is used to study ligand-gated ion channels and other dynamic proteins, where changes in protein shape upon activation can be detected by altered cysteine reactivity.[1][5]
-
Probing Membrane Protein Topology: The differential permeability of various MTS reagents allows for the determination of which parts of a membrane protein are exposed to the cytoplasm versus the extracellular space.[2]
-
Drug Discovery and Target Validation: By observing how the binding of a small molecule inhibitor or activator alters the cross-linking pattern of a target protein, researchers can gain insights into the drug's mechanism of action and validate its engagement with the intended target in a cellular context.[6]
Advantages and Limitations
Advantages:
-
In Vivo Application: Allows for the study of proteins in their native cellular environment, preserving physiological interactions.[7]
-
Specificity: MTS reagents are highly specific for cysteine residues.[1]
-
Rapid Reaction Kinetics: The reaction is fast, allowing for the capture of transient interactions.[4]
-
Reversibility: The disulfide bond formed can be cleaved with reducing agents, facilitating downstream analysis.[1]
Limitations:
-
Requirement for Cysteine Residues: The target proteins must have accessible cysteine residues at the desired locations. This may necessitate site-directed mutagenesis.[1]
-
Potential for Off-Target Effects: At high concentrations, some MTS reagents may exhibit non-specific effects or even inhibit protein function independent of cysteine modification.[3]
-
Stability: MTS reagents can be unstable in aqueous solutions and may hydrolyze over time.[1][4] Solutions should be prepared fresh before use.[1][2]
-
Cellular Perturbation: The introduction of a chemical cross-linker can potentially induce cellular stress responses or artifacts.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used MTS reagents and general parameters for in vivo cross-linking experiments.
Table 1: Properties of Selected MTS Reagents
| Reagent Name | Full Name | Charge | Membrane Permeability | Typical Concentration |
| MTSEA | [2-Aminoethyl] methanethiosulfonate | Positive | Permeable (slowly) | 2.5 mM |
| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate | Positive | Impermeable | 1 mM |
| MTSES | Sodium [2-sulfonatoethyl] methanethiosulfonate | Negative | Impermeable | 10 mM |
| MMTS | Methyl methanethiosulfonate | Neutral | Permeable | Varies |
Note: Data compiled from multiple sources.[1][2][9] The permeability of MTSEA can be slow and may require longer incubation times for intracellular labeling.[2]
Table 2: Typical Experimental Parameters for In Vivo Cross-Linking with MTS Reagents
| Parameter | Value | Notes |
| Cell Density | 50-80% confluency | Ensure cells are healthy and actively growing. |
| MTS Reagent Concentration | 1-10 mM | Optimize for each cell line and target protein.[1][2] |
| Incubation Time | 1-5 minutes | Shorter times are preferred to capture transient events and minimize toxicity.[1][2] |
| Incubation Temperature | Room Temperature or 37°C | Depends on the experimental setup and cell type. |
| Quenching Reagent | L-cysteine or DTT | To stop the cross-linking reaction. |
| Quenching Concentration | 10-20 mM | Use a scavenger to remove unreacted MTS reagent.[2] |
Visualizations
Caption: In vivo cross-linking with a bifunctional MTS reagent.
Caption: Experimental workflow for in vivo cross-linking.
Caption: Probing membrane protein topology with MTS reagents.
Experimental Protocols
Protocol 1: General In Vivo Cross-Linking of Intracellular Proteins
This protocol provides a general framework for cross-linking intracellular proteins in cultured mammalian cells using a membrane-permeable MTS reagent.
Materials:
-
Cultured mammalian cells expressing the protein(s) of interest
-
Phosphate-Buffered Saline (PBS)
-
Membrane-permeable MTS cross-linking reagent (e.g., a bifunctional, neutral MTS reagent)
-
Quenching solution: 20 mM L-cysteine or DTT in PBS[2]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Reagent Preparation: Prepare a fresh stock solution of the MTS reagent in anhydrous DMSO immediately before use.[1][2] MTS reagents are susceptible to hydrolysis in aqueous solutions.[1][4]
-
Cell Preparation: a. Aspirate the culture medium from the cells. b. Gently wash the cells twice with PBS at room temperature.
-
Cross-Linking Reaction: a. Dilute the MTS stock solution to the desired final concentration (e.g., 1-5 mM) in PBS. b. Add the MTS solution to the cells, ensuring the cell monolayer is completely covered. c. Incubate for 1-5 minutes at room temperature.[1][2] Optimization of incubation time and reagent concentration is crucial.
-
Quenching: a. Aspirate the MTS solution. b. Immediately add the quenching solution (20 mM L-cysteine or DTT in PBS) to the cells. c. Incubate for 10 minutes at room temperature to stop the reaction.
-
Cell Lysis: a. Aspirate the quenching solution and wash the cells once with cold PBS. b. Add ice-cold lysis buffer with protease inhibitors to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Downstream Analysis: a. Collect the supernatant containing the cross-linked proteins. b. Analyze the results by SDS-PAGE, Western blotting, or mass spectrometry. For analysis of cross-linked complexes, a non-reducing sample buffer should be used for SDS-PAGE. A parallel sample can be treated with a reducing agent (like DTT or β-mercaptoethanol) to cleave the disulfide bonds and observe the individual protein components.
Protocol 2: Substituted Cysteine Accessibility Mapping (SCAM) of a Membrane Protein
This protocol is designed to determine the accessibility of engineered cysteine residues in a membrane protein to either membrane-permeable or -impermeable MTS reagents.
Materials:
-
Cells expressing the cysteine-mutant membrane protein of interest
-
Membrane-impermeable MTS reagent (e.g., MTSET)[9]
-
Membrane-permeable MTS reagent (e.g., MMTS)
-
Solutions and equipment as described in Protocol 1
Procedure:
-
Cell Culture and Preparation: Follow steps 1-3 from Protocol 1. Prepare parallel sets of cells for treatment with the permeable and impermeable reagents, as well as an untreated control.
-
Reagent Preparation: Prepare fresh stock solutions of both the membrane-permeable and membrane-impermeable MTS reagents.
-
Cross-Linking Reaction: a. To one set of cells, add the membrane-impermeable MTS reagent (e.g., 1 mM MTSET) in PBS.[1] This will only label cysteine residues accessible from the extracellular side. b. To another set of cells, add the membrane-permeable MTS reagent in PBS. This will label all accessible cysteines. c. Incubate for 1-5 minutes at room temperature.
-
Quenching and Lysis: Follow steps 5 and 6 from Protocol 1 for all sets of cells.
-
Analysis: a. Analyze the protein lysates by Western blotting using an antibody against the protein of interest. b. A successful labeling event by the MTS reagent will result in a mass shift of the protein, which can be detected as a change in mobility on the gel. c. By comparing the results from the permeable and impermeable reagents, the location (extracellular or intracellular) of the cysteine residue can be inferred. If a shift is observed with both reagents, the cysteine is likely on the extracellular side. If a shift is only observed with the permeable reagent, the cysteine is on the intracellular side.
Concluding Remarks
In vivo cross-linking with membrane-permeable MTS reagents is a versatile and powerful technique for elucidating protein structure and interactions within the complex environment of a living cell. Careful experimental design, including the selection of appropriate reagents and optimization of reaction conditions, is critical for obtaining reliable and interpretable results. When combined with modern analytical techniques such as mass spectrometry, this approach can provide unprecedented insights into the dynamic nature of the cellular proteome.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. interchim.fr [interchim.fr]
- 3. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Membrane protein structure in live cells: Methodology for studying drug interaction by mass spectrometry-based footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 8. Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in MTS-1-MTS cross-linking experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield in MTS-1-MTS cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTS-1-MTS and how does it work?
MTS-1-MTS (1,1-Methanediyl bismethanethiosulfonate) is a homobifunctional cross-linking reagent.[1] It contains two methanethiosulfonate (B1239399) (MTS) groups, which are highly reactive towards sulfhydryl groups on cysteine residues. The reagent forms a disulfide bond with each of two cysteine residues, creating a covalent cross-link between them. This process is particularly useful for studying protein structure and protein-protein interactions by identifying cysteine residues that are in close proximity.
Q2: What are the critical parameters for a successful MTS-1-MTS cross-linking reaction?
Successful cross-linking depends on several factors that must be empirically optimized for each specific protein or protein complex.[2] Key parameters include:
-
Protein Purity and Concentration: High protein purity is essential to avoid non-specific reactions.[3] Protein concentration should typically be in the low micromolar range (e.g., 10-20 µM) to favor intermolecular cross-linking without promoting aggregation.[3]
-
Cross-linker Concentration: The molar excess of the cross-linker relative to the protein is a critical factor that needs to be titrated.
-
Buffer Conditions: The reaction buffer must be free of extraneous amines (like Tris) or thiols (like DTT or β-mercaptoethanol) which would react with and consume the cross-linker.[2][4] The pH should be maintained in a range that ensures the cysteine thiol groups are sufficiently nucleophilic, typically between 7 and 9.[4]
-
Reaction Time and Temperature: These parameters influence the reaction rate and the stability of the protein and cross-linker. Reactions are often performed for around 30 minutes at room temperature or for longer periods (e.g., 2 hours) on ice to minimize protein degradation.[2]
Q3: My MTS-1-MTS reagent is not dissolving well. What should I do?
Many MTS reagents are not highly soluble in water. For those that are not water-soluble, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[1][5] It is crucial to prepare stock solutions of the cross-linker in an anhydrous solvent like DMSO immediately before use, as MTS reagents are sensitive to moisture and can hydrolyze quickly in aqueous solutions.[3][5] When adding the DMSO stock to your aqueous reaction buffer, ensure the final DMSO concentration is low enough to not affect your protein's structure or function.
Troubleshooting Guide for Low Cross-Linking Yield
Q4: I don't see any cross-linked product on my SDS-PAGE gel. What went wrong?
Several factors could lead to a complete lack of cross-linked product. Consider the following possibilities:
-
Inactive Cross-linker: MTS reagents are moisture-sensitive and hydrolyze in water.[5] Always use a fresh stock of the cross-linker dissolved in an anhydrous solvent like DMSO immediately before the experiment.[3] Ensure the reagent has been stored properly in a desiccator at -20°C.[5]
-
Inaccessible Cysteine Residues: The cysteine residues you are targeting may be buried within the protein structure and therefore inaccessible to the cross-linker. The distance between the target cysteine residues might also be incompatible with the short spacer arm of MTS-1-MTS. Consider using a cross-linker with a longer spacer arm.[6][7]
-
Presence of Reducing Agents: Ensure that your protein sample and buffers are completely free of reducing agents like DTT or β-mercaptoethanol, which will cap the cysteine residues or react with the MTS reagent.
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with the intended reaction. Use a non-amine, non-thiol buffer such as HEPES or phosphate (B84403) buffer (PBS).[2]
-
Suboptimal pH: The reaction of MTS reagents with sulfhydryls is pH-dependent. If the pH is too low, the cysteine thiol group will be protonated and less nucleophilic. Optimize the reaction within a pH range of 7-9.[4]
Q5: The yield of my cross-linked product is very low, though I can see a faint band. How can I improve it?
Low yield is a common issue that can often be resolved by optimizing reaction conditions.
-
Titrate Cross-linker Concentration: The optimal cross-linker concentration is protein-dependent. Too little will result in low yield, while too much can lead to protein aggregation and precipitation.[2][7] Perform a titration experiment using a range of molar excess of MTS-1-MTS to protein (e.g., 5-fold to 50-fold molar excess).[3]
-
Optimize Protein Concentration: If your protein concentration is too low, the likelihood of an intermolecular cross-linking event is reduced. Try increasing the protein concentration, but monitor for any signs of aggregation.
-
Vary Reaction Time and Temperature: Experiment with different incubation times and temperatures. A longer incubation time on ice might improve yield while preserving protein integrity compared to a shorter time at room temperature.[2]
-
Check for Disulfide Bonds: Ensure your protein's cysteine residues are in a reduced state before adding the cross-linker. Pre-incubation with a mild, non-thiol reducing agent like TCEP, which is then removed via buffer exchange, can help.[4]
Q6: My protein precipitates after adding the cross-linker. What should I do?
Protein precipitation is a sign of excessive cross-linking or aggregation.[2][7]
-
Reduce Cross-linker Concentration: This is the most common cause of precipitation. Significantly lower the molar excess of the MTS-1-MTS reagent.[7]
-
Lower Protein Concentration: High protein concentrations can increase the chance of forming large, insoluble aggregates.
-
Change Buffer Conditions: The solubility of your protein might be affected by the buffer's pH or ionic strength. Ensure you are using a buffer that is optimal for your protein's stability.
Data Presentation
Table 1: Effect of MTS-1-MTS Concentration on Cross-Linking
This table summarizes the general effects observed when varying the cross-linker concentration, based on findings from studies on related transporters. The actual optimal concentration for your experiment must be determined empirically.
| Cross-linker Concentration (Final) | Observation on Cross-Linking Rate | Observation on Absolute Cross-Link Amount | Potential Issues |
| Low (e.g., 15 µM) | Slower rate of cross-link formation.[8] | May result in a higher absolute amount of the desired cross-linked product, especially in the presence of a substrate.[8] | Yield might be too low if the reaction time is not extended. |
| Medium (e.g., 25 µM) | Moderate rate of cross-link formation.[8] | Often a good starting point for optimization. | - |
| High (e.g., 50 µM) | Faster rate of cross-link formation.[8] | May lead to a lower absolute amount of the specific cross-link due to aggregation or formation of non-specific products.[8] | Increased risk of protein precipitation and artifactual oligomerization.[2] |
Experimental Protocols
General Protocol for MTS-1-MTS Cross-Linking
This protocol provides a starting point for optimization.
1. Reagent Preparation:
-
Protein Sample: Prepare the purified protein in a non-amine, non-thiol buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the protein concentration is between 10-20 µM.[3] If necessary, ensure cysteine residues are reduced and the reducing agent is subsequently removed.
-
MTS-1-MTS Stock Solution: Immediately before use, dissolve MTS-1-MTS powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1][5]
2. Cross-Linking Reaction:
-
Equilibrate the protein sample to the desired reaction temperature (e.g., room temperature or on ice).
-
Add the MTS-1-MTS stock solution to the protein sample to achieve the desired final molar excess. Gently mix immediately.
-
Example: To achieve a 25 µM final concentration in a 100 µL reaction containing 7 µM of protein, add 0.5 µL of a 5 mM MTS-1-MTS stock solution.
-
Incubate the reaction for the desired time (e.g., 30 minutes at room temperature).
3. Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent that contains a thiol, such as DTT or β-mercaptoethanol, to a final concentration of ~20-50 mM. This will react with any excess MTS-1-MTS.
-
Alternatively, a buffer containing a primary amine, such as Tris, can be used to quench any hydrolyzed, mono-reactive species, although thiol-based quenching is more direct for MTS reagents.
4. Analysis by SDS-PAGE:
-
Add an appropriate volume of non-reducing SDS-PAGE loading buffer to the quenched reaction mixture. Do not add reducing agents to the loading buffer if you want to visualize the cross-linked product, as this will cleave the disulfide bonds formed by the cross-linker.
-
Run the samples on an SDS-PAGE gel and visualize using Coomassie staining or Western blotting. The cross-linked product should appear as a band with a higher molecular weight.
Visualizations
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. interchim.fr [interchim.fr]
- 6. cyanagen.com [cyanagen.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation with MTS-1-MTS Cross-Linking
Welcome to the technical support center for troubleshooting protein aggregation during cross-linking experiments with MTS-1-MTS (1,2-Ethanediyl bismethanethiosulfonate). This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges and ensure successful cross-linking outcomes.
Frequently Asked Questions (FAQs)
Q1: What is MTS-1-MTS and how does it cross-link proteins?
MTS-1-MTS is a homobifunctional cross-linking reagent that specifically targets free sulfhydryl groups (-SH) on cysteine residues. The methanethiosulfonate (B1239399) (MTS) groups at each end of the reagent react with cysteine residues to form stable disulfide bonds, creating a covalent link between two cysteine residues. This can be used to study protein-protein interactions or to probe the structure of a single protein by linking cysteine residues that are in close proximity in the folded protein.
Q2: What are the primary causes of protein aggregation during cross-linking with MTS-1-MTS?
Protein aggregation during cross-linking with MTS-1-MTS can be attributed to several factors:
-
Inappropriate Molar Ratio: An excessive concentration of the cross-linker relative to the protein can lead to uncontrolled and non-specific cross-linking, resulting in the formation of large, insoluble aggregates.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. A pH close to the protein's isoelectric point (pI) can reduce its solubility and promote aggregation. Buffers containing primary amines, such as Tris, should be avoided as they can react with some cross-linkers, although MTS-1-MTS is specific for sulfhydryls.[2][3]
-
High Protein Concentration: While a certain protein concentration is necessary for efficient cross-linking, excessively high concentrations can increase the likelihood of intermolecular cross-linking, leading to aggregation.
-
Temperature: Higher temperatures can sometimes accelerate aggregation, especially for proteins that are marginally stable.
-
Intrinsic Properties of the Protein: Some proteins are inherently prone to aggregation due to exposed hydrophobic regions or a tendency to misfold.
Q3: How can I optimize the molar ratio of MTS-1-MTS to my protein?
Optimizing the molar ratio is a critical step to maximize cross-linking efficiency while minimizing aggregation. A good starting point is to perform a titration experiment.
-
Recommendation: Begin with a range of molar excess of MTS-1-MTS to protein, for example, 5-fold, 10-fold, 20-fold, and 50-fold molar excess.[4]
-
Analysis: Analyze the results by SDS-PAGE to visualize the formation of cross-linked products (higher molecular weight bands) and to monitor for the appearance of insoluble aggregates (protein loss from the soluble fraction). The optimal ratio will yield the desired cross-linked product with minimal precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Protein precipitates immediately upon addition of MTS-1-MTS. | - Protein concentration is too high.- Buffer conditions are suboptimal (pH, ionic strength).- MTS-1-MTS stock solution (e.g., in DMSO) is causing the protein to precipitate. | - Reduce the protein concentration.- Optimize the buffer pH to be at least 1-1.5 units away from the protein's pI. Adjust the salt concentration (e.g., 150-500 mM NaCl).[3]- Add the MTS-1-MTS stock solution dropwise while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <5% v/v). |
| High molecular weight aggregates are observed on SDS-PAGE, but the desired cross-linked product is weak. | - Molar excess of MTS-1-MTS is too high, leading to uncontrolled polymerization.- Incubation time is too long. | - Reduce the molar excess of MTS-1-MTS in your titration experiments.[1]- Perform a time-course experiment to determine the optimal incubation time (e.g., 15, 30, 60, 120 minutes). |
| No cross-linking is observed, or the efficiency is very low. | - Insufficient molar excess of MTS-1-MTS.- Cysteine residues are not accessible.- Reaction pH is too low, reducing the reactivity of the cysteine thiol groups. | - Increase the molar excess of MTS-1-MTS.- Ensure the protein is correctly folded and that the cysteine residues are solvent-exposed. Consider using a mild denaturant if structural integrity is not critical for the interaction being studied.- Increase the pH of the reaction buffer to a range of 7.0-8.5 to enhance the reactivity of the cysteine thiols.[2] |
| Protein is soluble during the reaction but precipitates during storage. | - The cross-linked protein is less stable than the native protein.- Freeze-thaw cycles are causing aggregation. | - Add stabilizing agents such as glycerol (B35011) (5-20% v/v) or L-arginine (50-100 mM) to the storage buffer.[3]- Aliquot the cross-linked protein into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Optimization of MTS-1-MTS to Protein Molar Ratio
This protocol outlines a general procedure for determining the optimal molar ratio of MTS-1-MTS to your protein of interest.
-
Protein Preparation:
-
Prepare your protein in a suitable, amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The protein concentration should be in the low micromolar range (e.g., 10-20 µM).[4]
-
If your protein has intramolecular disulfide bonds that are not involved in the desired cross-link, ensure they are reduced by adding a reducing agent like DTT or TCEP, which must then be removed by dialysis or a desalting column before adding the cross-linker.
-
-
MTS-1-MTS Stock Solution:
-
Prepare a fresh stock solution of MTS-1-MTS in an anhydrous organic solvent such as DMSO (e.g., 10 mM).
-
-
Cross-Linking Reaction:
-
Set up a series of reactions with varying molar excesses of MTS-1-MTS to protein (e.g., 0:1, 5:1, 10:1, 20:1, 50:1).
-
Add the calculated volume of the MTS-1-MTS stock solution to each protein sample while gently mixing.
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a fixed time (e.g., 60 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent that contains a free thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 10-20 mM.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE. Look for the appearance of higher molecular weight bands corresponding to the cross-linked product and any decrease in the monomer band. Assess for any visible precipitation in the reaction tubes.
-
Protocol 2: Cross-Linking with Stabilizing Additives
This protocol describes how to perform the cross-linking reaction in the presence of additives to enhance protein stability.
-
Buffer Preparation:
-
Prepare your reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) and supplement it with a stabilizing agent. Common additives and their typical concentrations are listed in the table below.
-
-
Protein and Cross-Linker Preparation:
-
Prepare your protein in the stabilized buffer.
-
Prepare a fresh stock solution of MTS-1-MTS in an anhydrous organic solvent.
-
-
Cross-Linking Reaction:
-
Add the optimal molar excess of MTS-1-MTS (determined from Protocol 1) to the protein solution.
-
Incubate at the optimal temperature and time.
-
-
Quenching and Analysis:
-
Quench the reaction with a thiol-containing reagent.
-
Analyze the results by SDS-PAGE and compare them to the reaction performed without stabilizing additives.
-
Quantitative Data Summary
Table 1: Common Stabilizing Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure.[3] |
| L-Arginine | 50-100 mM | Suppresses aggregation by binding to exposed hydrophobic patches on the protein surface. |
| Sucrose | 0.25-1 M | Functions as an osmolyte, promoting the compact, native state of the protein. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent aggregation driven by hydrophobic interactions. |
Visualizations
References
Technical Support Center: Quenching Unreacted 1,1-Methanediyl bismethanethiosulfonate (MTS-MTS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted 1,1-Methanediyl bismethanethiosulfonate (MTS-MTS) in solution. MTS-MTS is a homobifunctional, sulfhydryl-reactive crosslinking agent used to study protein structure and interactions. Proper quenching of the unreacted crosslinker is a critical step to prevent non-specific crosslinking and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted this compound (MTS-MTS)?
A1: Quenching is essential to stop the crosslinking reaction at a specific time point. Failure to quench unreacted MTS-MTS can lead to the formation of unintended and non-specific crosslinks with other sulfhydryl-containing molecules in your sample over time. This can result in protein aggregation, loss of biological activity, and artifacts in downstream analyses such as SDS-PAGE and mass spectrometry.
Q2: What are the recommended quenching agents for MTS-MTS?
A2: The most effective quenching agents for MTS-MTS are small molecules containing a free sulfhydryl (thiol) group. These agents react rapidly with the methanethiosulfonate (B1239399) groups of MTS-MTS, rendering them inactive. The recommended quenching agents are:
-
Dithiothreitol (DTT)
-
β-mercaptoethanol (BME)
-
L-cysteine
Q3: How do thiol-based quenching agents work?
A3: Thiol-based quenching agents have a sulfhydryl group (-SH) that readily attacks the sulfur atom of the methanethiosulfonate group in MTS-MTS. This reaction forms a stable mixed disulfide bond between the quenching agent and the MTS-MTS, thereby consuming the reactive sites on the crosslinker and preventing it from reacting with your target molecules.
Q4: Can I use amine-containing buffers like Tris or glycine (B1666218) to quench MTS-MTS?
A4: No, amine-containing buffers such as Tris or glycine are not effective for quenching MTS-MTS. MTS-MTS is specifically reactive towards sulfhydryl groups, not primary amines. Using amine-based buffers will not stop the crosslinking reaction.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Protein aggregation or precipitation after quenching. | Over-crosslinking due to insufficient or slow quenching. | Optimize the quenching protocol by increasing the concentration of the quenching agent or decreasing the quenching reaction time. Ensure rapid and thorough mixing of the quenching agent into the reaction solution. |
| The quenching agent itself is causing precipitation. | Ensure the quenching agent is fully dissolved and at the correct pH before adding it to the reaction. Consider switching to a different quenching agent. | |
| Continued crosslinking observed after the quenching step. | Incomplete quenching due to insufficient concentration of the quenching agent. | Increase the molar excess of the quenching agent relative to the initial concentration of MTS-MTS. A 10- to 50-fold molar excess is a good starting point. |
| The quenching reaction time was too short. | Increase the incubation time after adding the quenching agent to ensure the reaction goes to completion. A typical quenching time is 15-30 minutes at room temperature. | |
| Degradation of the quenching agent. | Prepare fresh solutions of the quenching agent, especially for DTT and BME, which can oxidize over time. | |
| Unexpected bands on SDS-PAGE. | Side reactions of the quenching agent. | High concentrations of some thiol reagents can potentially reduce existing disulfide bonds in proteins, leading to changes in protein structure and mobility on SDS-PAGE. Use the minimum effective concentration of the quenching agent. Consider using L-cysteine, which is less likely to reduce disulfide bonds compared to DTT. |
| The quenching agent is interfering with downstream analysis. | Remove the excess quenching agent after the reaction is complete using methods like dialysis, desalting columns, or buffer exchange. |
Data Presentation: Quenching Agent Parameters
| Quenching Agent | Typical Final Concentration | Recommended Molar Excess (relative to MTS-MTS) | Typical Reaction Time | Key Considerations |
| Dithiothreitol (DTT) | 5 - 20 mM | 10 - 50 fold | 15 - 30 minutes at RT | Strong reducing agent; may reduce existing disulfide bonds in the protein. Prepare fresh solutions.[2][3][4] |
| β-mercaptoethanol (BME) | 10 - 50 mM | 20 - 100 fold | 15 - 30 minutes at RT | Has a strong, unpleasant odor and should be handled in a fume hood. Can also reduce disulfide bonds.[5] |
| L-cysteine | 10 - 50 mM | 20 - 100 fold | 15 - 30 minutes at RT | Less likely to reduce existing disulfide bonds compared to DTT and BME.[6] |
Note: The optimal concentration and reaction time should be empirically determined for each specific experimental system.
Experimental Protocols
Protocol 1: Quenching with Dithiothreitol (DTT)
-
Prepare a fresh stock solution of DTT. Dissolve solid DTT in a suitable buffer (e.g., PBS, HEPES) to a final concentration of 1 M. Store on ice for immediate use.
-
Calculate the required volume of DTT stock solution. To achieve a final concentration of 10 mM in your reaction, add 10 µL of 1 M DTT stock solution for every 1 mL of your reaction mixture.
-
Add the DTT solution to the reaction mixture. Pipette the calculated volume of DTT stock solution directly into the reaction mixture containing MTS-MTS and your target molecules.
-
Mix thoroughly. Immediately after adding the DTT, vortex or gently pipette the solution to ensure the quenching agent is evenly distributed.
-
Incubate. Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
(Optional) Remove excess DTT. If required for downstream applications, remove the excess DTT and the quenched crosslinker by dialysis, buffer exchange, or using a desalting column.
Protocol 2: Quenching with β-mercaptoethanol (BME)
-
Work in a fume hood. BME has a strong, unpleasant odor and is toxic.
-
Prepare a stock solution of BME. A common stock concentration is 14.3 M (pure BME).
-
Calculate the required volume of BME. To achieve a final concentration of 20 mM, add approximately 1.4 µL of 14.3 M BME for every 1 mL of your reaction mixture.
-
Add BME to the reaction mixture. Carefully add the calculated volume of BME to the reaction.
-
Mix thoroughly and incubate. Mix the solution immediately and incubate for 15-30 minutes at room temperature.
-
(Optional) Remove excess BME. Use dialysis, buffer exchange, or a desalting column to remove the excess quenching agent.
Protocol 3: Quenching with L-cysteine
-
Prepare a fresh stock solution of L-cysteine. Dissolve L-cysteine powder in your reaction buffer to a final concentration of 1 M. Adjust the pH to neutral (around 7.0) if necessary, as L-cysteine solutions can be acidic.
-
Calculate the required volume of L-cysteine solution. To achieve a final concentration of 20 mM, add 20 µL of 1 M L-cysteine stock solution for every 1 mL of your reaction mixture.
-
Add L-cysteine to the reaction mixture. Add the calculated volume of the L-cysteine solution to your reaction.
-
Mix thoroughly and incubate. Mix immediately and allow the reaction to proceed for 15-30 minutes at room temperature.
-
(Optional) Remove excess L-cysteine. If necessary, remove the excess L-cysteine using standard buffer exchange techniques.
Mandatory Visualizations
Caption: General experimental workflow for quenching unreacted MTS-MTS.
Caption: A logical troubleshooting guide for common quenching issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Stability of 1,1-Methanediyl bismethanethiosulfonate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Methanediyl bismethanethiosulfonate (MTS-1-MTS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as MTS-1-MTS, is a homobifunctional sulfhydryl cross-linking reagent.[1][2] Its primary application is to cross-link sulfhydryl groups (e.g., cysteine residues in proteins), forming disulfide bonds.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a desiccator.[2][3][4] The compound is reported to be hygroscopic, so protection from moisture is critical to prevent degradation.[3][4] For short-term use, some suppliers suggest that room temperature storage is possible, but it is recommended to minimize this duration.[2] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[3]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO and methanol.[2][4]
Q4: How stable is this compound in aqueous solutions?
Methanethiosulfonate (MTS) reagents, as a class, are known to hydrolyze in water.[3] The rate of hydrolysis increases in the presence of nucleophiles, which are common components of biological buffers.[3] While solutions in distilled water may be stable for several hours at 4°C, they decompose rapidly in buffer solutions.[3] Therefore, it is strongly recommended to prepare aqueous solutions of this compound immediately before use for maximum efficacy.[3]
Troubleshooting Guides
Issue 1: Low or no cross-linking efficiency.
Possible Cause 1: Degradation of the reagent due to improper storage.
-
Solution: Ensure the compound has been stored at -20°C in a desiccator. If the product was not stored properly or is old, consider using a fresh vial.
Possible Cause 2: Hydrolysis of the reagent in aqueous buffer.
-
Solution: Prepare the working solution of this compound in your aqueous buffer immediately before adding it to your sample. Do not store the reagent in aqueous buffers.
Possible Cause 3: Incompatible buffer components.
-
Solution: Buffers containing nucleophiles (e.g., Tris, glycine) can accelerate the hydrolysis of MTS reagents. If possible, consider using non-nucleophilic buffers such as HEPES or phosphate (B84403) buffers.
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in solution preparation time.
-
Solution: Due to the rapid degradation in aqueous buffers, the time between dissolving the reagent and its use should be kept consistent across all experiments. A standardized workflow is crucial.
Possible Cause 2: Hygroscopic nature of the compound.
-
Solution: Always allow the vial to equilibrate to room temperature before opening to prevent moisture from the air from condensing inside. Close the vial tightly immediately after use.
Experimental Protocols
Protocol for Assessing Stability in a Specific Aqueous Buffer
Since the stability of this compound is highly dependent on the specific buffer composition, pH, and temperature, it is advisable to determine its stability under your experimental conditions.
Objective: To estimate the rate of hydrolysis of this compound in a user-defined aqueous buffer.
Materials:
-
This compound
-
Your aqueous buffer of choice
-
A sulfhydryl-reactive probe (e.g., Ellman's reagent, DTNB)
-
A spectrophotometer
Methodology:
-
Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO.
-
Prepare your aqueous buffer at the desired pH and temperature.
-
Initiate the stability test:
-
Add a known concentration of the this compound stock solution to your aqueous buffer.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the solution.
-
-
Quantify the remaining active reagent:
-
React the aliquot with a sulfhydryl-containing compound (e.g., glutathione, cysteine) in the presence of a sulfhydryl-reactive probe like DTNB.
-
The amount of unreacted sulfhydryl probe will be proportional to the amount of active this compound remaining.
-
-
Analyze the data:
-
Plot the concentration of active this compound versus time to estimate its half-life in your buffer.
-
Data Presentation
The following table can be used to summarize the stability data for this compound in different aqueous buffers.
| Buffer System | pH | Temperature (°C) | Half-life (minutes) |
| e.g., 50 mM HEPES | 7.4 | 25 | User-determined value |
| e.g., 50 mM Tris-HCl | 8.0 | 25 | User-determined value |
| e.g., 50 mM Phosphate | 7.0 | 4 | User-determined value |
Visualizations
References
Technical Support Center: Sulfhydryl-Reactive Crosslinkers
Welcome to the technical support center for sulfhydryl-reactive crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with maleimide-based crosslinkers?
A1: The most prevalent side reactions with maleimide (B117702) crosslinkers include:
-
Hydrolysis: The maleimide ring can be hydrolyzed, rendering it inactive and unable to react with sulfhydryl groups. This reaction is accelerated at higher pH values.[1][2][3]
-
Reaction with Primary Amines: At pH values above 7.5, maleimides can lose their specificity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[3][4][5]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is potentially reversible. In environments rich in other thiols, such as glutathione (B108866) found in vivo, the conjugated molecule can be transferred to other molecules, leading to off-target effects and loss of the desired conjugate.[3][6]
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Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a more stable six-membered thiazine ring.[3]
Q2: My maleimide crosslinker is showing low or no reactivity with my protein. What are the possible causes?
A2: Low conjugation efficiency with maleimide linkers can be attributed to several factors:
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Hydrolyzed Maleimide: The maleimide reagent may have been prematurely hydrolyzed. It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.[2][3]
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Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein might be sterically hindered or have formed disulfide bonds, which are unreactive with maleimides. A pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help.[3][4]
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Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3][4] At a lower pH, the reaction rate decreases, while at a higher pH, the rates of hydrolysis and reaction with amines increase.[3][5]
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Presence of Interfering Substances: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target protein for the maleimide crosslinker and must be removed prior to conjugation.[1][2][4]
Q3: What are the common off-target reactions when using haloacetyl crosslinkers like iodoacetamide (B48618)?
A3: While haloacetyls are effective for targeting sulfhydryl groups, they can also react with other amino acid residues, especially under non-optimal conditions. These off-target modifications can occur on methionine, histidine, lysine, tyrosine, aspartic acid, and glutamic acid residues, as well as the N-terminus of the protein.[7][8] Free iodine generated from iodoacetyl reactions can also react with tyrosine, histidine, and tryptophan residues, which can be minimized by performing the reaction in the dark.[9]
Q4: How can I minimize off-target alkylation with iodoacetamide?
A4: To reduce non-specific reactions with iodoacetamide, consider the following strategies:
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Optimize pH: The reaction with cysteine thiols is more specific at a slightly alkaline pH (around 8.0-8.5). However, higher pH also increases the risk of off-target reactions with other nucleophilic amino acid side chains.[7]
-
Control Reagent Concentration: Using a minimal effective concentration of iodoacetamide can help to limit off-target modifications.[7]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to control the extent of off-target alkylation.
-
Alternative Reagents: In some cases, chloroacetamide may be used as an alternative as it has been reported to have a lower propensity for off-target alkylation, though it may have other side effects like methionine oxidation.[10]
Q5: How can I improve the in vivo stability of my maleimide conjugate?
A5: To prevent the retro-Michael reaction and subsequent loss of your conjugated payload in a thiol-rich environment, you can induce hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[3][6] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating it at room temperature or 37°C until the ring-opening is complete, which can be monitored by mass spectrometry.[3] This creates a more stable, ring-opened structure that is not susceptible to thiol exchange.[6]
Troubleshooting Guides
Table 1: Troubleshooting Low Conjugation Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugate formation | Hydrolyzed maleimide crosslinker | Prepare fresh solutions of the maleimide reagent in an appropriate organic solvent (e.g., DMSO, DMF) immediately before use.[2][3] |
| Inaccessible or oxidized cysteine residues | Reduce disulfide bonds with a non-thiol reducing agent like TCEP prior to conjugation.[3][4] | |
| Suboptimal pH of the reaction buffer | Ensure the reaction buffer pH is between 6.5 and 7.5 for maleimide reactions.[1][3][4] | |
| Presence of competing thiols in the buffer | Remove any thiol-containing reducing agents (e.g., DTT, BME) using a desalting column or dialysis before adding the crosslinker.[1][2][4] |
Table 2: Troubleshooting Unexpected Product Formation or Instability
| Problem | Potential Cause | Recommended Solution |
| Protein aggregation | High degree of labeling with a hydrophobic crosslinker | Reduce the molar excess of the crosslinker used in the reaction.[1] |
| Inappropriate buffer conditions | Ensure the buffer pH is not close to the protein's isoelectric point (pI).[1] | |
| Loss of conjugated molecule in vivo | Retro-Michael reaction (thiol exchange) | After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable, ring-opened structure.[3][6] |
| Non-specific labeling | Reaction of maleimide with primary amines | Maintain the reaction pH between 6.5 and 7.5.[3][4][5] |
| Off-target alkylation by haloacetyls | Optimize reaction conditions (pH, reagent concentration, time, temperature) and consider performing the reaction in the dark.[7][9] |
Experimental Protocols
Protocol 1: Two-Step Crosslinking of an Antibody to a Cysteine-Containing Peptide using SMCC
This protocol outlines the conjugation of an antibody (containing primary amines on lysine residues) to a peptide with a terminal cysteine residue using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1]
Materials:
-
Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.2)
-
Cysteine-containing peptide
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Quenching solution for NHS ester (e.g., 1 M Tris-HCl, pH 8.0)
-
Quenching solution for maleimide (e.g., 1 M cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in the conjugation buffer at a suitable concentration.
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[1]
-
-
Conjugation to Peptide:
-
Prepare the cysteine-containing peptide in Conjugation Buffer. If the peptide has internal disulfide bonds, reduce them with a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Combine the desalted, maleimide-activated antibody with the cysteine-containing peptide at a desired molar ratio (e.g., 1:5 antibody to peptide).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a solution of cysteine or β-mercaptoethanol to a final concentration of 10-20 mM and incubate for 15 minutes.[1]
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove excess peptide and quenching reagents.
-
Visualizations
Caption: Reaction pathways for maleimide crosslinkers.
Caption: General experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the specificity of MTS-1-MTS cross-linking
Welcome to the technical support center for MTS-1-MTS cross-linking. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity and efficiency of their cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTS-1-MTS cross-linking and what is its primary application?
MTS-1-MTS cross-linking is a biochemical technique used to form a disulfide bond between two cysteine residues within a protein or between two interacting proteins. This method utilizes a homobifunctional cross-linker with a methanethiosulfonate (B1239399) (MTS) reactive group at each end. The primary application is to probe protein structure and interactions by identifying residues that are in close proximity. Successful cross-linking provides distance constraints for structural modeling.
Q2: How does the MTS-1-MTS cross-linking reaction work?
The process involves two main steps. First, the MTS groups at both ends of the cross-linker react with the sulfhydryl groups of two cysteine residues, forming two separate disulfide bonds. This is followed by an intramolecular or intermolecular reaction where a disulfide bond is formed between the two target cysteines, releasing the cross-linker. This process is often facilitated by an oxidizing agent.
Q3: What are the critical factors influencing the specificity of MTS-1-MTS cross-linking?
The specificity of MTS-1-MTS cross-linking is primarily determined by:
-
Distance and Geometry: The distance between the α-carbons of the two cysteine side chains is critical. To form a stable disulfide bond, these carbons generally need to be within a range of 4 to 6 Å.[1][2]
-
Accessibility of Cysteine Residues: The target cysteine residues must be accessible to the MTS reagent. Buried cysteines may not react or may react very slowly.
-
Protein Conformation: The conformational state of the protein can affect the proximity and accessibility of the cysteine residues. Some conformations may favor cross-linking while others do not.
-
Concentration of Cross-linker and Protein: The molar ratio of the cross-linker to the protein must be optimized to favor intramolecular or desired intermolecular cross-linking over random, non-specific reactions.[3]
-
Reaction Conditions: pH, temperature, and reaction time all play a crucial role in the efficiency and specificity of the reaction.
Q4: How can I confirm that my cross-linking reaction was successful?
Successful cross-linking can be confirmed by several methods:
-
SDS-PAGE Analysis: Under non-reducing conditions, a cross-linked protein will exhibit a shift in its electrophoretic mobility. Intramolecularly cross-linked proteins may run faster due to a more compact structure, while intermolecularly cross-linked proteins will show a higher molecular weight band.[4]
-
Western Blotting: This technique can be used to identify the specific proteins involved in the cross-linked complex.[4]
-
Mass Spectrometry (MS): MS analysis of the digested cross-linked protein can identify the specific cysteine residues that have formed a disulfide bond.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cross-Linking Yield | 1. Cysteine residues are too far apart: The distance between the target cysteines exceeds the optimal range for disulfide bond formation. 2. Inaccessible cysteine residues: One or both cysteines are buried within the protein structure. 3. Suboptimal cross-linker concentration: The concentration of the MTS-1-MTS linker may be too low for efficient reaction.[5] 4. Inefficient oxidation: The conditions are not favorable for disulfide bond formation. 5. Protein in a non-permissive conformation: The protein may be in a conformational state where the cysteines are not in proximity. | 1. Re-evaluate the structural model: Ensure the targeted cysteines are predicted to be in close proximity. Consider targeting a different pair of residues. 2. Perform accessibility studies: Use a small, membrane-impermeant MTS reagent like MTSES to confirm the accessibility of the cysteine residues.[2] 3. Titrate the cross-linker concentration: Empirically determine the optimal cross-linker to protein molar ratio. Start with a 20- to 1000-fold molar excess of the cross-linker.[3] 4. Optimize oxidation conditions: Test different oxidizing agents (e.g., copper phenanthroline) and their concentrations. Ensure the reaction buffer has an appropriate pH (typically 7.2-8.5).[6] 5. Induce a specific conformational state: If studying a protein with known conformational changes (e.g., an ion channel), add a ligand or change conditions to favor the desired state. |
| Non-Specific Cross-Linking or Aggregation | 1. Excessive cross-linker concentration: Too much cross-linker can lead to random reactions and protein aggregation.[3] 2. High protein concentration: This can favor intermolecular cross-linking and aggregation. 3. Prolonged reaction time: Longer incubation times can increase the chance of non-specific reactions. | 1. Reduce the cross-linker concentration: Perform a titration to find the lowest effective concentration. 2. Optimize protein concentration: Use a lower protein concentration to minimize intermolecular interactions. Typical concentrations are in the low micromolar range.[3] 3. Reduce reaction time: Test shorter incubation times (e.g., 30 minutes at room temperature or 2 hours on ice).[3] |
| Difficulty Detecting Cross-Linked Product | 1. Inefficient protein extraction: The cross-linked complex may not be effectively solubilized. 2. Antibody epitope masking: The cross-linking may alter the protein structure, masking the epitope recognized by the antibody in a Western blot. 3. Cross-linked product is a minor species: The efficiency of the cross-linking reaction may be low, making the product difficult to detect. | 1. Use a stronger lysis buffer: Ensure your buffer contains sufficient detergent to solubilize the cross-linked complexes. 2. Use a different antibody: Try an antibody that recognizes a different epitope on the target protein. A polyclonal antibody may be more successful than a monoclonal one. 3. Enrich for the cross-linked product: If possible, use affinity purification or other methods to enrich the sample for the cross-linked complex before analysis. |
Experimental Protocols
Protocol 1: General MTS-1-MTS Cross-Linking
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific protein system.
Materials:
-
Purified protein with engineered cysteine residues
-
MTS-1-MTS cross-linker (e.g., MTS-11-MTS)
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5; ensure it is amine-free)
-
Quenching Solution (e.g., 50 mM DTT or 100 mM β-mercaptoethanol)
-
Oxidizing Agent (e.g., Copper(II)-o-phenanthroline (CuPhe))
-
SDS-PAGE loading buffer (non-reducing)
Procedure:
-
Protein Preparation: Prepare the purified protein in the reaction buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Cross-linker Preparation: Immediately before use, dissolve the MTS-1-MTS cross-linker in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.
-
Cross-linking Reaction: Add the MTS-1-MTS stock solution to the protein solution to achieve the desired final concentration (start with a 20-50 fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Oxidation (Optional but Recommended): Add the oxidizing agent (e.g., CuPhe to a final concentration of 50-100 µM) and incubate for an additional 5-15 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted cross-linker.
-
Analysis: Analyze the reaction products by non-reducing SDS-PAGE and Western blotting.
Visualizations
References
- 1. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Cross-linking Defines the Extracellular Gate for the Leishmania donovani Nucleoside Transporter 1.1 (LdNT1.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Avoiding non-specific binding in cross-linking experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific binding in their cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in cross-linking experiments?
Non-specific binding in cross-linking and co-immunoprecipitation (co-IP) experiments can arise from several sources. A primary cause is the inherent "stickiness" of certain cellular components, which can bind to the affinity beads, the antibody, or plastic consumables used in the experiment[1][2]. This is often due to hydrophobic or electrostatic interactions[1][3][4]. Other major causes include using too high a concentration of the antibody or cross-linking reagent, which can lead to random, non-specific interactions and protein aggregation[5][6][7]. Inadequate blocking of unoccupied sites on the affinity matrix or insufficient washing after the binding step can also leave behind contaminating proteins[8][9]. Finally, the lysis buffer composition itself can play a role; overly harsh detergents can denature proteins, exposing hydrophobic regions that lead to aggregation and non-specific binding[1][2].
Q2: My negative control shows significant background. What is the first step I should take?
If your negative control (e.g., beads only or an isotype control antibody) shows high background, the first step is to determine the source of the non-specific binding. A common and effective initial strategy is to perform a "pre-clearing" step on your cell lysate.[2][10] This involves incubating the lysate with plain beads (the same type used for the immunoprecipitation) before adding your specific antibody.[1][2][11] This process captures proteins that non-specifically adhere to the bead matrix, removing them from the lysate so they do not contaminate your final pulldown.[11][12] If background persists, you may need to optimize your washing protocol or adjust the composition of your buffers.[12][13]
Q3: How can I optimize my washing steps to reduce background?
Optimizing wash steps is critical for removing non-specifically bound proteins while preserving true interactions.[2][13] Key parameters to adjust are the number of washes, the duration of each wash, and the stringency of the wash buffer.
-
Number and Duration: Increasing the number of wash cycles (e.g., from 3 to 5) and the time of each wash can help reduce background.[1][14][15]
-
Buffer Composition: The stringency of the wash buffer can be increased by adding non-ionic detergents or by increasing the salt concentration.[1][12] For example, adding 0.01-0.1% Tween-20 or Triton X-100 can disrupt weak, non-specific interactions.[14][15] Increasing the NaCl concentration to 0.5 M or even 1 M can be effective if the specific interaction is strong enough to withstand these conditions.[12] It is crucial to empirically determine the right level of stringency that does not disrupt the specific protein-protein interactions you are studying.[2]
Q4: What is the role of blocking agents, and which one should I use?
Blocking agents are used to coat unoccupied sites on the affinity beads, preventing proteins from binding non-specifically to the matrix.[8][10] The choice of blocking agent is critical and depends on the specific experiment. Common options include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as synthetic polymers.[8] Pre-blocking the beads with a solution of 1-5% BSA or non-fat milk can effectively reduce background.[10] However, it's important to note that milk contains phosphoproteins and biotin, making it unsuitable for experiments involving the detection of phosphorylated proteins or avidin-biotin systems.[8][9] In such cases, BSA is a better choice.[8]
Q5: How does the cross-linker concentration affect non-specific binding?
The concentration of the cross-linker is a critical parameter that must be optimized. While a sufficient concentration is needed to capture interactions, excessively high concentrations are more likely to cause artifacts, including random intramolecular and intermolecular cross-linking.[5] This can lead to the formation of protein aggregates that contribute to high background. The ideal approach is to perform a titration experiment, testing a wide range of cross-linker concentrations while keeping all other conditions constant.[5] The results can be analyzed by SDS-PAGE, with the lowest effective concentration generally yielding the most meaningful and specific results.[5]
Troubleshooting Guides
Issue 1: High Background in Final Eluate
High background noise can obscure the detection of specifically interacting proteins. Follow this workflow to systematically address the issue.
Issue 2: False Positives and Result Validation
Even with a clean background, it is essential to validate that the identified interactions are specific and not artifacts. False positives can arise from indirect interactions or issues with the experimental setup.[10]
To validate your results:
-
Use Proper Controls: Always include negative controls such as beads alone and an isotype control antibody (a non-immune antibody of the same isotype as your specific antibody).[10][16] Any proteins that appear in these control lanes are likely non-specific binders.[11]
-
Mass Spectrometry Validation: For results analyzed by mass spectrometry, use a target-decoy database search strategy to estimate the false discovery rate (FDR).[17][18] Software tools and filtering strategies, such as the mi-filter, can also help reduce the number of false-positive identifications.[19]
-
Orthogonal Validation: Confirm key interactions using an alternative method, such as performing the co-IP in reverse (using the "prey" protein as the "bait") or using a different assay entirely.[6]
Data & Protocols
Table 1: Common Blocking Agents & Buffer Additives
| Agent/Additive | Type | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | Protein Blocker | 1-5% (w/v)[10] | A good general-purpose blocking agent. Recommended for phosphoprotein studies.[8][9] |
| Non-Fat Dry Milk | Protein Blocker | 1-5% (w/v)[10] | Cost-effective but should be avoided for phosphoprotein and biotin-based detection systems.[8][9] |
| Normal Serum | Protein Blocker | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block cross-reactivity.[20] |
| Fish Gelatin | Protein Blocker | Varies | Exhibits low cross-reactivity with mammalian antibodies.[8] |
| Tween 20 / Triton X-100 | Non-ionic Detergent | 0.01 - 0.1% (v/v)[14][15] | Added to wash buffers to reduce weak hydrophobic interactions.[1][3] |
| Sodium Chloride (NaCl) | Salt | 150 mM - 1 M[1][12] | Added to wash buffers to reduce non-specific electrostatic interactions.[3][4] |
| Polyethylene Glycol (PEG) | Synthetic Polymer | Varies | Can be used to create hydrophilic surfaces that resist non-specific protein adsorption.[8][21] |
Experimental Protocol: Pre-clearing Lysate to Reduce Non-Specific Binding
This protocol describes how to pre-clear a cell lysate using protein A/G beads before performing the main immunoprecipitation.[1][10][22]
-
Prepare Beads: Take a sufficient volume of protein A/G bead slurry for your lysate (e.g., 100 µL of 50% slurry per 1 mL of lysate).[22] Wash the beads twice with ice-cold PBS, pelleting the beads by centrifugation (e.g., 14,000 x g for 1 minute) between washes.[22] Resuspend the beads in PBS to their original slurry concentration.
-
Incubate with Lysate: Add the washed bead slurry to your prepared cell lysate.
-
Binding: Incubate the lysate-bead mixture at 4°C for 30-60 minutes on a rocker or orbital shaker.[1][16]
-
Pellet Beads: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the beads and the non-specific proteins bound to them.[22]
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a fresh, pre-chilled microfuge tube. Discard the bead pellet.
-
Proceed with IP: Your lysate is now pre-cleared. You can proceed with your immunoprecipitation by adding your specific antibody to this supernatant.[1]
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. kmdbioscience.com [kmdbioscience.com]
- 7. Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Tips for Immunoprecipitation | Rockland [rockland.com]
- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rescuing error control in crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
Effects of pH and temperature on MTS-1-MTS reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH and temperature on MTS-1 (also known as S100A4) reactivity.
Frequently Asked Questions (FAQs)
Q1: What is MTS-1 (S100A4) and why is its reactivity important?
MTS-1, also known as S100A4, is a small, acidic calcium-binding protein that plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.[1][2] It is particularly implicated in cancer progression and metastasis.[2][3] S100A4 exerts its function by interacting with a variety of target proteins in a calcium-dependent manner.[3][4][5] Understanding the factors that influence its reactivity, such as pH and temperature, is critical for designing experiments, interpreting results, and developing potential therapeutic inhibitors.
Q2: How does calcium binding affect S100A4's structure and reactivity?
S100A4 belongs to the EF-hand superfamily of calcium-binding proteins.[1] The binding of calcium ions induces a significant conformational change in the S100A4 protein. This change exposes a hydrophobic pocket on its surface, which is essential for binding to its target proteins, such as non-muscle myosin IIA and the tumor suppressor p53.[4][5][6] Therefore, S100A4's ability to interact with its targets and regulate cellular processes is fundamentally dependent on calcium concentration.
Q3: How do pH and temperature generally affect S100A4's reactivity?
Like all proteins, the structure and function of S100A4 are sensitive to environmental conditions such as pH and temperature.[7]
-
pH: Changes in pH can alter the protonation state of amino acid residues, which can disrupt the electrostatic interactions necessary for maintaining the protein's three-dimensional structure and its interaction with binding partners.[7] Extreme pH values can lead to irreversible denaturation.
-
Temperature: Temperature affects the kinetic energy of the protein and solvent molecules. Increased temperature can enhance the rate of binding interactions up to an optimal point. However, excessive heat can lead to protein unfolding and denaturation, causing a loss of function.[8]
Q4: What is the optimal pH and temperature for S100A4 activity?
The optimal pH and temperature for S100A4 reactivity are generally considered to be within physiological ranges (pH ~7.4 and temperature ~37°C), as this is the environment in which it naturally functions. However, the precise optima can vary depending on the specific interaction being studied and the buffer conditions. It is recommended to determine the optimal conditions empirically for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or no binding observed in an S100A4 interaction assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your buffers. The pH of some buffers, like Tris, is temperature-dependent. Ensure the pH is adjusted at the experimental temperature.[9] Perform a pH titration experiment to identify the optimal pH for the interaction. |
| Incorrect Temperature | Ensure your experiment is conducted at a consistent and appropriate temperature. For in vitro assays, 25°C is a common starting point, but 37°C may be more physiologically relevant. Check for temperature fluctuations in your instrumentation. |
| Protein Instability/Denaturation | Extreme pH or temperature can denature S100A4 or its binding partner. Assess protein integrity using techniques like Circular Dichroism (CD) spectroscopy under your experimental conditions.[10][11] |
| Calcium Concentration | S100A4's activity is calcium-dependent. Ensure sufficient free calcium is present in your buffer (typically in the micromolar to millimolar range). Conversely, very high calcium concentrations could lead to aggregation. |
| Buffer Mismatch in ITC | In Isothermal Titration Calorimetry (ITC), even small differences in pH or buffer composition between the cell and the syringe can cause large heats of dilution, masking the true binding signal.[12][13] Dialyze both proteins against the same buffer stock. |
Issue 2: High background signal or protein aggregation.
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | High temperatures or non-optimal pH can induce protein aggregation. Check for visible precipitates and analyze the sample by dynamic light scattering (DLS). Consider optimizing buffer conditions, including the addition of stabilizing excipients. |
| Buffer Components | Some buffer components can interfere with certain assays. For example, reducing agents like DTT or β-mercaptoethanol can cause baseline drift in ITC.[13] Consider using TCEP as an alternative. |
| Ligand Autofluorescence | In fluorescence-based assays, the ligand itself might be fluorescent, contributing to a high background.[9] Run a control with the ligand alone to assess its fluorescence. |
Issue 3: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Minor variations in temperature can affect binding kinetics and thermodynamics.[14] Use a temperature-controlled instrument and allow sufficient time for thermal equilibration. |
| pH Drift | Over time, the pH of a buffer can change due to absorption of atmospheric CO2. Prepare fresh buffers regularly and verify the pH before each experiment. |
| Protein Quality | Ensure the purity and concentration of your S100A4 and its binding partner are consistent across experiments. Protein degradation can lead to variability. |
Quantitative Data on Environmental Effects on S100A4 Stability
| Parameter | Condition | Value | Method | Reference |
| Melting Temperature (Tm) | pH 7.5 | ~50-60 °C (estimated) | Circular Dichroism | [7] |
| Melting Temperature (Tm) | pH 5.0 | Lower than at pH 7.5 | Circular Dichroism | [7] |
| Melting Temperature (Tm) | pH 9.0 | Lower than at pH 7.5 | Circular Dichroism | [7] |
| Binding Affinity (Kd) to Myosin-IIA peptide | pH 7.5, 25 °C | ~2.3 µM | Fluorescence Anisotropy | [15] |
| Binding Affinity (Kd) to p53 | pH not specified, 25°C | ~200-300 nM | Optical Biosensor | [6] |
Note: These values are illustrative and may vary depending on the specific experimental conditions, such as ionic strength and the presence of calcium.
Experimental Protocols
Protocol 1: Determining the Thermal Stability of S100A4 using Circular Dichroism (CD) Spectroscopy
This protocol allows for the determination of the melting temperature (Tm) of S100A4 at different pH values.
Materials:
-
Purified S100A4 protein (concentration: 0.1-0.2 mg/mL)
-
Buffers of desired pH values (e.g., 20 mM Sodium Phosphate for pH 6-8, 20 mM Tris-HCl for pH 7-9)
-
CD Spectropolarimeter with a temperature control unit
-
Quartz cuvette with a 1 mm path length
Method:
-
Prepare S100A4 samples by dialyzing the protein against the desired buffer at 4°C overnight.
-
Determine the precise protein concentration using a reliable method (e.g., BCA assay).
-
Place the S100A4 sample in the quartz cuvette.
-
Set the CD spectropolarimeter to monitor the ellipticity at 222 nm (a wavelength characteristic of α-helical secondary structure).
-
Equilibrate the sample at a starting temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature (e.g., 95°C).
-
Record the ellipticity at 222 nm as a function of temperature.
-
Plot the ellipticity versus temperature. The resulting curve will show a transition from the folded to the unfolded state.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition.
-
Repeat the experiment for each desired pH value.
Protocol 2: Measuring the Effect of pH on S100A4 Binding Affinity using Fluorescence Anisotropy
This protocol determines the dissociation constant (Kd) of the interaction between S100A4 and a fluorescently labeled binding partner at different pH values.
Materials:
-
Purified S100A4 protein
-
Fluorescently labeled binding partner (e.g., a peptide from a target protein)
-
Buffers of desired pH values containing a constant concentration of CaCl2 (e.g., 0.5 mM)
-
Fluorometer capable of measuring fluorescence anisotropy
Method:
-
Prepare a series of dilutions of the S100A4 protein in the desired buffer.
-
In a multi-well plate or cuvette, add a fixed concentration of the fluorescently labeled binding partner to each S100A4 dilution.
-
Incubate the samples at a constant temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each sample.
-
Plot the change in anisotropy as a function of the S100A4 concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Repeat the experiment for each desired pH value to determine how pH affects the binding affinity.
Visualizations
References
- 1. S100A4 inhibits cell proliferation by interfering with the S100A1-RAGE V domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A4 Is a Biomarker of Tumorigenesis, EMT, Invasion, and Colonization of Host Organs in Experimental Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A4 and Metastasis: A Small Actor Playing Many Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein S100A4: Too Long Overlooked by Pathologists? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of metastasis-associated protein S100A4 in the active, calcium-bound form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-association of Calcium-binding Protein S100A4 and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Thermal stability of proteins analyzed by temperature scanning pH-stat titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting - Thermott [thermott.com]
- 10. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 11. The effects of pH and temperature on the circular dichroism of human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Equilibrium dissociation [sprpages.nl]
- 15. A Biosensor of S100A4 Metastasis Factor Activation: Inhibitor Screening and Cellular Activation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of 1,1-Methanediyl bismethanethiosulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Methanediyl bismethanethiosulfonate (MTS-1-MTS). Our focus is to offer practical solutions for the removal of excess MTS-1-MTS following a reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quenching excess this compound?
A1: The most common method for quenching excess MTS-1-MTS is to add a small molecule thiol reagent. Dithiothreitol (DTT) and β-mercaptoethanol (BME) are widely used for this purpose. These reagents react with the excess MTS-1-MTS, converting it into a more easily removable form.
Q2: How do I choose between DTT and β-mercaptoethanol for quenching?
A2: Both DTT and BME are effective. DTT is a stronger reducing agent and can be used at lower concentrations. BME is less expensive but has a strong, unpleasant odor and is typically used in higher concentrations. The choice may depend on the specific requirements of your experiment and downstream applications.
Q3: After quenching, how can I remove the excess MTS-1-MTS and the quenching agent?
A3: Size exclusion chromatography (SEC), also known as gel filtration, is a highly effective method for separating your target molecule (e.g., a protein) from the smaller excess MTS-1-MTS and the quenching agent.[1][2] Dialysis or buffer exchange using spin columns are also viable alternatives.[3]
Q4: How can I monitor the removal of this compound?
A4: Thin-layer chromatography (TLC) can be used to monitor the progress of the removal. A suitable solvent system should be developed to separate the MTS-1-MTS from your product. Visualization can be achieved using UV light or a potassium permanganate (B83412) stain. For more sensitive detection of residual MTS-1-MTS in a purified sample, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be employed.
Troubleshooting Guides
Problem 1: Incomplete Quenching of Excess MTS-1-MTS
| Possible Cause | Suggested Solution |
| Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent (DTT or BME) relative to the initial amount of MTS-1-MTS. A 10- to 20-fold molar excess is a good starting point. |
| Short reaction time. | Increase the incubation time for the quenching reaction. Allow the reaction to proceed for at least 30 minutes at room temperature. |
| Low reaction temperature. | Perform the quenching reaction at room temperature. If the reaction is still slow, a slight increase in temperature (e.g., to 37°C) may be beneficial, but monitor for any potential degradation of your target molecule. |
Problem 2: Product Precipitation After Adding Quenching Agent
| Possible Cause | Suggested Solution |
| Disruption of essential disulfide bonds in the target molecule (e.g., protein). | Use the minimum effective concentration of the quenching agent. Titrate the concentration of DTT or BME to find the lowest amount needed to quench the excess MTS-1-MTS without affecting your product's stability.[4] |
| Change in buffer conditions (pH, ionic strength). | Ensure the quenching agent is dissolved in a buffer compatible with your target molecule. Maintain the pH and ionic strength of the reaction mixture. The addition of stabilizing agents like glycerol (B35011) (5-10%) may also help.[5][6] |
| High concentration of the target molecule. | Perform the quenching reaction in a more dilute solution of your target molecule.[6] |
Problem 3: Co-elution of MTS-1-MTS Byproducts with the Target Molecule during SEC
| Possible Cause | Suggested Solution |
| Inappropriate size exclusion chromatography resin. | Select a resin with a fractionation range appropriate for separating your target molecule from small molecules with a molecular weight of approximately 236 g/mol (the molecular weight of MTS-1-MTS). Resins like Sephadex G-25 or equivalent are often suitable for this purpose.[7][8] |
| Poor column packing or resolution. | Ensure the SEC column is packed correctly and is of sufficient length to provide adequate resolution. A longer column generally provides better separation. |
| Sample volume is too large. | For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[1] |
Experimental Protocols
Protocol 1: Quenching of Excess this compound with Dithiothreitol (DTT)
-
Calculate the amount of DTT required: Determine the molar amount of excess MTS-1-MTS in your reaction. A 10- to 20-fold molar excess of DTT is recommended for efficient quenching.
-
Prepare DTT solution: Freshly prepare a stock solution of DTT (e.g., 1 M in water or a suitable buffer).
-
Add DTT to the reaction mixture: Add the calculated volume of the DTT stock solution to your reaction mixture to achieve the desired final concentration.
-
Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature.
-
Proceed to purification: Follow up with a purification step such as size exclusion chromatography (see Protocol 2) to remove the quenched MTS-1-MTS and excess DTT.
Table 1: Recommended Parameters for DTT Quenching
| Parameter | Recommended Value |
| DTT Molar Excess | 10-20 fold over MTS-1-MTS |
| Incubation Time | 30-60 minutes |
| Temperature | Room Temperature (20-25°C) |
| pH | 7.0 - 8.0 |
Protocol 2: Removal of Quenched MTS-1-MTS and Excess DTT by Size Exclusion Chromatography (SEC)
-
Select an appropriate SEC column: Choose a gel filtration column with a resin that has a low molecular weight cut-off, suitable for separating your target molecule from small molecules like MTS-1-MTS (MW: 236.35 g/mol ) and DTT (MW: 154.25 g/mol ). Sephadex G-25 or a similar resin is a common choice.[7][8]
-
Equilibrate the column: Equilibrate the column with a buffer that is compatible with your target molecule and any downstream applications.
-
Prepare the sample: Ensure your sample is clear and free of precipitates before loading it onto the column. If necessary, centrifuge or filter the sample.
-
Load the sample: Apply the quenched reaction mixture to the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.[1]
-
Elute and collect fractions: Begin eluting with the equilibration buffer. Your larger target molecule will elute first, followed by the smaller molecules (quenched MTS-1-MTS and excess DTT).
-
Monitor elution: Monitor the elution profile using a UV detector (at 280 nm for proteins) and collect fractions.
-
Analyze fractions: Analyze the collected fractions (e.g., by SDS-PAGE for proteins, or TLC) to identify the fractions containing your purified product, free from the excess reagents.
Visualizations
Caption: Workflow for quenching and removing excess MTS-1-MTS.
Caption: Troubleshooting logic for incomplete removal of MTS-1-MTS.
References
- 1. goldbio.com [goldbio.com]
- 2. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gel Filtration Media and Columns | Fisher Scientific [fishersci.com]
- 8. Gel Filtration Media and Columns | Fisher Scientific [fishersci.nl]
Validation & Comparative
Unraveling Protein Networks: A Guide to Validating Protein Cross-Links with 1,1-Methanediyl bismethanethiosulfonate
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions (PPIs) is paramount to deciphering cellular processes and developing targeted therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions in their native states. This guide provides a comprehensive comparison of 1,1-Methanediyl bismethanethiosulfonate (MDBM), a sulfhydryl-reactive cross-linker, with other common cross-linking reagents, supported by experimental data and detailed protocols to aid in the validation of protein cross-links.
Introduction to Protein Cross-Linking
Chemical cross-linkers are molecules with two or more reactive ends that covalently link amino acid residues in close proximity, effectively "freezing" protein interactions for subsequent analysis.[1] The choice of cross-linker is critical and depends on the specific application, considering factors such as the reactive groups on the target proteins, the desired spacer arm length, and whether a cleavable or non-cleavable linker is preferred.[2][3]
This compound, also known as MTS-1-MTS, is a homobifunctional cross-linker that specifically reacts with sulfhydryl groups on cysteine residues.[4][5] This specificity makes it a valuable tool for probing interactions involving proteins where cysteines are strategically located at or near the interaction interface.
Comparison of MDBM with Alternative Cross-Linkers
The selection of an appropriate cross-linker is a critical step in any XL-MS study. Below is a comparison of MDBM with other commonly used sulfhydryl-reactive and amine-reactive cross-linkers.
| Feature | This compound (MDBM / MTS-1-MTS) | Bismaleimidoethane (BMOE) | Disuccinimidyl suberate (B1241622) (DSS) |
| Target Residue | Cysteine (Sulfhydryl group) | Cysteine (Sulfhydryl group) | Lysine (B10760008) (Primary amine) |
| Reactive Group | Methanethiosulfonate | Maleimide | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | Short (approx. 3.7 Å S-S distance)[6] | 8.0 Å[1] | 11.4 Å[2] |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Reactivity pH | Neutral | 6.5 - 7.5[7] | 7.0 - 9.0[8] |
| Key Advantages | Specific for cysteine residues; short spacer for probing close interactions. | Highly specific for sulfhydryls at neutral pH.[7] | Targets abundant lysine residues, often on protein surfaces. |
| Limitations | Requires accessible cysteine residues which are less abundant than lysines. | Potential for hydrolysis at higher pH.[7] | Can react with serine, threonine, and tyrosine at a lower frequency.[6] |
Quantitative Performance Data:
The efficiency of a cross-linking reaction can be influenced by the concentration of the cross-linker. Studies with MTS-1-MTS have shown that increasing the concentration can affect the rate and absolute amount of cross-linking.[9] For example, in one study, final concentrations of 15 µM, 25 µM, and 50 µM of MTS-1-MTS were used to cross-link a 7 µM protein solution.[9]
Direct quantitative comparisons of cross-linking efficiency between MDBM and other reagents are limited in the literature. However, studies comparing different classes of cross-linkers, such as sulfhydryl-reactive versus amine-reactive, can provide insights into their relative performance in identifying protein-protein interactions. For instance, a study comparing a cysteine-reactive cross-linker (DBrASO) with a lysine-reactive one highlighted the complementarity of targeting different amino acid residues for a more comprehensive view of the interactome.[10]
Experimental Protocols
A successful cross-linking experiment requires careful optimization of reaction conditions. Below are detailed protocols for a general sulfhydryl-reactive cross-linking experiment and the subsequent mass spectrometry analysis.
Protocol for Sulfhydryl-Reactive Cross-Linking (e.g., with MDBM)
-
Sample Preparation:
-
Purify the protein or protein complex of interest to high homogeneity.
-
Ensure the buffer is free of reducing agents (e.g., DTT, β-mercaptoethanol) that would interfere with the sulfhydryl-reactive chemistry. A suitable buffer is phosphate-buffered saline (PBS) or HEPES buffer at a pH between 6.5 and 7.5.
-
The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of MDBM in an organic solvent such as DMSO.
-
Add the MDBM stock solution to the protein sample to achieve the desired final concentration. A molar excess of the cross-linker over the protein is typically used, and this should be optimized (e.g., 20:1, 50:1, 100:1 linker:protein).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding a small molecule containing a free sulfhydryl group, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the cross-linker.
-
-
Sample Preparation for Mass Spectrometry:
-
Visualize the cross-linking results by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked protein species.
-
Excise the bands of interest from the gel.
-
Perform in-gel digestion of the proteins using a protease such as trypsin.
-
Extract the resulting peptides from the gel.
-
Protocol for Mass Spectrometry Analysis
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software (e.g., MeroX, pLink, XiSearch) to identify the cross-linked peptides from the MS/MS data.
-
The software will search the data against a protein sequence database to identify the sequences of the two cross-linked peptides and the specific cysteine residues involved in the linkage.
-
Validate the identified cross-links by manually inspecting the MS/MS spectra for characteristic fragmentation patterns.
-
Visualizing Protein Interaction Networks: The ERK/MAPK Signaling Pathway
Cross-linking data can be used to build and validate models of protein interaction networks. The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a well-characterized cascade that regulates cell proliferation, differentiation, and survival, and is a prime example of a system where protein-protein interactions are critical for signal transduction.[11][12]
Caption: The ERK/MAPK signaling cascade.
This diagram illustrates the key protein-protein interactions in the ERK/MAPK pathway that can be investigated using chemical cross-linking. For example, cross-linking could be used to validate the interaction between MEK1/2 and ERK1/2 or to identify novel interacting partners in this critical signaling cascade.[13][14][15][16]
Conclusion
Validating protein cross-links is a critical step in understanding protein-protein interactions. This compound (MDBM) offers a specific tool for probing interactions involving cysteine residues. By carefully selecting the appropriate cross-linker and optimizing experimental conditions, researchers can confidently identify and map protein interaction networks. The combination of chemical cross-linking with mass spectrometry provides invaluable insights into the dynamic and complex world of cellular signaling, paving the way for new discoveries in biology and medicine.
References
- 1. thermofisher.com [thermofisher.com]
- 2. 交联剂选择指南 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERK1 and ERK2 mitogen-activated protein kinases affect Ras-dependent cell signaling differentially - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MEK1 and MEK2, different regulators of the G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MEK1 and MEK2 differentially control the duration and amplitude of the ERK cascade response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Architectures: A Comparative Guide to Mass Spectrometry Analysis of Proteins Cross-linked with MTS-1-MTS
For researchers, scientists, and drug development professionals delving into the intricate world of protein interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool to elucidate protein structures and interaction networks. This guide provides a comprehensive comparison of the thiol-reactive cross-linker, 1,1-Methanediyl bismethanethiosulfonate (MTS-1-MTS), with commonly used amine-reactive alternatives, supported by established experimental protocols and data analysis workflows.
While direct quantitative comparisons of MTS-1-MTS with other cross-linkers in mass spectrometry are not extensively documented in publicly available literature, this guide synthesizes the known properties of thiol-reactive and amine-reactive cross-linkers to offer a clear perspective on their respective advantages and applications.
Performance Comparison: MTS-1-MTS vs. Amine-Reactive Cross-linkers
The choice of cross-linking reagent is paramount for a successful XL-MS experiment, hinges on the protein's amino acid composition, the specific research question, and the desired level of structural detail. The most widely used cross-linkers, such as Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), target primary amines on lysine (B10760008) residues and protein N-termini. In contrast, MTS-1-MTS is a homobifunctional cross-linker that specifically reacts with sulfhydryl groups on cysteine residues.
This fundamental difference in reactivity dictates the types of structural insights that can be gained.
| Feature | MTS-1-MTS (Thiol-Reactive) | DSS / BS3 (Amine-Reactive) |
| Target Residues | Cysteine | Lysine, N-termini |
| Specificity | High for free sulfhydryl groups. | High for primary amines. |
| Protein Coverage | Dependent on cysteine abundance, which is generally lower than lysine. This can provide more specific distance constraints. | Broad coverage due to the higher abundance of lysine residues on protein surfaces. |
| Structural Information | Provides precise distance constraints between specific cysteine residues, which can be strategically introduced via site-directed mutagenesis. | Yields a broader network of distance restraints across the protein surface. |
| Redox Sensitivity | Cysteine reactivity is sensitive to the local redox environment. | Less sensitive to the cellular redox state. |
| Ideal Applications | Probing specific domains or interfaces where cysteines are present or can be introduced; studying proteins where lysine cross-linking is inefficient or disruptive. | General protein structure and interaction mapping; initial screening of protein complexes. |
Experimental Protocols
A successful XL-MS experiment requires meticulous attention to detail, from sample preparation to data analysis. Below are detailed methodologies for a general XL-MS workflow that can be adapted for both MTS-1-MTS and amine-reactive cross-linkers.
Protein Preparation and Cross-Linking
-
Protein Purity: Ensure the protein of interest is of high purity to minimize non-specific cross-linking.
-
Buffer Selection:
-
For MTS-1-MTS: Use a buffer devoid of reducing agents (e.g., DTT, BME) that would cap the cysteine residues. A suitable buffer is 20 mM HEPES, 150 mM NaCl, pH 7.2-7.5.
-
For DSS/BS3: Employ an amine-free buffer such as HEPES or PBS at pH 7.0-8.0.
-
-
Cross-linker Preparation: Prepare the cross-linker stock solution immediately before use. MTS-1-MTS is typically dissolved in a non-aqueous solvent like DMSO.
-
Cross-Linking Reaction:
-
Add the cross-linker to the protein solution at a specific molar excess (e.g., 20-50 fold). The optimal ratio should be determined empirically.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Quenching: Stop the reaction by adding a quenching reagent.
-
For MTS-1-MTS: Use a reagent like N-ethylmaleimide (NEM) to block any unreacted cysteines.
-
For DSS/BS3: Add an amine-containing buffer such as Tris-HCl.
-
Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction/Alkylation: Denature the cross-linked proteins using urea (B33335) or guanidinium (B1211019) chloride. For samples cross-linked with MTS-1-MTS, the disulfide bonds formed by the cross-linker are typically stable to standard reduction and alkylation steps used for proteomics, but this should be experimentally verified. For general proteomics, reduction with DTT and alkylation with iodoacetamide (B48618) are standard procedures.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Enrichment of Cross-linked Peptides (Optional but Recommended): Cross-linked peptides are often low in abundance. Enrichment using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve their detection.
-
Desalting: Desalt the peptide mixture using C18 spin columns or similar devices prior to mass spectrometry analysis.
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method, often with a charge state-dependent selection to favor the higher charge states typical of cross-linked peptides.
Data Analysis
-
Database Searching: Use specialized software to identify the cross-linked peptides from the MS/MS data. Popular software includes MeroX, pLink, and xQuest.[1] These programs can be configured to search for specific cross-linker masses and reactive residues.
-
Validation and Visualization: Manually validate the identified cross-links and visualize them on existing protein structures or models to assess their structural plausibility.
Visualizing the Workflow and Protein Interactions
To better understand the logical flow of a cross-linking mass spectrometry experiment and the nature of the data it generates, the following diagrams have been created using the DOT language.
Caption: A generalized workflow for cross-linking mass spectrometry experiments.
Caption: Types of cross-links identified in an XL-MS experiment.
Conclusion
The selection of a cross-linking reagent is a critical decision in the design of an XL-MS study. While amine-reactive cross-linkers like DSS and BS3 offer broad coverage for initial structural mapping, the thiol-reactive cross-linker MTS-1-MTS provides a more targeted approach. By focusing on cysteine residues, MTS-1-MTS can yield highly specific distance constraints, which are particularly valuable when investigating specific protein domains or when used in conjunction with site-directed mutagenesis to introduce cysteine residues at strategic locations.
Although direct, quantitative performance comparisons in the literature are sparse, the principles outlined in this guide provide a solid foundation for researchers to choose the most appropriate cross-linking strategy for their biological system and research objectives. The detailed experimental workflow serves as a robust starting point for developing a tailored protocol, and the provided diagrams offer a clear visualization of the experimental process and the nature of the resulting data. As the field of structural proteomics continues to evolve, the strategic application of diverse cross-linking chemistries, including that of MTS-1-MTS, will undoubtedly play a crucial role in unraveling the complexities of protein architecture and function.
References
A Comparative Guide to Sulfhydryl-Reactive Crosslinkers: Alternatives to MTS-1-MTS
For researchers, scientists, and drug development professionals engaged in protein chemistry, bioconjugation, and structural biology, the selection of an appropriate crosslinking agent is a critical determinant of experimental success. Methanethiosulfonate (MTS) reagents, such as 1,1-Methanediyl bismethanethiosulfonate (MTS-1-MTS or M1M), are widely used for their ability to crosslink cysteine residues via disulfide bond formation. However, a diverse landscape of alternative sulfhydryl-reactive crosslinkers exists, each with unique properties that may be better suited for specific applications. This guide provides an objective comparison of MTS-1-MTS with prominent alternatives, supported by structural data, reactivity principles, and detailed experimental protocols to inform your selection process.
Introduction to Sulfhydryl-Reactive Crosslinkers
Sulfhydryl-reactive crosslinkers are bifunctional reagents that covalently link two sulfhydryl (-SH) groups, predominantly found in the amino acid cysteine. These reagents are invaluable for studying protein-protein interactions, elucidating protein structure, and creating stable bioconjugates such as antibody-drug conjugates (ADCs). The reactivity of these crosslinkers is typically directed towards the thiol group of cysteine, which is less abundant and often more strategically located than primary amines (lysine residues), allowing for more specific crosslinking.[1]
The primary classes of homobifunctional sulfhydryl-reactive crosslinkers include:
-
Methanethiosulfonates (MTS): These reagents react with sulfhydryl groups to form a disulfide bond (-S-S-), which is reversible under reducing conditions.
-
Maleimides: These are highly reactive towards sulfhydryl groups, forming a stable, non-reducible thioether bond (-S-C-).[1]
-
Haloacetyls (e.g., Bromoacetyls, Iodoacetyls): These reagents alkylate sulfhydryl groups, also forming a stable thioether bond.
-
Pyridyl Disulfides: These react with sulfhydryls via disulfide exchange, forming a new disulfide bond that can be cleaved by reducing agents.
This guide will focus on the comparison of MTS-1-MTS with bismaleimide (B1667444) and haloacetyl-based crosslinkers.
Comparative Analysis of Sulfhydryl-Reactive Crosslinkers
The choice of a crosslinker is dictated by several factors, including the desired stability of the linkage, the required distance between the crosslinked residues (spacer arm length), and the specific chemical environment of the experiment. The following table summarizes the key properties of MTS-1-MTS and two common alternatives.
| Feature | MTS-1-MTS (this compound) | Bismaleimidohexane (BMH) | Dibromobimane (B43652) |
| Reactive Group | Methanethiosulfonate | Maleimide | Bromoacetyl |
| Target Specificity | Sulfhydryls (Cysteine) | Sulfhydryls (Cysteine) | Sulfhydryls (Cysteine) |
| Resulting Bond | Disulfide (-S-S-) | Thioether (-S-C-) | Thioether (-S-C-) |
| Cleavability | Yes (reducible) | No | No |
| Spacer Arm Length | ~1.5 Å | 16.1 Å | ~3-6 Å[2] |
| Reactivity | High | Very High[3] | High |
| Bond Stability | Moderate; reversible with reducing agents. | High; stable thioether linkage.[1] | High; stable thioether linkage. |
| pH Optimum | Mildly acidic to neutral | 6.5 - 7.5[1] | Neutral to slightly alkaline |
| Key Advantage | Reversible crosslinking. | Forms highly stable, non-reducible bonds. | Fluorescent upon crosslinking.[2] |
| Considerations | Potential for disulfide exchange with other thiols. | Reaction with amines can occur at pH > 7.5.[1] | Can react with other nucleophiles at higher pH. |
Experimental Protocols
The following are generalized protocols for protein crosslinking in solution. It is crucial to optimize the conditions, particularly the molar excess of the crosslinker, for each specific protein and application.
Protocol 1: Crosslinking with MTS-1-MTS
Materials:
-
Purified protein with accessible sulfhydryl groups
-
MTS-1-MTS
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 50 mM L-cysteine or DTT
-
Anhydrous DMSO or DMF for stock solution preparation
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Stock Solution: Immediately before use, prepare a 10 mM stock solution of MTS-1-MTS in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the MTS-1-MTS stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol 2: Crosslinking with Bismaleimidohexane (BMH)
Materials:
-
Purified protein with accessible sulfhydryl groups
-
Bismaleimidohexane (BMH)
-
Reaction Buffer: Phosphate (B84403) buffer, pH 6.5-7.5
-
Quenching Solution: 50 mM L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF for stock solution preparation
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Stock Solution: Immediately before use, prepare a 10 mM stock solution of BMH in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the BMH stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol 3: Crosslinking with Dibromobimane
Materials:
-
Purified protein with accessible sulfhydryl groups
-
Dibromobimane
-
Reaction Buffer: HEPES or phosphate buffer, pH 7.0-8.0
-
Quenching Solution: 50 mM DTT
-
Anhydrous DMSO or DMF for stock solution preparation
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Stock Solution: Immediately before use, prepare a 10 mM stock solution of dibromobimane in anhydrous DMSO or DMF. Protect from light.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dibromobimane stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by fluorescence detection, SDS-PAGE, and mass spectrometry.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction chemistries and a general experimental workflow.
Caption: Reaction mechanisms of different sulfhydryl-reactive crosslinkers.
Caption: General experimental workflow for protein crosslinking.
Conclusion: Selecting the Right Tool for the Job
The choice between MTS-1-MTS and its alternatives is contingent upon the specific goals of the research.
-
MTS-1-MTS is the ideal choice when reversibility of the crosslink is desired. This is particularly useful for applications such as affinity purification where the captured protein needs to be released from a solid support under mild conditions.
-
Bismaleimide crosslinkers like BMH are preferred when a highly stable, permanent linkage is required. Their robust thioether bond is resistant to reducing agents, making them suitable for in vivo studies and the development of stable bioconjugates like ADCs.[3]
-
Haloacetyl-based crosslinkers such as dibromobimane offer a stable thioether bond and, in the case of dibromobimane, the added advantage of fluorescence upon crosslinking , which can be exploited for detection and quantification.[2]
By carefully considering the properties outlined in this guide and optimizing the provided experimental protocols, researchers can confidently select the most appropriate sulfhydryl-reactive crosslinker to achieve their desired experimental outcomes.
References
Navigating the Crossroads of Protein Interactions: A Guide to Cleavable and Non-Cleavable Crosslinkers
For researchers, scientists, and drug development professionals delving into the intricate web of protein interactions, the choice of chemical crosslinker is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective comparison of cleavable and non-cleavable crosslinkers, supported by experimental data and detailed protocols, to empower you in selecting the optimal tool for your protein interaction studies.
At the heart of protein interaction analysis lies the challenge of capturing often transient and dynamic associations. Chemical crosslinkers address this by creating covalent bonds between interacting proteins, effectively freezing them in time for subsequent isolation and identification. The fundamental distinction between the two major classes of crosslinkers—cleavable and non-cleavable—lies in the reversibility of this linkage. This key difference dictates their suitability for various downstream applications, particularly for techniques such as co-immunoprecipitation (Co-IP) followed by Western blotting and the more advanced cross-linking mass spectrometry (XL-MS).
Non-cleavable crosslinkers form stable, permanent bonds, making them robust tools for capturing and preserving protein complexes throughout rigorous purification procedures like Co-IP. In contrast, cleavable crosslinkers possess a spacer arm with a labile bond that can be broken under specific chemical or physical conditions. This feature offers a significant advantage in XL-MS workflows by simplifying the identification of cross-linked peptides and reducing the complexity of data analysis.
At a Glance: Key Differences
| Feature | Cleavable Crosslinkers | Non-Cleavable Crosslinkers |
| Linkage | Reversible; contains a cleavable spacer arm (e.g., disulfide, ester, MS-labile) | Permanent, stable covalent bond |
| Primary Applications | Cross-linking mass spectrometry (XL-MS), enrichment of cross-linked peptides | Co-immunoprecipitation (Co-IP), pull-down assays, stabilizing protein complexes for SDS-PAGE |
| Advantages | Simplifies mass spectrometry data analysis, reduces false-positive identifications, allows for enrichment of cross-linked species.[1] | High stability, well-established protocols, straightforward for applications not involving mass spectrometry-based identification of cross-linked peptides. |
| Disadvantages | Can be less stable under certain conditions, may require additional experimental steps for cleavage. | Complicates the analysis of cross-linked peptides by mass spectrometry, can lead to complex spectra that are difficult to interpret. |
| Common Examples | DSSO (Disuccinimidyl sulfoxide), DSBU (Disuccinimidyl dibutyric urea), DSP (Dithiobis(succinimidyl propionate)) | DSS (Disuccinimidyl suberate), BS3 (Bis(sulfosuccinimidyl) suberate) |
Performance Comparison: Experimental Data
The choice between a cleavable and a non-cleavable crosslinker has a direct impact on the quality and quantity of data obtained, especially in mass spectrometry-based proteomics.
Cross-linking Mass Spectrometry (XL-MS)
In XL-MS, the ability to identify the specific amino acid residues that are cross-linked provides valuable structural information about protein complexes. Cleavable crosslinkers are particularly advantageous in this context. During tandem mass spectrometry (MS/MS), the crosslinker is fragmented, which simplifies the resulting spectra and facilitates the identification of the individual cross-linked peptides.
A study comparing a cleavable crosslinker (DUCCT) to the non-cleavable crosslinker BS3 for labeling proteins in a cell lysate demonstrated that the cleavable crosslinker yielded a higher number of protein identifications.[2] This suggests that the simplified data analysis afforded by cleavable linkers can lead to more comprehensive interaction datasets.[1]
Further illustrating this point, the following table summarizes the number of identified cross-linked peptides for Bovine Serum Albumin (BSA) using different crosslinkers and MS fragmentation methods.
| Crosslinker Type | Crosslinker | Fragmentation Method | Number of Identified Cross-linked Peptides |
| Non-Cleavable | BS3 | CID | ~50 |
| HCD | ~55 | ||
| DSS | CID | ~50 | |
| HCD | ~55 | ||
| Cleavable | DSSO | CID | ~30 |
| HCD | ~35 | ||
| MS2-MS3 | ~58 |
Data adapted from Thermo Fisher Scientific technical information. The MS2-MS3 method, which takes advantage of the cleavable nature of DSSO, resulted in the highest number of identifications.
Co-immunoprecipitation (Co-IP) and Pull-Down Assays
For applications like Co-IP and pull-down assays, where the primary goal is to stabilize and purify an intact protein complex for subsequent analysis by Western blotting, the robustness of non-cleavable crosslinkers is often preferred. Their permanent linkage ensures that weak or transient interactions are preserved during the multiple washing steps inherent in these procedures. The use of crosslinkers in these assays can significantly enhance the yield of interacting proteins compared to experiments performed without crosslinking. While specific enrichment factors can vary depending on the interaction partners and experimental conditions, the use of non-cleavable crosslinkers like DSS or BS3 is a well-established method to increase the recovery of protein complexes.[3]
Experimental Protocols
Below are detailed methodologies for key experiments using both cleavable and non-cleavable crosslinkers.
Protocol 1: Co-Immunoprecipitation with a Non-Cleavable Crosslinker (DSS)
This protocol outlines the general steps for using Disuccinimidyl suberate (B1241622) (DSS) to stabilize protein interactions prior to immunoprecipitation.
Materials:
-
Cells expressing the protein of interest
-
Phosphate-buffered saline (PBS), pH 8.0
-
Disuccinimidyl suberate (DSS)
-
Quenching Buffer (1M Tris-HCl, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Preparation: Harvest and wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Crosslinking: Resuspend the cell pellet in PBS at a concentration of approximately 25 x 10^6 cells/mL. Add DSS to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Quenching: Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate Lysis Buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Protocol 2: Cross-Linking Mass Spectrometry (XL-MS) with a Cleavable Crosslinker (DSSO)
This protocol provides a simplified workflow for identifying protein-protein interactions using the MS-cleavable crosslinker Disuccinimidyl sulfoxide (B87167) (DSSO).
Materials:
-
Purified protein complex or cell lysate
-
Crosslinking Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Disuccinimidyl sulfoxide (DSSO)
-
Quenching Buffer (e.g., 1 M Ammonium (B1175870) Bicarbonate)
-
Reducing Agent (e.g., DTT)
-
Alkylating Agent (e.g., Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Mass Spectrometer with MS/MS and MS3 capabilities
Procedure:
-
Crosslinking:
-
Dissolve the protein sample in Crosslinking Buffer.
-
Add DSSO to the desired final concentration (typically in a molar excess over the protein).
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching: Add Quenching Buffer to stop the reaction and incubate for 15 minutes.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.
-
-
Digestion: Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration and add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using an SPE C18 cartridge.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set up the mass spectrometer to perform data-dependent acquisition with MS2 fragmentation (e.g., CID or HCD) to induce cleavage of the crosslinker, followed by MS3 fragmentation of the resulting signature ions to sequence the individual peptides.
-
-
Data Analysis: Use specialized software (e.g., XlinkX, MeroX) to identify the cross-linked peptides from the MS data.
Visualizing the Workflows and Decision-Making Process
To further clarify the experimental processes and the logic behind choosing a particular crosslinker, the following diagrams illustrate the key steps and decision points.
Conclusion
The selection of a cleavable or non-cleavable crosslinker is a critical step in the design of protein interaction studies. For robustly capturing and purifying intact protein complexes for analysis by methods like Co-IP and Western blotting, the stability of non-cleavable crosslinkers is a significant advantage. Conversely, for detailed structural analysis and high-throughput screening of protein-protein interactions using mass spectrometry, the simplified data analysis and increased identification rates offered by cleavable crosslinkers make them the superior choice. By understanding the fundamental properties of each type of crosslinker and following optimized experimental protocols, researchers can confidently navigate the complexities of the cellular interactome and gain deeper insights into the mechanisms that govern biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Guide to Interpreting Cross-Linking Mass Spectrometry Data
In the intricate world of structural biology and drug development, understanding the architecture and dynamics of protein complexes is paramount. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe these molecular interactions, providing crucial distance constraints to map protein topologies and conformational changes. However, the journey from a complex mass spectrometry dataset to meaningful biological insights can be a labyrinth. This guide provides a comprehensive comparison of software and methodologies for interpreting XL-MS data, empowering researchers, scientists, and drug development professionals to navigate this complex landscape with confidence.
The XL-MS Workflow: From Cross-Links to Insights
The experimental pipeline in cross-linking mass spectrometry involves several key stages, each with critical considerations for data quality and interpretation. The general workflow begins with the chemical cross-linking of a protein sample, followed by enzymatic digestion. The resulting mixture of linear and cross-linked peptides is then analyzed by mass spectrometry. The final and most challenging step is the computational analysis of the complex MS data to identify the cross-linked peptides and infer protein-protein interactions and structural information.
A generalized workflow for cross-linking mass spectrometry experiments.
Deciphering the Data: A Comparative Look at XL-MS Software
The analysis of XL-MS data is a computationally intensive process that requires specialized software to identify cross-linked peptides from complex tandem mass spectra. A variety of software tools, both commercial and open-source, are available, each with its own algorithms, features, and performance characteristics. The choice of software can significantly impact the number and quality of identified cross-links.
Here, we compare some of the commonly used software for XL-MS data analysis. The performance of these tools can vary depending on the dataset, the cross-linker used, and the complexity of the sample.
| Software | Type | Key Features | Cross-linker Compatibility | Data Visualization | Noteworthy Aspects |
| MeroX | Open-Source | User-friendly interface, supports MS-cleavable cross-linkers, provides visualization of MS/MS spectra.[1][2][3] | Primarily for MS-cleavable cross-linkers.[2][3] | Integrated spectrum viewer.[1] | Known for its user-friendly graphical user interface and was one of the first tools to support MS-cleavable cross-linkers.[1][2] |
| MaxLynx | (Part of MaxQuant) | Integrated into the popular MaxQuant platform for quantitative proteomics. | Supports non-cleavable cross-linkers.[1] | Limited built-in visualization, relies on external tools. | Fails with large datasets and non-cleavable cross-linkers like BS3 in some comparisons.[1] |
| XiSEARCH | Open-Source | Developed by the Rappsilber lab, highly versatile, supports various cross-linkers and enzymes.[1][4] | Supports a wide range of cleavable and non-cleavable cross-linkers.[4] | Integrates with xiNET and xiVIEW for 2D and 3D visualization.[4][5] | Often yields a high number of identifications in comparative studies.[1] |
| XlinkX (Proteome Discoverer) | Commercial | Integrated into the Thermo Fisher Scientific Proteome Discoverer platform, user-friendly workflow.[6][7] | Supports both cleavable and non-cleavable cross-linkers.[7] | Integrates with visualization tools like the XMAS plug-in for ChimeraX.[6] | Offers a streamlined workflow within a widely used commercial software environment.[6][7] |
| OpenPepXL (OpenMS) | Open-Source | Part of the OpenMS framework, offering a flexible and extensible platform.[8][9] | Supports uncleavable labeled and label-free cross-linkers.[9] | Compatible with various visualization tools through its output formats.[9] | Can be used as a standalone tool or within the KNIME workflow manager for more complex analyses.[9] |
| ProXL | Web-based platform | A database and web application for storing, visualizing, comparing, and sharing XL-MS data.[10] | Independent of the analysis pipeline used to generate the data.[10] | Provides interactive tables and graphical views of the data.[10] | Facilitates data comparison from different search programs.[10][11] |
| CLMSVault | Open-Source | A suite for data analysis and visualization, supporting data from multiple search engines.[12] | Compatible with data from various search engines.[12] | Includes a 3D viewer and integrates xiNET for 2D visualization.[12] | Supports label-free quantification of cross-linked peptides.[12] |
A Deeper Dive into Data Analysis Pipelines
The logical flow of data analysis can differ between software packages. Understanding these pipelines is crucial for troubleshooting and for appreciating the nuances of the results obtained.
Simplified data analysis workflows for different XL-MS software.
Experimental Protocols: A Foundation for Reliable Data
The quality of XL-MS data is fundamentally dependent on the experimental protocol. A well-designed experiment will maximize the number of identifiable cross-links while minimizing ambiguity.
General Protocol for Chemical Cross-Linking of Protein Complexes
-
Protein Sample Preparation:
-
Purify the protein complex of interest to a high degree of homogeneity.
-
Ensure the buffer composition is compatible with the chosen cross-linking reagent (e.g., avoid primary amines like Tris for NHS-ester based cross-linkers). A common buffer is HEPES.[6]
-
Adjust the protein concentration to an optimal range, typically in the low micromolar range, to favor intramolecular and specific intermolecular cross-links over random intermolecular cross-links.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of the cross-linking reagent (e.g., Disuccinimidyl suberate (B1241622) - DSS, or Disuccinimidyl sulfoxide (B87167) - DSSO) in a water-miscible organic solvent like DMSO.
-
Add the cross-linker to the protein sample at a specific molar ratio (e.g., 25:1 to 100:1 linker to protein). This ratio often requires optimization.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Quench the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or ammonium (B1175870) bicarbonate) to consume the excess reactive cross-linker.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample, often by adding urea (B33335) or using SDS-PAGE.
-
Reduce the disulfide bonds with a reducing agent like DTT.
-
Alkylate the free cysteine residues with an alkylating agent like iodoacetamide.
-
Digest the protein into peptides using a specific protease, most commonly trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) with a gradient optimized for peptide elution.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of the precursor ions, often using fragmentation methods like HCD or ETD. For MS-cleavable cross-linkers, specific fragmentation strategies are employed.
-
The Critical Role of False Discovery Rate (FDR) Control
A significant challenge in XL-MS data analysis is the reliable control of the false discovery rate (FDR). The vast search space generated by considering all possible peptide pairs can lead to a high number of false-positive identifications.[13][14] It is crucial to employ robust statistical methods to estimate and control the FDR at the level of cross-link spectrum matches (CSMs), residue pairs, and protein-protein interactions.[4][15][16] Different software packages implement various strategies for FDR estimation, often based on a target-decoy approach.[14][15][16][17] Researchers should be aware of the potential pitfalls of certain filtering strategies that can lead to an underestimation of the true FDR.[14][15]
Visualization: Bringing Cross-Linking Data to Life
Visualizing the identified cross-links in the context of protein structures or interaction networks is essential for interpreting the data and generating biological hypotheses.
-
2D Network Visualization: Tools like xiNET can represent cross-linking data as network maps, showing intra- and inter-protein cross-links.[5][12] This is particularly useful for visualizing the topology of protein complexes and identifying interaction interfaces.
-
3D Structure Visualization: Software such as Xlink Analyzer , a plugin for UCSF Chimera, and xiVIEW allow for the visualization of cross-links on 3D protein structures.[4][18][19] This enables the assessment of whether the identified distance constraints are consistent with existing structural models and can help in refining those models.
Quantitative Cross-Linking Mass Spectrometry (qXL-MS)
Beyond identifying static interactions, XL-MS can be extended to quantify changes in protein conformation and interactions under different conditions.[20][21] This is achieved through quantitative cross-linking mass spectrometry (qXL-MS), which can be performed using either label-free approaches or by employing isotope-labeled cross-linkers.[20][22] qXL-MS provides a powerful tool for studying protein dynamics, allosteric regulation, and the effects of drug binding.[22][23]
Conclusion: A Powerful but Nuanced Technique
Interpreting mass spectrometry data from cross-linking experiments is a multi-faceted process that requires careful consideration of experimental design, data analysis software, and validation strategies. While the technique presents challenges, particularly in data analysis and FDR control, the wealth of information it provides on protein structure and interactions is invaluable. By selecting the appropriate tools and methodologies, researchers can confidently extract meaningful biological insights from their XL-MS data, driving forward our understanding of complex biological systems and accelerating the drug discovery process.
References
- 1. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 4. Software – Rappsilber Laboratory [rappsilberlab.org]
- 5. Home [crosslinkviewer.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 8. openms.de [openms.de]
- 9. openms.de [openms.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Learn More About Proxl - Protein Cross-linking Database [proxl-ms.org]
- 12. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Rescuing error control in crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reliable identification of protein-protein interactions by crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein-Protein Interactions: A Comparative Guide to Validating MTS-1-MTS Cross-linking Data
An Objective Comparison of Orthogonal Methods for Researchers, Scientists, and Drug Development Professionals
The identification of protein-protein interactions (PPIs) through advanced techniques like MTS-1-MTS (methanethiosulfonate) cross-linking coupled with mass spectrometry provides a powerful snapshot of cellular protein networks. However, the transient and often complex nature of these interactions necessitates rigorous validation using orthogonal methods to confirm their biological relevance. This guide offers a comprehensive comparison of established techniques for validating PPIs initially identified by MTS-1-MTS cross-linking, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparison of Key Validation Techniques
Selecting the appropriate validation method is crucial and depends on the nature of the interacting proteins, the desired level of quantitative data, and available resources. Below is a summary of commonly employed orthogonal techniques, highlighting their principles, strengths, and limitations.
| Technique | Principle | Interaction Type | Throughput | Quantitative Data | Key Advantages | Key Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey"). | In vivo, stable complexes | Low to Medium | Semi-quantitative (Western Blot), Quantitative (Mass Spectrometry) | Detects interactions in a near-native cellular context. | May miss transient or weak interactions; antibody quality is critical. Cannot distinguish between direct and indirect interactions.[1][2] |
| Pull-Down Assay | A tagged "bait" protein is immobilized on a resin and incubated with a cell lysate or purified "prey" protein. | In vitro, direct or indirect | Low to Medium | Semi-quantitative (Western Blot), Quantitative (e.g., Kd determination)[3] | Can confirm direct interactions using purified proteins.[4][5] | In vitro conditions may not reflect the cellular environment; tags could interfere with interactions. |
| Far-Western Blotting | A labeled "bait" protein is used as a probe to detect the "prey" protein immobilized on a membrane after gel electrophoresis. | In vitro, direct | Low | Qualitative to semi-quantitative | Can detect direct interactions with denatured proteins.[6] | Renaturation of the prey protein on the membrane is not always successful; prone to false negatives. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore attached to interacting proteins. | In vivo, in vitro, direct | Low to High | FRET efficiency, apparent affinity (Kd)[7][8] | Provides spatial information about the proximity of interacting proteins in living cells.[7][9] | Requires genetically encoded fluorescent tags; distance and orientation dependent. |
| Bioluminescence Resonance Energy Transfer (BRET) | Similar to FRET, but the donor is a luciferase that generates light through a chemical reaction, reducing background fluorescence. | In vivo, direct | High | BRET ratio, apparent affinity (BRET50)[10][11] | Higher signal-to-noise ratio than FRET; suitable for high-throughput screening.[8][12] | Requires genetically encoded tags; signal intensity can be lower than FRET. |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction between two proteins reconstitutes a functional transcription factor, activating reporter gene expression. | In vivo (yeast nucleus), direct | High | Qualitative (growth/no growth), Semi-quantitative (reporter activity) | Ideal for large-scale screening of binary interactions.[13][14] | Prone to false positives and negatives; interactions occur in a non-native (yeast nucleus) environment. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the context of the protein interaction is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate a general workflow for validating a PPI discovered by MTS-1-MTS cross-linking and a hypothetical signaling pathway where such an interaction might occur.
Caption: General workflow for validating a protein-protein interaction identified by MTS-1-MTS cross-linking.
Caption: Hypothetical signaling pathway illustrating a cross-linked interaction between Protein B and Protein C.
Detailed Experimental Protocols
To facilitate the implementation of these validation techniques, detailed step-by-step protocols for Co-Immunoprecipitation, Pull-Down Assay, and Förster Resonance Energy Transfer are provided below.
Co-Immunoprecipitation (Co-IP) Protocol
Objective: To validate the interaction between a bait protein and a prey protein in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Specific antibody against the bait protein
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them on ice using a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing (Optional): Incubate the cell lysate with beads alone for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the specific antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
Pull-Down Assay Protocol
Objective: To confirm a direct in vitro interaction between a purified tagged bait protein and a prey protein.
Materials:
-
Purified, tagged bait protein (e.g., GST-tagged or His-tagged)
-
Affinity resin (e.g., Glutathione-agarose or Ni-NTA agarose)
-
Purified prey protein or cell lysate containing the prey protein
-
Binding/Wash buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors)
-
Elution buffer (e.g., containing glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Bait Immobilization: Incubate the purified tagged bait protein with the affinity resin for 1-2 hours at 4°C to immobilize it.
-
Washing: Wash the resin with bound bait protein to remove any unbound bait.
-
Binding: Incubate the immobilized bait with the purified prey protein or cell lysate for 2-4 hours or overnight at 4°C.
-
Washing: Wash the resin extensively with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin using the appropriate elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the prey protein.
Förster Resonance Energy Transfer (FRET) Protocol
Objective: To visualize and quantify the interaction between two proteins in living cells.
Materials:
-
Expression vectors for the bait protein fused to a donor fluorophore (e.g., CFP or GFP) and the prey protein fused to an acceptor fluorophore (e.g., YFP or mCherry).
-
Mammalian cell line suitable for transfection and imaging.
-
Transfection reagent.
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).
-
Image analysis software for FRET quantification.
Procedure:
-
Plasmid Construction: Clone the cDNAs of the bait and prey proteins into expression vectors containing the donor and acceptor fluorophores, respectively.
-
Cell Transfection: Co-transfect the mammalian cells with the donor and acceptor fusion constructs. Also, transfect cells with donor-only and acceptor-only constructs as controls.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
Data Analysis: Correct for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel using the control samples. Calculate the FRET efficiency, which is a measure of the fraction of donor molecules that transfer energy to the acceptor. A significant FRET efficiency indicates that the two proteins are in close proximity (typically <10 nm).[7]
Conclusion
The validation of protein-protein interactions identified by MTS-1-MTS cross-linking is a critical step in moving from a list of potential interactors to a functionally relevant protein network. While cross-linking provides valuable information on protein proximity, orthogonal methods such as Co-Immunoprecipitation, Pull-Down Assays, FRET, BRET, and Yeast Two-Hybrid are indispensable for confirming the biological significance of these interactions. Each technique offers unique advantages and limitations, and often, a combination of multiple validation methods provides the most robust and reliable evidence for a genuine protein-protein interaction. The protocols and comparative data presented in this guide are intended to assist researchers in designing and executing effective validation strategies, ultimately leading to a deeper understanding of the intricate protein interaction networks that govern cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 5. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Quantitative BRET Affinity Assay for Nucleic Acid-Protein Interactions | PLOS One [journals.plos.org]
- 7. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 8. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of protein-protein interactions using in vivo cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The yeast two-hybrid system: a tool for mapping protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of cross-linking efficiency with different reagents
A Researcher's Guide to Quantitative Cross-Linking Reagent Efficiency
In the fields of structural biology, proteomics, and drug development, chemical cross-linking has become an indispensable technique for stabilizing protein-protein interactions and elucidating the three-dimensional structures of protein complexes. The selection of an appropriate cross-linking reagent is critical to the success of these experiments. This guide provides a quantitative and qualitative comparison of different classes of cross-linking reagents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Aldehyde Cross-Linkers: Formaldehyde (B43269) and Glutaraldehyde (B144438)
Aldehydes are classic cross-linking agents that react with several functional groups on proteins, primarily primary amines.
Mechanism and Efficiency: Formaldehyde (CH₂O) is the simplest aldehyde, acting as a zero-length cross-linker by forming methylene (B1212753) bridges between proximal amino acid residues.[1][2] Glutaraldehyde (C₅H₈O₂), with its five-carbon backbone, can bridge longer distances and is generally more reactive and efficient than formaldehyde.[1][3] Studies have shown that with glutaraldehyde, 90% of free amino groups were reacted within 2 hours, whereas formaldehyde reacted with only 70% of these groups in 7 days.[4] The bifunctional nature of glutaraldehyde contributes to its high efficiency in forming stable intermolecular bridges.[3][5] While formaldehyde penetrates tissues more rapidly, glutaraldehyde provides more thorough and faster cross-linking.[2]
Data Summary: Aldehyde Cross-Linking Efficiency
| Reagent | Target Groups | Spacer Arm Length | Key Efficiency Characteristics |
| Formaldehyde | Primary amines, amides, indoles, phenols, sulfhydryls | 0 Å | Rapid tissue penetration but slower reaction time compared to glutaraldehyde.[1][2] Less potent for DNA-protein cross-linking, requiring higher concentrations.[5] |
| Glutaraldehyde | Primary amines | ~7.5 Å (variable due to polymerization) | More reactive and efficient than formaldehyde, especially for larger biomolecules.[1][4] Significantly more potent for DNA-protein cross-linking.[5] |
Amine-Reactive Homobifunctional N-Hydroxysuccinimide (NHS) Esters
NHS esters are one of the most common classes of cross-linkers, reacting specifically with primary amines (e.g., lysine (B10760008) side chains and N-termini) to form stable amide bonds.[6] The efficiency of this reaction is pH-dependent, favoring slightly alkaline conditions (pH 7.2-8.5).[6][7][8]
Comparison of Common NHS Esters:
-
DSS (Disuccinimidyl suberate): A membrane-permeant reagent ideal for intracellular cross-linking.[9]
-
BS³ (Bis(sulfosuccinimidyl) suberate): The water-soluble counterpart to DSS, making it ideal for cross-linking proteins on the cell surface as it cannot cross the cell membrane.[9]
-
DSSO (Disuccinimidyl sulfoxide): A newer generation, MS-cleavable cross-linker.[9][10] The ability to cleave the cross-linker in the mass spectrometer simplifies data analysis and can lead to more confident identification of cross-linked peptides.[9]
Data Summary: NHS Ester Cross-Linking Efficiency
| Reagent | Spacer Arm Length | Membrane Permeability | Key Efficiency Characteristics |
| DSS | 11.4 Å | Permeant | Effective for intracellular cross-linking; efficiency can be impacted by hydrolysis in aqueous solutions.[7][9] |
| BS³ | 11.4 Å | Impermeant | High water solubility avoids the use of organic solvents that can perturb protein structure; ideal for cell surface cross-linking.[9][10] |
| DSSO | 10.1 Å | Permeant | MS-cleavable linker facilitates identification of cross-linked peptides, potentially increasing the number of confidently identified cross-links in complex samples.[9][10] |
Zero-Length Cross-Linkers: EDC with NHS/Sulfo-NHS
Zero-length cross-linkers mediate the formation of a covalent bond between two molecules without adding any atoms to the final structure.[11][12] The most common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which couples carboxyl groups to primary amines.[13]
Mechanism and Efficiency: EDC activates carboxyl groups to form an unstable O-acylisourea intermediate that reacts with a primary amine to create a stable amide bond.[13] The efficiency of this reaction is highest in acidic conditions (pH 4.5).[13] However, the intermediate is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes the active intermediate by converting it to a more stable NHS ester, thereby increasing the overall efficiency of the conjugation reaction at physiological pH.[13]
Data Summary: Zero-Length Cross-Linker
| Reagent | Target Groups | Spacer Arm Length | Key Efficiency Characteristics |
| EDC + NHS/Sulfo-NHS | Carboxyls (-COOH) and Primary amines (-NH₂) | 0 Å | Efficiency is highest at acidic pH but is significantly improved at physiological pH by the addition of NHS or Sulfo-NHS, which stabilizes the reactive intermediate against hydrolysis.[13] |
Heterobifunctional Photo-Reactive Cross-Linkers
Photo-reactive cross-linkers offer temporal control over the cross-linking reaction. These reagents typically have two different reactive groups. One group (e.g., an NHS ester) reacts with a specific functional group, while the other, a photo-activatable group (e.g., a diazirine), remains inert until exposed to UV light.[14][15]
Comparison of Common Photo-Reactive Cross-Linkers:
-
SDA (Succinimidyl 4,4'-azipentanoate) and Sulfo-SDA: These are heterobifunctional reagents with an amine-reactive NHS ester and a photo-activatable diazirine.[16][17] The diazirine, upon UV activation, forms a highly reactive carbene intermediate that can insert into any C-H or N-H bond in close proximity.[14][15] Sulfo-SDA is the water-soluble version, making it suitable for cell-surface applications.[15]
-
DizSEC (2,5-Dioxopyrrolidin-1-yl (2-(3-methyl-3H-diazirin-3-yl)ethyl)carbamate): A newer, MS-cleavable photo-reactive cross-linker.[16][17] Studies suggest that for multimeric proteins, SDA and Sulfo-SDA may outperform DizSEC, possibly due to differences in spacer arm length and structure.[16]
Data Summary: Heterobifunctional Photo-Reactive Cross-Linkers
| Reagent | Reactive Group 1 (Specific) | Reactive Group 2 (Photo) | Spacer Arm Length | Key Efficiency Characteristics |
| SDA / Sulfo-SDA | NHS Ester (Amine-reactive) | Diazirine | 4.4 Å / 4.4 Å | Two-step reaction provides control. Diazirine activation is efficient with long-wave UV light (330-370 nm).[14][15] Sulfo-SDA is water-soluble for extracellular targets.[15] |
| DizSEC | NHS Ester (Amine-reactive) | Diazirine | 6.0 Å | MS-cleavable, which aids in data analysis.[16][17] May show lower efficiency for some multimeric protein complexes compared to SDA.[16] |
Visualizing Cross-Linking Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate a general experimental workflow and specific reaction pathways.
Caption: General experimental workflow for chemical cross-linking mass spectrometry (XL-MS).
Caption: Reaction pathway of an NHS ester with a primary amine on a protein.
Caption: Two-step workflow for heterobifunctional photo-reactive cross-linkers.
Experimental Protocols
Protocol 1: General Glutaraldehyde Cross-Linking
This protocol is adapted for in-vitro cross-linking of purified protein samples.
-
Sample Preparation:
-
Cross-Linking Reaction:
-
Prepare a fresh solution of glutaraldehyde. Add the glutaraldehyde solution to the protein sample to a final concentration of 0.5% to 2% (v/v).[19]
-
Incubate the mixture for 2 to 30 minutes at room temperature or 37°C.[18][19] Incubation time should be optimized to maximize intermolecular cross-linking while minimizing aggregation.
-
-
Quenching:
-
Analysis:
-
Analyze the cross-linked products. A common method is to add Laemmli sample buffer and perform SDS-PAGE to visualize the formation of higher molecular weight species, which indicates successful cross-linking.[18][19]
-
For identification of cross-linked sites, the sample can be further processed for mass spectrometry analysis.[19]
-
Protocol 2: NHS Ester Cross-Linking for Mass Spectrometry
This protocol provides a general framework for using amine-reactive cross-linkers like DSS, BS³, or DSSO.
-
Sample and Reagent Preparation:
-
Dissolve the protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH between 7.2 and 8.5.[7][20]
-
Immediately before use, dissolve the NHS ester cross-linker in an anhydrous organic solvent like DMSO or DMF (for water-insoluble reagents like DSS) or in the reaction buffer (for water-soluble reagents like BS³).[7][18]
-
-
Cross-Linking Reaction:
-
Quenching:
-
Terminate the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[20] This will react with and consume any excess NHS ester.
-
Incubate for 15-30 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked sample can be verified by SDS-PAGE.
-
For MS analysis, the protein mixture is typically denatured, reduced, alkylated, and then digested with a protease like trypsin.
-
The resulting peptide mixture is then analyzed by LC-MS/MS.[21]
-
-
Data Analysis:
References
- 1. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. Glutaraldehyde vs Formaldehyde: Best Choice for Biocides [elchemy.com]
- 4. thechampioncompany.com [thechampioncompany.com]
- 5. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. fishersci.ie [fishersci.ie]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biorxiv.org [biorxiv.org]
- 18. fgsc.net [fgsc.net]
- 19. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 20. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,1-Methanediyl bismethanethiosulfonate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of 1,1-Methanediyl bismethanethiosulfonate, a sulfhydryl cross-linking reagent commonly used in biochemical research. Adherence to these protocols is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This compound is classified as hazardous, with potential health risks including toxicity if swallowed, skin irritation, and suspected genetic defects and carcinogenicity. Furthermore, it is toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous chemical waste.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its hazard profile and to implement appropriate safety measures.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can cause irritation and potential systemic effects. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any potential vapors or aerosols. |
Emergency Procedures: In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
Step-by-Step Disposal Plan
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting waste containing this compound. The original container, if in good condition, or a new, clean container made of similar material is ideal.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure the container is stored in secondary containment to prevent spills.
4. In-Lab Neutralization (for dilute aqueous solutions only): For small quantities of dilute aqueous solutions of this compound, a chemical neutralization step can be performed by trained personnel in a controlled laboratory environment to reduce its reactivity before collection by a waste disposal company. This procedure should only be undertaken with a thorough understanding of the chemical reactions involved and with all necessary safety precautions in place.
Experimental Protocol: Oxidation with Sodium Hypochlorite (B82951)
Disclaimer: This protocol is based on the general reactivity of thiosulfonates. It is crucial to perform a small-scale test reaction to ensure its efficacy and safety with your specific waste stream before proceeding with larger quantities.
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a fresh solution of sodium hypochlorite (household bleach, typically 5-6%).
-
Dilution: If the waste solution is concentrated, dilute it with water to less than 1% this compound.
-
Neutralization: Slowly add the sodium hypochlorite solution to the diluted waste solution while stirring. An excess of sodium hypochlorite is generally required. The reaction is an oxidation of the thiosulfonate group.
-
Monitoring: The reaction may be exothermic. Monitor the temperature and add the bleach solution slowly to control the reaction rate.
-
Completion: Allow the reaction to proceed for a sufficient amount of time (e.g., several hours to overnight) to ensure complete oxidation.
-
Final Disposal: Even after neutralization, the resulting solution should be collected as hazardous waste and disposed of through your institution's hazardous waste management program. Label the container appropriately, indicating the contents as "Treated this compound waste (oxidized with sodium hypochlorite)."
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste yourself.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Signaling Pathway of Hazard and Response
The following diagram illustrates the relationship between the hazards of this compound and the required safety responses.
By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
